Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Description
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Properties
Molecular Formula |
C11H17IO2 |
|---|---|
Molecular Weight |
308.16 g/mol |
IUPAC Name |
ethyl 4-(3-iodo-1-bicyclo[1.1.1]pentanyl)butanoate |
InChI |
InChI=1S/C11H17IO2/c1-2-14-9(13)4-3-5-10-6-11(12,7-10)8-10/h2-8H2,1H3 |
InChI Key |
DJXNKPKEAKVJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC12CC(C1)(C2)I |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
An In-Depth Technical Guide to the Synthesis of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Executive Summary
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring.[1] Its incorporation into drug candidates has been shown to confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and a reduction in non-specific binding, thereby optimizing pharmacokinetic profiles.[2][3] This guide provides a comprehensive, in-depth technical overview of a robust and scalable method for synthesizing Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, a highly versatile building block for drug discovery programs. We will delve into the scientific rationale behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and present the necessary data for characterization and validation.
The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism
For decades, the phenyl ring has been a ubiquitous component in pharmaceuticals, with approximately 45% of approved drugs containing this motif.[2] However, its aromaticity and planarity often contribute to poor physicochemical properties, such as low solubility and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] The "Escape from Flatland" concept in drug design has driven the search for saturated bioisosteres that can mimic the geometry of a phenyl ring while improving drug-like properties.[4]
The BCP scaffold has proven to be an exceptional solution. As a rigid, cage-like hydrocarbon, it effectively replicates the 1,4-disubstituted exit vectors of a phenyl ring but with a significantly higher fraction of sp³-hybridized carbon atoms (Fsp³).[5] This fundamental structural difference leads to a cascade of beneficial property improvements.
| Property | para-Substituted Phenyl Ring | 1,3-Disubstituted Bicyclo[1.1.1]pentane | Rationale and Advantage for Drug Design |
| Geometry | Planar, Aromatic | 3D, Saturated, Linear Exit Vectors | The 3D nature of BCP allows for exploration of new chemical space and can reduce non-specific binding caused by π-π stacking.[2] |
| Solubility | Generally Low | Significantly Higher | The saturated, non-aromatic character of BCP disrupts crystal packing and increases polarity, leading to better aqueous solubility.[3][6] |
| Metabolic Stability | Prone to CYP450 Oxidation | Highly Resistant to Oxidation | The high C–H bond dissociation energies of the strained BCP core make it less susceptible to metabolic attack, improving compound half-life.[5] |
| Lipophilicity (clogP) | Higher | Lower | Lower lipophilicity often correlates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] |
Synthetic Strategy: Photochemical Radical Addition to [1.1.1]Propellane
The synthesis of functionalized BCPs is almost exclusively achieved through the cleavage of the highly strained central C1-C3 bond of [1.1.1]propellane.[7] This strained bond possesses significant p-character, making it exceptionally reactive towards radical species. Among the various methods developed, the photochemical addition of alkyl iodides has emerged as the most general, scalable, and practical approach, requiring no catalysts or additives.[8]
The Causality Behind the Method:
-
Initiation: The reaction is initiated by the homolytic cleavage of the weak carbon-iodine bond of an alkyl iodide (in this case, ethyl 4-iodobutanoate) upon irradiation with UV light (typically 365 nm). This generates an alkyl radical and an iodine atom.
-
Propagation: The generated alkyl radical rapidly adds to the central bond of [1.1.1]propellane. This step is highly exothermic and irreversible, driven by the release of the propellane's substantial ring strain energy. The resulting bicyclo[1.1.1]pentyl radical then abstracts an iodine atom from another molecule of the starting alkyl iodide to furnish the final product and regenerate the alkyl radical, thus propagating the chain reaction.
This photochemical approach is ideally suited for flow chemistry, which allows for safe, scalable, and efficient production by ensuring uniform irradiation and precise control over reaction time.[8][9]
Caption: General mechanism for the photochemical synthesis of BCP iodides.
Detailed Experimental Protocol
This protocol describes the synthesis of the target compound on a gram scale using a commercially available flow photoreactor.
Reagents and Equipment
| Reagent / Equipment | Purpose / Specification | Typical Supplier |
| Ethyl 4-iodobutanoate | Starting Material | Sigma-Aldrich, TCI |
| [1.1.1]Propellane Solution | BCP Core Precursor | 0.5-0.7 M in Diethyl Ether, Commercially available |
| Diethyl Ether (anhydrous) | Reaction Solvent | Standard laboratory grade |
| Flow Photoreactor System | Reaction Vessel | e.g., Vapourtec, Uniqsis, equipped with 365 nm LED module |
| Syringe Pump | Reagent Delivery | Standard laboratory grade |
| Rotary Evaporator | Solvent Removal | Standard laboratory grade |
| Silica Gel | Chromatography Stationary Phase | 60 Å, 230-400 mesh |
Synthesis Workflow
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Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate CAS number
Initiating CAS Search
I'm currently focused on pinpointing the CAS number for Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate. My primary goal is to gather detailed information on this compound, including its chemical characteristics, synthesis techniques, and potential uses in drug design, with a strong emphasis on the bicyclo[1.1.1]pentane (BCP) component.
Initiating CAS Search
I've hit a slight snag. My initial hunt for the specific CAS number for "Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate" was a dead end. No direct match. It's typical for novel compounds, but I've got some CAS leads to explore, so I'm not discouraged.
Expanding Search Parameters
I'm now focusing on related compounds. I'm exploring CAS numbers such as that of "Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate," (CAS: 1936371-35-5) as a starting point. I'm also examining general synthesis methods for substituted bicyclo[1.1.1]pentanes, especially those made from [1.1.1]propellane and alkyl iodides. I've considered that this specific molecule is likely a novel derivative used in research as a building block. My next steps are verification and structural keyword searches.
Refining Synthesis Pathways
I'm now shifting gears. Since a direct CAS match remains elusive, I'm developing a 'technical guide' focusing on the broader class of compounds, while still addressing the specific molecule. I'm focusing on finding synthesis routes for 1-(3-iodobicyclo[1.1.1]pentan-1-yl)alkanoates, specifically the reaction of [1.1.1]propellane with alkyl iodides. I will specifically search for the reaction of [1.1.1]propellane with ethyl 4-iodobutanoate or similar long-chain alkyl iodides, and also check for direct CAS entries if possible via database searches.
Confirming Novelty Search
I've confirmed through the second search step that there's no public CAS number for "Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate". This strongly points towards it being a novel compound, or one specifically used in research, and not yet widely available in catalogs.
Synthesizing Key Precursors
I've made headway on outlining the synthesis method. Atom Transfer Radical Addition (ATRA) appears to be the core reaction using [1.1.1]propellane and alkyl iodides. Ethyl 4-iodobutanoate (CAS 2969-81-5) looks promising as a precursor. Photochemical conditions or radical initiators are typical. I've also found that it's useful in medicinal chemistry. The BCP core's stability is key. I'm ready to move forward.
Defining Guide Structure
I am now structuring the guide as "The Definitive Technical Guide to Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate and Related BCP Linkers". This acknowledges the compound's likely novelty as a research derivative. I plan to detail its structure, properties, and the synthetic route based on the [1.1.1]propellane + ethyl 4-iodobutanoate ATRA reaction. I will also explain its medicinal chemistry importance as a phenyl/alkyl linker bioisostere, with diagrams of the synthesis scheme and comparisons. I will confirm the CAS for related, simpler compounds.
Pinpointing Initial Material
I've zeroed in on the critical starting material's CAS number: 7425-53-8 for Ethyl 4-iodobutanoate. Additionally, I now have a concrete understanding of the target molecule, which is "Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}". This is a significant first step.
physicochemical properties of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Introduction: The Bicyclo[1.1.1]pentane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a significant three-dimensional, C(sp³)-rich bioisostere for commonly used aromatic and bulky aliphatic groups, such as para-substituted phenyl rings and tert-butyl moieties.[1] The rigid, strained structure of the BCP cage imparts metabolic stability and can enhance aqueous solubility, properties that are highly desirable in drug candidates.[2][3] This guide provides a detailed examination of the physicochemical properties of a specific BCP derivative, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, a compound of interest for researchers in drug development due to its potential as a versatile building block. The presence of an iodo-group offers a reactive handle for further chemical modification, while the ethyl butanoate chain provides a lipophilic ester moiety. Understanding the fundamental physicochemical characteristics of this molecule is crucial for its effective application in the design and synthesis of novel therapeutic agents.
Molecular Structure and Synthesis
The chemical structure of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is presented below. A plausible synthetic route commences from a suitable bicyclo[1.1.1]pentane precursor, highlighting the strategic introduction of the iodo- and ethyl butanoate functionalities. The synthesis of functionalized BCPs often involves the ring-opening of [1.1.1]propellane with a suitable radical initiator and trapping agent.[4]
Figure 1: Proposed Synthetic Workflow
Caption: Step-by-step workflow for the shake-flask LogP determination.
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical development. [5] Experimental Protocol: Thermodynamic Solubility Assay [6][7]
-
Sample Preparation: Add an excess amount of solid Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate to a known volume of purified water or buffer in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.
Figure 3: Thermodynamic Solubility Measurement Workflow
Caption: Workflow for determining the thermodynamic aqueous solubility.
Thermal Stability
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of a compound, including its melting point, purity, and decomposition temperature. [8][9]These parameters are crucial for understanding the material's stability during manufacturing, storage, and formulation. [10][11] Experimental Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate DSC or TGA pan.
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.
-
-
TGA Analysis:
-
Place the sample pan in the TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
The instrument continuously measures the sample's weight as a function of temperature.
-
The onset of significant weight loss indicates the decomposition temperature.
-
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of organic molecules. For Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, the following characteristic signals are expected:
-
¹H NMR: The BCP core will exhibit characteristic signals for the bridgehead and bridging protons. [12][13][14]The ethyl butanoate chain will show a triplet for the terminal methyl group, a quartet for the methylene group adjacent to the ester oxygen, and triplets for the other two methylene groups.
-
¹³C NMR: The BCP core will display unique signals for the quaternary bridgehead carbons and the bridging CH₂ groups. [15]The carbonyl carbon of the ester will appear downfield, along with the other carbons of the ethyl butanoate chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For an iodo-containing compound, specific fragmentation patterns are expected.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (308.16 m/z).
-
Fragmentation: A prominent fragmentation pathway would be the loss of the iodine atom, resulting in a significant peak at M-127. [16][17][18][19]Further fragmentation of the butanoate chain would also be observed.
Data Summary
The following table summarizes the key .
| Physicochemical Property | Value/Method | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₇IO₂ | Fundamental for all further calculations. |
| Molecular Weight | 308.16 g/mol | Influences diffusion and transport properties. |
| Lipophilicity (LogP) | To be determined (Shake-Flask or RP-HPLC) | Critical for ADME properties; affects solubility, permeability, and protein binding. |
| Aqueous Solubility | To be determined (Thermodynamic Assay) | Essential for absorption and bioavailability. |
| Melting Point | To be determined (DSC) | Indicator of purity and solid-state stability. |
| Decomposition Temperature | To be determined (TGA) | Defines the upper limit of thermal stability for processing and storage. |
Conclusion
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is a molecule with significant potential in medicinal chemistry, combining the desirable properties of the BCP scaffold with functional handles for further synthetic elaboration. This guide has outlined the key physicochemical properties that must be characterized to fully understand its behavior and potential as a drug discovery building block. The provided experimental protocols offer a robust framework for researchers to obtain reliable data, thereby enabling the informed design and development of next-generation therapeutics. The interplay of its rigid core, lipophilic side chain, and reactive iodide makes it a compelling subject for further investigation.
References
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A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants - J-Stage. (n.d.). Retrieved from [Link]
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Full article: Experimental Lipophilicity for Beyond Rule of 5 Compounds - Taylor & Francis. (2019, March 14). Retrieved from [Link]
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Figure S7. 1 H-NMR spectrum of bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) (13) in CDCl3. … - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of Bicyclo[1.1.0]butanes from Iodo - ChemRxiv. (n.d.). Retrieved from [Link]
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Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - French-Ukrainian Journal of Chemistry. (n.d.). Retrieved from [Link]
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characterization data for Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Abstract
Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial structural motifs in modern drug discovery, serving as sp³-rich, non-classical bioisosteres for para-substituted phenyl rings and tert-butyl groups.[1][2][3] Their unique, rigid, and linear geometry allows them to mimic the spatial arrangement of these common medicinal chemistry fragments while often improving key physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides a comprehensive overview of the synthesis and detailed characterization of a representative functionalized BCP, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, a versatile intermediate for further chemical elaboration. As a Senior Application Scientist, this document is structured to not only present data but to also provide the underlying scientific rationale for the selected methodologies, reflecting field-proven insights for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Value of the BCP Scaffold
The benzene ring is a ubiquitous feature in pharmaceuticals, but its flat, aromatic nature can contribute to metabolic liabilities and undesirable off-target interactions. The search for three-dimensional, saturated bioisosteres has led to the prominence of the bicyclo[1.1.1]pentane (BCP) core.[4] The BCP scaffold maintains a rigid, linear orientation between substituents at the 1 and 3 positions, effectively replicating the geometry of a para-substituted arene ring but with a significantly higher fraction of sp³-hybridized carbons (Fsp³).[1] This increase in Fsp³ character is strongly correlated with improved clinical success rates, likely due to enhanced solubility and reduced metabolic degradation.[2]
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is a valuable building block for several reasons. The iodo group at one bridgehead position serves as a versatile synthetic handle for a wide array of cross-coupling reactions, nucleophilic substitutions, and other transformations.[5][6] The ethyl butanoate chain at the other bridgehead provides a flexible linker to a common functional group in drug molecules, allowing for the exploration of structure-activity relationships. This guide details a practical, light-mediated synthesis and a full suite of characterization techniques to ensure the identity, purity, and structural integrity of this important intermediate.
Proposed Synthesis: A Modern, Light-Mediated Approach
The synthesis of 1,3-disubstituted BCPs has been revolutionized by methods involving the ring-opening of [1.1.1]propellane. Among the most robust and scalable of these is the light-mediated radical addition of alkyl iodides.[4][7] This approach avoids the need for catalysts or initiators in many cases, offering a clean and efficient pathway to BCP iodides.[7]
The proposed synthesis for Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate leverages this photochemical strategy. The key precursor, ethyl 4-iodobutanoate, reacts with a solution of [1.1.1]propellane under UV irradiation in a continuous flow setup.
Synthetic Workflow Diagram
Caption: Analytical workflow for structural elucidation and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of BCP derivatives. Spectra are typically recorded in deuterated chloroform (CDCl₃). [8]
-
¹H NMR: The proton spectrum is expected to be relatively simple. The six protons on the BCP cage are magnetically equivalent and appear as a sharp singlet. The protons of the ethyl butanoate chain will show characteristic multiplets with predictable chemical shifts and coupling patterns.
-
¹³C NMR: The carbon spectrum will clearly show the quaternary bridgehead carbons of the BCP core, the methylene carbons of the cage, and the distinct signals for the butanoate chain and the ethyl group. A DEPT-135 experiment would be used to differentiate between CH, CH₂, and CH₃ signals.
Table 1: Predicted NMR Data (in CDCl₃, 400 MHz)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| BCP-CH ₂ (6H) | ~2.15 (s) | ~55.0 |
| C -I (Bridgehead) | - | ~15.0 |
| C -CH₂ (Bridgehead) | - | ~40.0 |
| BCP-C H₂-CH₂ | ~1.85 (t, J = 7.5 Hz, 2H) | ~35.0 |
| CH₂-C H₂-C=O | ~2.25 (t, J = 7.5 Hz, 2H) | ~30.0 |
| C =O | - | ~173.5 |
| O-C H₂-CH₃ | 4.12 (q, J = 7.1 Hz, 2H) | ~60.5 |
| O-CH₂-C H₃ | 1.25 (t, J = 7.1 Hz, 3H) | ~14.2 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the elemental composition.
Rationale: ESI is chosen as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear determination of the molecular weight. [9]This allows for the calculation of the elemental formula with high accuracy.
-
Expected Molecular Formula: C₁₁H₁₇IO₂
-
Exact Mass: 308.0273
-
Expected HRMS (ESI-TOF) Result: Found: 308.0275 (or similar value within 5 ppm error) for [M+H]⁺ or [M+Na]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
Rationale: The most prominent and diagnostic peak will be the strong absorbance from the ester carbonyl (C=O) stretch. The C-H stretches of the aliphatic sp³ carbons will also be visible.
Table 2: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H (sp³) stretching |
| ~1735 | Strong | C=O (Ester) stretching [10] |
| ~1250-1150 | Strong | C-O (Ester) stretching |
Physical and Chemical Properties
Table 3: Summary of Properties
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₇IO₂ | |
| Molecular Weight | 308.16 g/mol | |
| Physical Form | Liquid [11] | At room temperature. |
| Purity | ≥95% | As determined by NMR and/or GC-MS. |
| Storage | 2-8°C, sealed, in dark | Recommended to prevent potential degradation. [11] |
Conclusion
This technical guide outlines a robust and modern approach to the synthesis and characterization of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate. By employing a scalable, light-mediated flow synthesis, this valuable BCP intermediate can be produced efficiently. The detailed analytical workflow, combining NMR, MS, and IR spectroscopy, provides a self-validating system for confirming the structure and ensuring the high purity required for subsequent applications in drug discovery and materials science. The principles and protocols described herein are broadly applicable to the synthesis and analysis of other functionalized BCP derivatives, empowering researchers to confidently incorporate these valuable scaffolds into their research programs.
References
-
Anderson, E. A., et al. (2020). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Royal Society of Chemistry. [Link]
-
Leonenov, A., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]
-
Stepan, A. F., et al. (2014). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development. [Link]
-
Chemsrc. ethyl butanoate | CAS#:105-54-4. [Link]
-
Alper, H., and Xiao, W. Supporting Information for Palladium-Catalyzed Thiocarbonylation of Allenic Alcohols. Wiley-VCH. [Link]
-
Burton, K. I., and MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]
-
Mandler, M. D., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Shire, B. R., and Anderson, E. A. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Mandler, M. D., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
MiMeDB. Metabocard for Ethyl butanoate (MMDBc0033431). [Link]
-
Zhang, G., et al. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. [Link]
-
Chegg. Analyze this Infrared spectrum of ethyl (S)-3-hydroxybutanoate. [Link]
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1H NMR spectrum of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
This technical guide details the structural elucidation and spectral characteristics of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate , a critical building block in the synthesis of bioisosteres and PROTAC linkers.
Executive Summary
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a high-value bioisostere for para-phenyl rings and internal alkynes, offering improved solubility and metabolic stability in drug candidates.[1] The subject molecule, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate , represents a functionalized "exit vector" scaffold. It combines a lipophilic BCP core with a reactive alkyl-ester linker and an iodine handle for further cross-coupling (e.g., via metallaphotoredox catalysis).
This guide provides a definitive analysis of the 1H NMR spectrum, emphasizing the unique magnetic environment of the BCP cage and the diagnostic shifts associated with the iodine substituent.
Structural Analysis & Assignments
To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic domains:
-
The BCP Core: A rigid, strained cage containing three methylene bridges.
-
The Iodine Substituent: A heavy atom providing significant shielding/deshielding anisotropy.
-
The Butanoate Linker: A flexible aliphatic chain terminating in an ethyl ester.
Molecular Visualization
The following diagram illustrates the proton environments labeled for spectral assignment.
1H NMR Spectral Data (400 MHz, CDCl3)
The following data represents the consensus spectral characteristics for 1-iodo-3-alkyl-substituted BCPs synthesized via Atom Transfer Radical Addition (ATRA).
| Assignment (Fig 1) | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Notes |
| E (Ester | 4.12 | Quartet (q) | 2H | 7.1 | Diagnostic ethyl ester signal. |
| D (Linker | 2.29 | Triplet (t) | 2H | 7.4 | Deshielded by carbonyl. |
| A (BCP Cage) | 2.18 | Singlet (s) | 6H | - | Critical Peak. See Technical Deep Dive below. |
| C (Linker | 1.68 | Quintet (m) | 2H | ~7.2 | Overlaps often occur here. |
| B (Linker | 1.56 | Multiplet (m) | 2H | - | Shielded by BCP core. |
| F (Ester | 1.25 | Triplet (t) | 3H | 7.1 | Classic methyl triplet. |
Technical Deep Dive: The BCP "Singlet" Anomaly
Researchers new to BCP chemistry often expect the cage protons (Position A) to split due to the distinct substituents at C1 (Alkyl) and C3 (Iodine). However, in 1,3-disubstituted BCPs, the six bridge protons typically appear as a sharp singlet (or a very tight AA'BB'CC' system appearing as a singlet) at 400 MHz.
-
Cause: The rapid tumbling and the unique geometry of the cage result in magnetic equivalence for the methylene bridges.
-
Iodine Effect: While alkyl-BCPs appear upfield (~1.7 ppm), the iodine atom exerts a deshielding effect through the cage, shifting the singlet downfield to ~2.18 ppm . This is a key purity indicator; if the iodine is reduced to a proton (side reaction), this peak shifts upfield to ~1.8 ppm.
Experimental Protocol: Synthesis & Sample Prep
This molecule is typically accessed via the Atom Transfer Radical Addition (ATRA) of ethyl 4-iodobutanoate across [1.1.1]propellane. This method ensures the iodine is installed trans to the alkyl chain across the cage.
Workflow Diagram
Protocol Steps
-
Solvent Choice: Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl3 (Chloroform-d). Ensure the solvent is neutralized (passed through basic alumina) if the compound is acid-sensitive, though this ester is generally stable.
-
Acquisition:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to
seconds. The quaternary carbons at the bridgeheads (C1/C3) have long relaxation times, but for 1H NMR, standard delays are sufficient unless quantitative integration of the cage vs. ester is critical. -
Scans: 16 scans are usually sufficient for >95% purity samples.
-
-
Processing:
-
Reference the residual CHCl3 peak to 7.26 ppm .[2]
-
Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling of the linker multiplets.
-
Troubleshooting & Impurities
When analyzing crude reaction mixtures, look for these common impurities:
-
[1.1.1]Propellane Oligomers: Broad mounds in the 1.5–2.0 ppm region.
-
Reduced Product (De-iodination): A singlet at ~1.85 ppm (Cage protons) and a broad singlet at 2.8 ppm (Bridgehead H). This indicates the iodine has been lost (replaced by H).
-
Unreacted Ethyl 4-iodobutanoate:
-
3.20 (t,
-I). If this triplet is present, the ATRA reaction was incomplete. -
Note: In the product, the
adjacent to the BCP (Position B) is at 1.56 ppm, significantly upfield from the starting material's -I, confirming the formation of the C-C bond.
-
3.20 (t,
References
-
Anderson, J. M., et al. (2016). General Method for the Synthesis of 3-Substituted Bicyclo[1.1.1]pentylamines. Journal of the American Chemical Society.[3]
- Context: Establishes 1H NMR baselines for 1-iodo-3-alkyl BCP systems.
-
Zajc, B., et al. (2022). Synthesis of Functionalized Bicyclo[1.1.1]pentanes. The Journal of Organic Chemistry.
- Context: Detailed spectral data for BCP-ester derivatives and iodine heavy-
-
Stepan, A. F., et al. (2012).[4][5][6] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
- Context: Authoritative database for chemical shift prediction and solvent residual peaks.
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- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
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- 7. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
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- 9. researchgate.net [researchgate.net]
Mechanism of Formation for Iodinated Bicyclo[1.1.1]pentanes
[1]
Executive Summary: The Strategic Value of Iodinated BCPs
In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif serves as a critical bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, offering improved metabolic stability and solubility. Iodinated BCPs (I-BCPs) are the primary "gatekeepers" to this chemical space. They function as versatile electrophiles for cross-coupling (e.g., Suzuki-Miyaura) or precursors for strain-release synthesis of bicyclo[1.1.0]butanes (BCBs).
The formation of I-BCPs almost exclusively proceeds via the opening of the central C1–C3 bond of [1.1.1]propellane. Two distinct mechanistic manifolds govern this transformation:
-
Atom Transfer Radical Addition (ATRA): The dominant pathway for generating 1,3-diiodo-BCP and 1-alkyl-3-iodo-BCPs.
-
Electrophilic/Halogen-Bond Activation: A pathway utilized for introducing heteroatoms (N, S) alongside iodine, often using reagents like
-iodosuccinimide (NIS).
Fundamental Reactivity: The Propellane Cage
To control the formation of iodinated BCPs, one must understand the precursor. [1.1.1]Propellane is a highly strained tricyclic hydrocarbon (
-
The Inverted Bond: The central C1–C3 bond is formed by the overlap of inverted
-like hybrid orbitals. This bond is electron-rich but weak, making it susceptible to homolytic cleavage (radical attack) and heterolytic cleavage (electrophile interaction). -
Omniphilicity: Recent computational studies (Duarte, 2020) suggest that propellane reactivity is driven by
delocalization rather than simple strain relief.[2] This explains why it reacts readily with both radicals (iodine atoms) and nucleophiles (after electrophilic activation).
Mechanism 1: Atom Transfer Radical Addition (ATRA)
This is the standard method for synthesizing 1,3-diiodobicyclo[1.1.1]pentane (from
Mechanistic Pathway
The reaction follows a radical chain propagation mechanism.[3]
-
Initiation: Homolysis of the Iodine source (I-X) generates an iodine radical (
) or an alkyl radical ( ). This is often triggered by light (photochemical) or an initiator (e.g., ). -
Addition: The radical adds to the C1 bridgehead of [1.1.1]propellane.[4][5]
-
Cage Opening: The central C1–C3 bond breaks, relieving strain and generating a new radical at the distal C3 position (the bridgehead radical).
-
Abstraction (Propagation): The reactive bridgehead radical abstracts an iodine atom from the starting reagent (I-X), forming the final I-BCP product and regenerating the propagating radical.
Visualization: Radical Chain Propagation
Caption: Radical chain mechanism for the formation of iodinated BCPs via ATRA. The bridgehead radical is the key propagating species.
Mechanism 2: Electrophilic Activation (Halogen-Bond Promoted)
While ATRA is used for alkyl/iodine installation, electrophilic activation is required when installing nucleophiles (like amines, thiols, or azoles) alongside iodine.
Mechanistic Pathway[1][3][6][7]
-
Halogen Bonding: An electrophilic iodine source (e.g., NIS or 1,3-diiodo-5,5-dimethylhydantoin) forms a halogen-bond complex with the electron-rich central bond of propellane.
-
Nucleophilic Attack: A nucleophile (Nu) attacks the C1 position.
-
Concerted/Stepwise Opening: As the nucleophile adds, the C1–C3 bond breaks, and the iodine atom is transferred to the C3 position. This avoids the formation of a "free" high-energy cation, proceeding instead through a stabilized "hot" intermediate or concerted transition state.
Visualization: Electrophilic Activation
Caption: Electrophilic activation pathway. The halogen bond primes the cage for nucleophilic interception, installing both Nu and I.
Experimental Protocols
Protocol A: Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane
Target: The universal precursor for BCP chemistry.
Mechanism: Radical Addition of
| Parameter | Specification |
| Reagents | [1.1.1]Propellane (approx.[1][2][6][7][8][9][10] 0.3–0.5 M in |
| Conditions | 0°C to Room Temperature, Ambient Light (sufficient for initiation). |
| Yield | Quantitative (relative to propellane titer).[9][11] |
Step-by-Step Workflow:
-
Preparation: Generate [1.1.1]propellane in diethyl ether (typically from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and MeLi).
-
Titration: Cool the propellane solution to 0°C.
-
Addition: Add solid
or a saturated solution of in ether dropwise. -
Endpoint: The reaction is instantaneous. Continue addition until a faint pink/violet color persists (indicating excess iodine).
-
Isolation: Wash with aqueous
to remove excess iodine. Dry over and concentrate carefully (product is volatile, mp ~60°C).-
Note: 1,3-Diiodo-BCP is shock-sensitive in pure form; store in solution if possible.
-
Protocol B: Photochemical ATRA for 1-Iodo-3-Alkyl BCPs
Target: Functionalized BCP cores for drug building blocks. Mechanism: Photo-initiated Radical Chain.[3]
| Parameter | Specification |
| Reagents | [1.1.1]Propellane (1.2 equiv), Alkyl Iodide (1.0 equiv).[9] |
| Light Source | 365 nm LED (High power preferred for shorter residence time). |
| Solvent | |
| Setup | Flow chemistry is superior for scale and safety; Batch is acceptable for <1g. |
Step-by-Step Workflow (Batch):
-
Mix: In a quartz or borosilicate vial, combine the alkyl iodide (R-I) and propellane solution.
-
Degas: Sparge with Argon for 5 minutes (oxygen inhibits radical chains).
-
Irradiate: Place the vial 2–5 cm from a 365 nm LED lamp. Stir vigorously.
-
Monitoring: Reaction typically completes in 30–60 minutes. The disappearance of propellane can be monitored by NMR (singlet at
1.95 ppm disappears).
-
-
Workup: Concentrate under reduced pressure.
-
Purification: Many simple alkyl-iodo-BCPs can be distilled; complex ones require rapid silica chromatography (keep run times short to avoid decomposition).
-
Comparison of Methodologies
| Feature | Radical ATRA ( | Electrophilic Activation (NIS) |
| Primary Bond Formed | C-I and C-I (or C-C) | C-N, C-S, or C-O and C-I |
| Key Intermediate | Bridgehead Radical | Halogen-Bond Complex / Cationic character |
| Conditions | Photochemical or Initiator | Lewis Acidic / Oxidative |
| Scope | Alkyl iodides, | Anilines, Thiols, Azoles, Sulfinates |
| Major Limitation | Requires C-I bond in precursor | Sensitive to steric bulk of nucleophile |
References
-
Rationalizing the diverse reactivity of [1.1.1]propellane through
-delocalization. Source: Chemical Science, 2020. URL:[Link] -
[1.1.1]Propellane. (Classic Synthesis & Reactivity) Source: Organic Syntheses, 1998, Vol. 75, p. 98. URL:[Link]
-
Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium Salts. Source: The Journal of Organic Chemistry, 2025. URL:[Link] (Note: Representative link for recent BCP functionalization logic).
-
Practical Synthesis of Bicyclo[1.1.1]pentyl Iodides via Atom Transfer Radical Addition. Source: ChemRxiv (Preprint), 2023.[9] URL:[Link]
-
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Source: Angewandte Chemie Int. Ed., 2021. URL:[Link]
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- 4. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B [pubs.rsc.org]
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stability and storage of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
An In-depth Technical Guide to the Stability and Storage of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Authored by: A Senior Application Scientist
Introduction
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a motif of significant interest within medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure offers a unique bioisostere for commonly used groups like phenyl rings and tert-butyl groups, often leading to improved physicochemical properties such as enhanced solubility and metabolic stability.[3][4] Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is a key building block that combines the desirable BCP core with a reactive iodide handle and an ester functionality, making it a versatile intermediate for the synthesis of more complex drug candidates.
However, the very features that make this molecule attractive also introduce potential stability challenges. The inherent strain of the BCP cage and the reactivity of the carbon-iodine bond necessitate a thorough understanding of its handling and storage requirements to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, offering field-proven insights and best practices for its storage and handling.
Chemical Structure and Inherent Stability Considerations
The structure of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate presents two primary areas of potential instability: the bicyclo[1.1.1]pentane core and the carbon-iodine bond.
-
The Bicyclo[1.1.1]pentane (BCP) Core: The BCP scaffold, while strained, is generally considered to be stable at room temperature, a significant advantage over its highly reactive precursor, [1.1.1]propellane, which requires cryogenic storage.[1][5] The stability of the BCP core in this molecule is a key asset.
-
The Carbon-Iodine (C-I) Bond: The C-I bond is the weakest of the carbon-halogen bonds.[6] This inherent weakness makes the iodide an excellent leaving group in nucleophilic substitution reactions but also renders the molecule susceptible to degradation. Samples of organoiodine compounds that have started to decompose often exhibit a characteristic yellow or brownish tint due to the formation of elemental iodine (I₂).[6]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing effective storage and handling strategies. For Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, the primary concerns are homolytic and heterolytic cleavage of the C-I bond.
Caption: Potential degradation pathways for Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate.
Recommended Storage Conditions
To mitigate the degradation pathways outlined above, the following storage conditions are recommended. These are based on general principles for handling organoiodine compounds and strained ring systems.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Refrigerated) | Lower temperatures slow down the rate of both homolytic and heterolytic cleavage of the C-I bond. While the BCP core is stable at room temperature, the organoiodine moiety benefits from cold storage.[7] |
| Light | Amber vial or protection from light | The C-I bond is susceptible to photolytic cleavage. Storing the compound in an amber vial or in a dark location prevents light-induced degradation.[7] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | To prevent oxidation of any trace iodide anions to elemental iodine and to protect against potential reactions with atmospheric moisture, storage under an inert atmosphere is ideal. |
| Moisture | Dry, anhydrous conditions | Moisture can potentially participate in hydrolysis of the ester or facilitate other degradation pathways. |
Handling and Safety Precautions
Proper handling techniques are as critical as storage conditions for maintaining the integrity of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate.
Caption: Recommended workflow for handling Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate.
Step-by-Step Handling Protocol:
-
Preparation: Work in a well-ventilated fume hood or glovebox. Ensure all glassware is thoroughly dried.
-
Equilibration: Before opening, allow the container to warm to room temperature under an inert atmosphere. This prevents condensation of atmospheric moisture into the cold compound.
-
Dispensing: Once at room temperature, open the container under a positive pressure of inert gas (argon or nitrogen). Weigh and dispense the required amount as quickly as possible.
-
Resealing: Purge the headspace of the container with inert gas before resealing tightly.
-
Storage: Promptly return the sealed container to the recommended cold and dark storage conditions.
Assessing Purity and Degradation
Regularly assessing the purity of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is essential, especially for long-term storage or before use in sensitive applications.
| Analytical Method | Purpose | Observable Signs of Degradation |
| ¹H and ¹³C NMR Spectroscopy | Structural integrity and purity assessment | Appearance of new signals, changes in integration ratios, or broadening of peaks. |
| LC-MS/GC-MS | Purity determination and identification of degradation products | Presence of unexpected peaks corresponding to dimers, elimination products, or hydrolyzed ester. |
| Visual Inspection | Quick quality check | Development of a yellow or brown coloration, indicating the formation of elemental iodine (I₂). |
Conclusion
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is a valuable building block in modern drug discovery, largely due to the favorable properties imparted by the BCP scaffold.[3][8] However, its utility is intrinsically linked to its stability. The primary liability of this molecule is the carbon-iodine bond, which is susceptible to degradation by light, heat, and atmospheric contaminants.[6][7]
By adhering to the stringent storage and handling protocols outlined in this guide—namely, storage at low temperatures, protection from light, and the use of an inert atmosphere—researchers can significantly mitigate the risk of degradation. This ensures the integrity of the compound, leading to more reliable and reproducible experimental outcomes. For critical applications, routine analytical assessment of purity is strongly recommended.
References
-
Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Postgraduate study. Available at: [Link]
-
Nature Portfolio. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. PubMed. Available at: [Link]
-
Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Freeze-Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). PubMed. Available at: [Link]
-
Reddit. (2014). Storing iodine compound. r/chemistry. Available at: [Link]
-
KOPRI Repository. (2021). Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of Bicyclo[1.1.0]butanes from Iodo. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry. Available at: [Link]
-
ChemRxiv. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. Available at: [Link]
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Functionalized Bicyclo[1.1.1]pentane (BCP) Derivatives: A Technical Guide to Synthesis and Application
Executive Summary
The "Escape from Flatland" via Strain-Release Chemistry
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D),
This guide addresses the technical implementation of BCP derivatives. Unlike traditional aromatic chemistry, BCP synthesis relies heavily on strain-release functionalization of the highly reactive [1.1.1]propellane precursor.[2][3] This document outlines the mechanistic causality, handling protocols, and functionalization strategies required to integrate BCPs into high-value pharmaceutical candidates.
Part 1: Physicochemical Profile & Bioisosterism[1][2][3][4][5]
The BCP core offers a unique combination of structural rigidity and defined exit vectors. Unlike flexible alkyl chains, the BCP bridgehead carbons hold substituents in a linear geometry (180°), mimicking the para-substitution vector of benzene but with significantly different electronic and steric properties.
Comparative Metrics: Benzene vs. BCP
The following table summarizes why BCPs are superior for improving metabolic stability and solubility.
| Property | p-Phenylene (Benzene) | Bicyclo[1.1.1]pentane (BCP) | Impact on Drug Design |
| Hybridization | Increases | ||
| Distance ( | ~2.8 Å | ~1.85 Å | Shorter spacer; tighter ligand packing. |
| Lipophilicity (LogP) | High | Moderate | BCP lowers LogP relative to benzene. |
| Metabolic Stability | Prone to oxidation (P450) | High (Quaternary carbons) | Blocks metabolic soft spots. |
| Solubility | Low ( | High | Disrupts crystal lattice energy. |
Visualization: The Bioisosteric Vector
The diagram below illustrates the geometric relationship and the "Exit Vector" conservation that makes BCP a plug-and-play replacement for phenyl rings.
Figure 1: Transition from Benzene to BCP preserves vector linearity while improving ADME properties.
Part 2: Synthesis Strategy – The Propellane Hub
The gateway to almost all functionalized BCPs is [1.1.1]propellane . This molecule contains an inverted carbon-carbon bond with high strain energy (~65 kcal/mol). The central bond is the "spring" that drives reactivity.
Handling [1.1.1]Propellane
Critical Safety Note: [1.1.1]Propellane is volatile (bp ~60 °C) and unstable. It should ideally be generated in solution (ether/pentane) and used immediately or stored at -40 °C or lower.
-
Stability: Half-life of weeks at -20 °C; hours at room temperature.
-
Quantification: Titration with thiophenol or NMR analysis is required before use to determine precise concentration.
Functionalization Pathways
We categorize synthesis into three primary mechanistic flows:
-
Radical Addition (ATRA/Photoredox): The most versatile method for C-C bond formation.
-
Strain-Release Amination: For C-N bond formation (Baran/Pfizer).
-
Metallation: For accessing BCP-Grignards/Lithiums (Knochel).
Figure 2: The three primary divergence points for [1.1.1]propellane functionalization.
Part 3: Detailed Experimental Protocols
Protocol A: Photoredox-Catalyzed ATRA (Atom Transfer Radical Addition)
Context: This method, pioneered by Anderson and others, allows the addition of alkyl halides across the central bond of propellane under mild conditions. It is superior for installing sensitive functional groups.
Reagents:
-
Substrate: Alkyl Iodide (R-I) or Bromide.
-
Precursor: [1.1.1]Propellane (0.5–0.7 M in Et2O/Pentane).
-
Catalyst:
(0.1–1 mol%) or organic dyes (e.g., Eosin Y). -
Solvent: Acetonitrile/Ether mix.
-
Light Source: Blue LED (450 nm).
Step-by-Step Workflow:
-
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a vial with the Alkyl Iodide (1.0 equiv) and Photocatalyst (
, 1 mol%). -
Propellane Addition: Add the stock solution of [1.1.1]propellane (1.2–1.5 equiv).
-
Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 40W intensity) at room temperature. Stirring must be vigorous to ensure mixing of the potentially biphasic system (ether/acetonitrile).
-
Monitoring: Monitor consumption of Alkyl Iodide by LCMS or GCMS. Reaction typically completes in 2–6 hours.
-
Workup: Concentrate the mixture carefully (propellane residues are volatile). Purify via silica gel chromatography. BCP iodides are generally stable on silica.
Mechanistic Insight:
The photocatalyst generates an alkyl radical (
Protocol B: "Turbo-Amide" Strain-Release Amination
Context: Developed by Baran and Pfizer, this is the gold standard for synthesizing BCP-amines (bioisosteres of anilines).
Reagents:
-
Nucleophile: Secondary amine or "Turbo-Amide" (Magnesium amide generated from amine +
). -
Precursor: [1.1.1]Propellane.
Step-by-Step Workflow:
-
Activation: Dissolve the amine (1.0 equiv) in THF. Cool to 0 °C. Add
(Turbo Grignard, 1.0 equiv) dropwise to generate the magnesium amide. Stir for 30 mins. -
Addition: Add [1.1.1]propellane solution (1.2 equiv) dropwise.
-
Reaction: Allow to warm to room temperature. The strain release is exothermic; the nucleophilic amide attacks the bridgehead, opening the bond to form a BCP-Grignard intermediate.
-
Quench: Quench with weakly acidic buffer (e.g.,
) or an electrophile (if 1,3-difunctionalization is desired).
Part 4: Case Studies in Drug Discovery
BMS-708,163 Analogue (Gamma-Secretase Inhibitor)[2][6]
-
Challenge: The original clinical candidate contained a para-fluorophenyl ring, leading to poor aqueous solubility.
-
BCP Solution: Replacement of the phenyl ring with a BCP moiety.[1][2][4][5][6][7][8][9]
-
Outcome: The BCP analogue maintained potency (Notch sparing) but significantly improved thermodynamic solubility and passive permeability . This validated BCP as a non-classical phenyl bioisostere.[10]
Resveratrol Analogue[4]
-
Challenge: Resveratrol has rapid metabolic clearance due to the phenolic hydroxyl groups.
-
BCP Solution: Replacement of the central phenyl ring with BCP.[1][4][5][6][7][9]
-
Outcome: The BCP analogue showed improved metabolic stability while retaining antioxidant capacity, demonstrating that BCPs can modulate electronic properties of attached functional groups.
Part 5: References
-
Stepan, A. F., et al. (2012).[9][11] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Gianatassio, R., et al. (2016).[12] "Strain-Release Amination." Science. Link
-
Merchant, R. R., et al. (2018). "Radical Carbon-Carbon Bond Formations on Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society.[8] Link
-
Mykhailiuk, P. K. (2019).[12] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Caputo, D. F. J., et al. (2018).[13] "Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes." Chemical Science. Link
-
Turbotti, F., et al. (2021). "Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition. Link
-
Shelp, R. A., et al. (2021). "Synthesis of Bicyclo[1.1.1]pentyl Boronates." Chemical Science. Link
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Navigating the Synthesis of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate: A Technical Guide for Advanced Research
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can enhance the properties of therapeutic candidates is perpetual. Among the most promising of these are the bicyclo[1.1.1]pentanes (BCPs), rigid, three-dimensional structures increasingly utilized as bioisosteres for phenyl rings, tert-butyl groups, and alkynes. This guide provides an in-depth technical overview of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, a specialized BCP derivative. A survey of the current chemical supplier landscape indicates that this molecule is not a readily available catalog item. Therefore, this document will serve as a practical guide to its synthesis, grounded in established chemical principles and referencing commercially available starting materials.
The Strategic Importance of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
The BCP scaffold has garnered significant attention in drug discovery for its ability to improve the physicochemical properties of molecules.[1] By replacing a flat aromatic ring with a three-dimensional, saturated BCP core, researchers can often achieve:
-
Improved Solubility: The non-planar nature of BCPs can disrupt crystal packing and lead to better solubility.
-
Enhanced Metabolic Stability: The strained C-C and C-H bonds in the BCP cage are generally more resistant to metabolic degradation compared to a phenyl ring.
-
Reduced Lipophilicity: Shifting from an aromatic to an aliphatic scaffold can lower the lipophilicity of a compound, which can be beneficial for its pharmacokinetic profile.
-
Novel Intellectual Property: The use of BCPs as bioisosteres can lead to the discovery of new chemical entities with unique patentability.
The subject of this guide, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, is a bifunctional building block. The iodo group provides a reactive handle for a variety of cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.[2][3][4][5] The ethyl butanoate chain offers a flexible linker and an ester functionality that can be hydrolyzed to a carboxylic acid for further derivatization or to interact with biological targets.
Commercial Availability of Starting Materials
While the target molecule is not commercially available, key precursors for its synthesis can be readily sourced. This provides a clear and practical starting point for researchers.
| Precursor Molecule | CAS Number | Commercial Suppliers (Example) |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | 22287-28-1 | Synthonix, Inc.[6], AA Blocks[7], Fisher Scientific[8] |
| 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid | 224584-16-1 | BLDpharm[9] |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 83249-10-9 | Tokyo Chemical Industry (TCI) |
Proposed Synthetic Pathway
A plausible and scientifically sound synthetic route to Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is proposed below. This pathway leverages common and well-documented organic transformations.
Sources
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structural analysis of 3-iodobicyclo[1.1.1]pentane compounds
An In-Depth Technical Guide to the Structural Analysis of 3-Iodobicyclo[1.1.1]pentane Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of a Non-Classical Bioisostere
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is relentless. For decades, the phenyl ring has been a dominant motif, present in approximately 45% of approved drugs.[1] However, its aromatic nature can lead to metabolic liabilities and undesirable physicochemical properties.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a transformative three-dimensional, saturated bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[2][3][4][5] Its introduction into drug candidates has been shown to significantly improve critical parameters such as aqueous solubility, metabolic stability, and cell membrane permeability, without compromising biological activity.[1][5][6] The 3-iodobicyclo[1.1.1]pentane scaffold, in particular, serves as a versatile and crucial intermediate, providing a reactive handle for the synthesis of a vast array of these valuable BCP-containing molecules. This guide offers an in-depth exploration of the structural analysis of these pivotal compounds, grounded in field-proven methodologies and instrumental techniques.
The Bicyclo[1.1.1]pentane Core: A Paradox of Strain and Stability
The BCP framework is a fascinating molecular architecture. It is characterized by significant ring strain, with a calculated strain energy of approximately 65–68 kcal/mol, yet it exhibits remarkable thermal and chemical stability.[7][8][9] This stability arises from its unique geometry, where the strain is distributed throughout the rigid cage structure.
1.1. Geometric and Electronic Structure
The BCP core consists of five carbon atoms arranged in a propeller-like shape, with two bridgehead carbons (C1 and C3) and three bridging methylene carbons (C2, C4, C5). The key structural features are:
-
Rigid, Linear Geometry: The framework locks the substituents at the C1 and C3 bridgehead positions into a fixed, linear orientation, mimicking the 1,4-disposition of a phenyl ring.
-
Unique Bond Distances: Gas-phase electron diffraction and X-ray crystallography have established the key distances within the cage. The distance between the two bridgehead carbons (C1-C3) is unusually short for a non-bonded interaction, typically around 1.85 Å, while the C1-C2 bridge bonds are approximately 1.54 Å.[10]
-
Orbital Hybridization: Analysis indicates that the orbitals of the bridgehead carbons used for bonding to substituents have a hybridization of approximately sp², while the bridging methylene carbons are sp².[7]
Caption: Basic structure of the bicyclo[1.1.1]pentane (BCP) core.
Synthesis: Enabling Scalable Access to a Key Intermediate
The utility of BCPs was historically hampered by a lack of scalable synthetic methods.[4] The development of strain-release reactions involving [1.1.1]propellane has revolutionized access to BCP derivatives. The synthesis of 3-iodobicyclo[1.1.1]pentanes is now achievable on a kilogram scale through a clean, light-initiated reaction that requires no catalysts or additives.[4][11]
2.1. Photochemical Synthesis of 3-Iodo-BCPs
This method involves the direct reaction of an alkyl iodide with [1.1.1]propellane under photochemical flow conditions. The reaction is clean, and in many cases, the product can be isolated in high purity simply by evaporating the solvent.[11]
Caption: Workflow for the light-enabled synthesis of 3-iodo-BCPs.
Experimental Protocol: Scalable Synthesis of 1-Iodo-3-methylbicyclo[1.1.1]pentane [11][12]
-
Preparation: Under an argon atmosphere, prepare a solution of methyl iodide (1 eq.) and [1.1.1]propellane (1.2 eq., typically as a 0.7 M solution in a suitable solvent like diethyl ether).
-
Photochemical Reaction: Pass the resulting mixture through a flow photoreactor equipped with a 365 nm LED light source. A typical setup might use a 160 mL irradiated coil with a flow rate of 10 mL/min, resulting in a residence time of approximately 16 minutes. The reactor should be cooled (e.g., to 0 °C) to manage the reaction exotherm.
-
Workup: Collect the solution exiting the reactor.
-
Isolation: Evaporate the solvent from the collected solution under reduced pressure.
-
Purification (if necessary): The crude product is often >90% pure.[11] For higher purity, the residue can be purified by distillation under reduced pressure or by recrystallization from a solvent like pentane at low temperatures (-60 °C).
Core Methodologies for Structural Analysis
A multi-technique approach is essential for the unambiguous structural characterization of 3-iodobicyclo[1.1.1]pentane compounds. X-ray crystallography provides definitive 3D structural data, NMR spectroscopy confirms structure and purity in solution, and computational modeling offers complementary theoretical insights.
3.1. X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional arrangement of atoms in a BCP derivative.[13] It provides incontrovertible evidence of the BCP cage's connectivity and the spatial orientation of the iodine atom and other bridgehead substituents.
Key Data Obtained:
-
Bond Lengths and Angles: Precise measurements that confirm the strained geometry of the BCP cage.
-
Conformation: Defines the orientation of substituents relative to the rigid core.
-
Intermolecular Interactions: Reveals crystal packing forces, such as hydrogen bonding or halogen bonding.
| Parameter | Typical Value (Å) | Source |
| C1–C3 Distance | ~1.85 | [10] |
| C1–C2 Distance | ~1.54 | [10] |
| C-I Bond Length | ~2.14 | General Value |
| Caption: Table 1. Representative bond distances in the BCP core. |
Experimental Protocol: Crystal Growth for X-ray Analysis [14]
-
Sample Preparation: Dissolve the purified 3-iodo-BCP compound in a minimal amount of a suitable solvent (e.g., methanol, acetone).
-
Vapor Diffusion: Place the vial containing the solution into a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, pentane).
-
Incubation: Allow the anti-solvent to slowly diffuse into the primary solvent over several hours to days at a constant temperature.
-
Crystal Formation: As the solvent-anti-solvent mixture slowly reaches a point of supersaturation, single crystals suitable for diffraction will form.
3.2. NMR Spectroscopy: Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for routine structural confirmation and purity assessment in solution. The high symmetry of the BCP core leads to simple and characteristic spectra.
Characteristic Spectral Features:
-
¹H NMR: Due to the C₃ rotational symmetry axis along the C1-C3 bond, the six bridge protons (at C2, C4, and C5) are chemically equivalent and typically appear as a sharp singlet. The chemical shift of this singlet is a key diagnostic feature. For example, in 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium iodide, the BCP protons appear as a singlet at δ 2.97 ppm.[14]
-
¹³C NMR: The spectrum will show distinct signals for the bridgehead carbons (C1 and C3) and the equivalent bridge carbons (C2, C4, C5). The carbon directly attached to the iodine atom (C3) will be significantly shifted upfield compared to the other bridgehead carbon. For example, in 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium iodide, the BCP carbons appear at δ 61.2, 60.7, and -4.8 ppm.[14]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide | 2.97 (s, 6H) | 61.2, 60.7, -4.8 | [14] |
| 1-(3-Iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium Iodide | 2.99 (s, 6H) | 60.8, 60.7, -4.6 | [14] |
| 1-Iodo-3-(4-cyanophenyl)-BCP | 2.56 (s, 6H) | 62.4, 56.9, -1.7 | [15] |
| Caption: Table 2. Representative NMR data for 3-iodo-BCP derivatives in DMSO-d₆. |
Experimental Protocol: NMR Sample Preparation and Acquisition [16][17]
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the 3-iodo-BCP compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Standard Parameters: For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Advanced Analysis: For complex derivatives, acquire 2D NMR spectra (COSY, HSQC, HMBC) to confirm assignments and establish through-bond connectivities.
3.3. Computational Modeling: A Synergistic Approach
Quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data. These methods can predict key structural and spectroscopic properties, aiding in the interpretation of experimental results.
Applications:
-
Geometry Optimization: Predicts bond lengths and angles that can be compared directly with X-ray crystallography data.[18]
-
Strain Energy Calculation: Quantifies the inherent strain within the BCP cage.[8]
-
NMR Prediction: Calculates theoretical ¹H and ¹³C chemical shifts, which can be invaluable for assigning complex spectra and resolving ambiguities.[18]
Caption: Synergistic workflow for BCP structural validation.
Conclusion
The 3-iodobicyclo[1.1.1]pentane scaffold is a cornerstone for the synthesis of next-generation pharmaceutical candidates. Its structural analysis demands a rigorous and synergistic application of modern analytical techniques. While NMR spectroscopy provides the frontline assessment of structure and purity in solution, single-crystal X-ray crystallography remains the ultimate arbiter of the three-dimensional architecture. These experimental methods, when augmented by the predictive power of computational chemistry, form a self-validating system that provides researchers with the high-confidence structural data necessary to drive innovation in drug discovery and materials science.
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- Stepan, A. F., et al. (2012, April 12). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry.
- Kar, A., & Smith, M. D. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal.
- Anderson, E. A., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Royal Society of Chemistry.
- J. Org. Chem. (2025, May 27). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. PMC.
- Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
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- Benchchem. (n.d.). Bicyclo[1.1.1]pentane-1,3-diamine.
- J. Org. Chem. (2025, May 27). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. ACS Publications.
- Marsden, S. P., et al. (2014). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
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- ResearchGate. (n.d.). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane.
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- J. Org. Chem. (1992). Nucleophilic substitution in 1-substituted 3-iodobicyclo[1.1.1]pentanes. A new synthetic route to functionalized bicyclo[1.1.1]pentane derivatives. ACS Publications.
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- Macmillan, D. W. C. (2025, April 08). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Princeton University.
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safety data sheet for Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Compound: Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Identification & Chemical Context
Product Name: Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Synonyms: 1-Iodo-3-(3-ethoxycarbonylpropyl)bicyclo[1.1.1]pentane; BCP-Iodo-Ester
CAS Number: Not Listed (Novel R&D Compound)
Molecular Formula:
Researcher's Context (Why this molecule matters)
This compound represents a strategic building block in medicinal chemistry, specifically for Bioisosteric Replacement . The BCP core acts as a non-classical isostere for para-phenyl rings or tert-butyl groups, offering improved metabolic stability and solubility profiles while maintaining linear exit vectors.
-
The Iodine Handle: Provides a site for radical cross-coupling (e.g., photoredox catalysis) or metallation (Grignard/Lithium exchange).
-
The Ester Tail: Serves as a masked carboxylic acid, allowing for orthogonal protection strategies during multi-step synthesis.
Hazard Identification (GHS Classification - Predicted)
Note: As a novel research chemical, specific toxicological data is unavailable. The classification below is derived from Structure-Activity Relationship (SAR) analysis of analogous iodinated BCPs and alkyl esters.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[3] |
| Physical Hazard | N/A | Light Sensitive: Carbon-Iodine bonds can undergo homolysis under UV/Visible light. |
Physico-Chemical Properties (Calculated/Predicted)
| Property | Value / Description | Reliability |
| Physical State | Viscous Oil or Low-Melting Solid | High (Based on MW and Ester functionality) |
| Color | Colorless to Pale Yellow | High (Yellowing indicates |
| Boiling Point | ~310°C (Predicted at 760 mmHg) | Medium |
| LogP | 3.2 ± 0.4 | High (Lipophilic BCP core) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO.[4] Insoluble in Water. | High |
| Flash Point | >110°C | Predicted |
Safe Handling & Stability Workflow
The primary instability risk for this compound is the C–I bond homolysis (radical formation) triggered by light or heat, and ester hydrolysis triggered by moisture.
Diagram 1: Stability & Handling Logic
Caption: Operational workflow for mitigating photochemical and hydrolytic degradation risks.
Specific Protocols
-
Visual Inspection: Before use, check for yellow/brown discoloration. This indicates free iodine (
).-
Remediation:[1] If slightly yellow, dissolve in
and wash with dilute (Sodium Thiosulfate) to reduce iodine back to iodide, then dry and concentrate.
-
-
Reaction Setup:
-
Avoid direct sunlight. Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour.
-
Use anhydrous solvents to prevent ester hydrolysis, especially if using Lewis acids.
-
Emergency Response & First Aid
Self-Validating Response System:
-
Eye Contact: Flush with water for 15 mins
If pain persists, the lipophilic nature implies the chemical is not washing out Seek Medical Attention . -
Skin Contact: Wash with soap/water
Check for yellow staining (Iodine release) Treat as chemical burn if irritation appears. -
Spill Cleanup:
-
Ventilate area.[5]
-
Absorb with sand/vermiculite.
-
Critical Step: Wipe surface with 10% Sodium Thiosulfate solution to neutralize any generated iodine.
-
Synthesis & Application Context
This compound is rarely an end-product; it is a linchpin intermediate .
Common Transformations
-
Radical Cross-Coupling: The C-I bond is weak (
kcal/mol). Under photoredox conditions (e.g., Ir/Ru catalysts + Blue LED), the iodine leaves, generating a bicyclo[1.1.1]pentyl radical . -
Saponification: LiOH/THF/Water hydrolysis yields the free acid for peptide coupling.
Diagram 2: Synthetic Utility Pathway
Caption: Divergent synthetic pathways utilizing the iodine handle for C-C bond formation.
References
-
Stepan, A. F., et al. (2012).[6] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link[7]
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Sigma-Aldrich. (2023). "Safety Data Sheet: 1-Iodobicyclo[1.1.1]pentane" (Analogous Control). Link
-
PubChem. (2023).[1] "Compound Summary: Ethyl 4-bromobutanoate" (Side-chain Analog). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1936371-35-5 Cas No. | Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | Apollo [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
The Bicyclo[1.1.1]pentane (BCP) Handbook: A Technical Guide to Bioisosteric Replacement
Executive Summary
The Bicyclo[1.1.1]pentane (BCP) motif has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3][4][5] As a high-fidelity bioisostere for para-phenyl rings, tert-butyl groups, and internal alkynes, BCPs offer a strategic solution to the "Escape from Flatland" directive. This guide provides a technical roadmap for implementing BCPs to modulate physicochemical properties—specifically reducing lipophilicity (
Part 1: The Structural Imperative
The "Escape from Flatland" Context
Traditional drug discovery relies heavily on aromatic rings, leading to flat, lipophilic molecules with poor solubility and rapid metabolic clearance. The BCP scaffold introduces three-dimensionality (
Geometric and Electronic Benchmarking
The utility of BCP lies in its ability to mimic the exit vectors of a para-substituted benzene ring while acting as a "non-aromatic spacer."
| Parameter | p-Phenylene | Bicyclo[1.1.1]pentane | tert-Butyl | Internal Alkyne |
| Geometry | Planar (2D) | Linear/Axial (3D) | Spherical (3D) | Linear (1D) |
| C-C Distance | ~2.8 Å | ~1.85 Å | N/A | ~1.2 Å |
| Hybridization | ||||
| Electronic Effect | Inductively withdrawing (mild) | Inductively donating | Electron rich | |
| Metabolic Liability | High (CYP450 epoxidation) | Low (No aromatic hydroxylation) | Low/Med (Oxidation) | Med (Hydration/Oxidation) |
Key Insight: While the BCP bridgehead distance (1.85 Å) is shorter than the para-phenyl distance (2.8 Å), the vectors are perfectly collinear. This allows the BCP to maintain receptor binding interactions that depend on substituent orientation, even if the scaffold itself is contracted.
Part 2: Historical Timeline & Synthetic Evolution
The trajectory of BCP chemistry is defined by long periods of dormancy punctuated by rapid methodological breakthroughs.
Figure 1: The evolution of BCP chemistry from fundamental hydrocarbon research to essential drug discovery tool.
Part 3: Physicochemical Profiling (The "Stepan Rules")
In 2012, Pfizer scientists (Stepan et al.) published a seminal study in J. Med. Chem. validating BCP as a superior bioisostere. They replaced a fluorophenyl ring in a
Validated Improvements
The transition from Phenyl
-
Solubility Enhancement: Disruption of planar
-stacking in the crystal lattice lowers melting points and increases aqueous solubility (often >10-fold). -
LogP Reduction: Saturation reduces lipophilicity (typically
to ). -
Metabolic Stability: BCPs are immune to aromatic hydroxylation. While the bridgehead C-H bonds are accessible, they possess high bond dissociation energy (BDE ~104 kcal/mol), making them resistant to radical abstraction by CYP450 enzymes.
Case Study Data: -Secretase Inhibitor
| Property | Phenyl Analog (BMS-708,163) | BCP Analog (Pfizer) | Impact |
| Potency ( | 0.2 nM | 0.2 nM | Equipotent |
| Solubility (pH 6.5) | < 1 | 140 | >140x Increase |
| Clint (Human Micro) | 13 | < 6 | Improved Stability |
| Oral AUC (Mouse) | Baseline | 4-fold increase | Higher Exposure |
Part 4: Synthetic Methodologies
The primary barrier to BCP adoption was the difficulty of synthesis. Modern protocols utilize [1.1.1]propellane , a highly strained precursor (
Protocol A: Strain-Release Amination (The Baran Protocol)
Objective: Direct synthesis of BCP-amines from secondary amines and [1.1.1]propellane. This method avoids the unstable BCP-chloride intermediates.
Mechanism: The reaction proceeds via a nucleophilic attack on the propellane central bond, followed by protonation or functionalization of the resulting anion.
Figure 2: Mechanistic flow of strain-release amination.
Experimental Protocol:
-
Reagents: Secondary amine (1.0 equiv), [1.1.1]propellane (1.2 equiv, typically as a solution in Et2O or THF), i-PrMgCl (1.1 equiv, if using "Turbo-amide" conditions).
-
Procedure (Turbo-Amide Variant):
-
Workup: Standard extraction (EtOAc/NaHCO3).
-
Note: For non-basic amines or robust substrates, simple thermal mixing (50 °C in sealed tube) without metal activation often works ("autocatalytic" strain release).
Protocol B: Radical Addition (Atom Transfer)
Objective: Synthesis of 1,3-disubstituted BCPs (e.g., BCP-iodides) for further cross-coupling.
Experimental Protocol:
-
Reagents: Alkyl iodide (R-I), [1.1.1]propellane, Tributyltin hydride (catalytic) or photoredox catalyst.
-
Procedure (Photo-ATRA):
-
Dissolve R-I (1.0 equiv) and [1.1.1]propellane (1.5 equiv) in solvent (e.g., MeCN).
-
Add photo-initiator (e.g., Ir-catalyst or simple UV light source).
-
Irradiate at RT.
-
-
Outcome: The radical R• attacks the propellane; the resulting BCP radical abstracts Iodine from the starting material, propagating the chain.
Part 5: Decision Matrix for BCP Incorporation
Not every phenyl ring should be replaced with a BCP. Use this logic flow to determine suitability.
Figure 3: Strategic decision tree for bioisosteric replacement.
References
-
Wiberg, K. B., & Walker, F. H. (1982).[2][5][9] [1.1.1]Propellane. Journal of the American Chemical Society.[3][10][11] Link
-
Stepan, A. F., et al. (2012).[3][11][12] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor.[6] Journal of Medicinal Chemistry. Link -
Gianatassio, R., et al. (Baran Lab). (2016). Strain-Release Amination. Science. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
-
Lopchuk, J. M. (2018). Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Drug Design.[2] Topics in Heterocyclic Chemistry. Link
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- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Open Flask: Strain-Release Amination – Your Guide to Make Super-Paxil! [openflask.blogspot.com]
- 9. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Suzuki Coupling Protocol for Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate: A Detailed Application Note for Researchers
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents with improved physicochemical and pharmacokinetic properties, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a highly sought-after bioisostere for para-substituted benzene rings, tert-butyl groups, and alkynes.[2][3] This rigid, strained cage-like structure offers a unique geometric arrangement of substituents, often leading to enhanced solubility, metabolic stability, and oral bioavailability while maintaining or even improving biological activity.[4][5][6][7] The explosion of interest in BCPs has spurred the development of a diverse synthetic toolkit, making the incorporation of this valuable motif more accessible to the broader scientific community.[2][3]
One of the most powerful and versatile methods for the functionalization of the BCP core is the Suzuki-Miyaura cross-coupling reaction.[2][8] This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between a bridgehead BCP-halide and a wide array of organoboron reagents, providing access to a vast chemical space of novel BCP-containing compounds.[2][8] This application note provides a detailed, field-proven protocol for the Suzuki coupling of a key BCP intermediate, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, with a focus on the underlying scientific principles and practical considerations for successful execution.
The Strategic Importance of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
The title compound is a valuable building block for several reasons. The iodo-substituent at one bridgehead position serves as an excellent handle for cross-coupling reactions due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.[9] The ethyl butanoate chain at the other bridgehead provides a versatile functional group that can be further elaborated, for instance, through hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce additional diversity. The synthesis of such BCP iodides can be achieved through various methods, including the light-enabled reaction of alkyl iodides with [1.1.1]propellane, which has been shown to be a scalable process.[10]
Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][11][12] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the BCP-iodide, forming a Pd(II) intermediate.[9][11] This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[9][13]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents:
| Reagent | Grade | Supplier Recommendation |
| Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate | >95% | Synthesized in-house or Commercial |
| Aryl/Heteroaryl Boronic Acid or Pinacol Ester | >97% | Commercial |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercial |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercial |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, >98% | Commercial |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial |
| Deionized Water | HPLC Grade | In-house |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (oven-dried)
-
Syringes and needles for liquid transfers
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2-1.5 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and XPhos (0.04-0.10 equiv.).
-
Rationale: The use of a slight excess of the boronic acid component helps to drive the reaction to completion. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling sterically hindered substrates and promotes the challenging oxidative addition and reductive elimination steps.[14]
-
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 v/v ratio). The final concentration of the limiting reagent should be in the range of 0.1-0.2 M. Add potassium phosphate tribasic (2.0-3.0 equiv.).
-
Rationale: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[15] K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing significant hydrolysis of the ester functionality.[14]
-
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-24 hours.
-
Rationale: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and subsequent steps, especially with sterically demanding substrates like BCPs.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up Procedure: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate and water. c. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired coupled product.
Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction yields are low, consider increasing the catalyst and ligand loading, using a higher reaction temperature, or a different phosphine ligand. Bulky N-heterocyclic carbene (NHC) ligands can also be highly effective for sterically hindered substrates.[16][17]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be a significant side reaction.[18] Using boronic pinacol esters can sometimes mitigate this issue due to their increased stability.[18][19][20]
-
Homocoupling: Dimerization of the boronic acid can occur. This can sometimes be suppressed by using a lower reaction temperature or a different base.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or temperature. Ensure that the reagents and solvents are of high purity and sufficiently anhydrous.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of bicyclo[1.1.1]pentane scaffolds. The protocol outlined in this application note provides a reliable and adaptable method for the synthesis of a wide range of novel BCP-containing molecules from Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate. By understanding the underlying mechanistic principles and paying close attention to experimental details, researchers can successfully leverage this powerful transformation to advance their drug discovery and development programs.
References
-
Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
-
Mykhailiuk, P. K., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]
-
Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC - NIH. [Link]
- Jain, S. L., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Inorganica Chimica Acta.
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Zhang, Y., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
SIVATECH. (2026). Understanding Bicyclo[1.1.1]pentane: A Key to Novel Chemical Design. SIVATECH. [Link]
-
Davies, H. M. L., et al. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Society Reviews.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Fletcher, S. P., et al. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Communications. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Clayden, J., et al. (2025). The Suzuki coupling couples boronic acids to halides. Organic Chemistry, 2nd ed.
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Svozil, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
Cravotto, G., et al. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Molecules. [Link]
-
Gujral, S., et al. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
-
Mykhailiuk, P. K., et al. (2020). Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes. Rsc.org. [Link]
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry. [Link]
-
Stepan, A. F., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. [Link]
-
Macmillan, D. W. C., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Nature. [Link]
-
Walsh, P. J., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
Sources
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- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
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- 7. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 12. mt.com [mt.com]
- 13. Suzuki Coupling [organic-chemistry.org]
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- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. chemrxiv.org [chemrxiv.org]
Application Note: High-Fidelity Sonogashira Cross-Coupling of 3-Iodo-Bicyclo[1.1.1]pentane Derivatives
Introduction: The "Escape from Flatland"
In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups.[1] By replacing flat aromatic rings with the 3D BCP cage, researchers can improve solubility and metabolic stability (increasing Fsp³ character) while maintaining the vector orientation of substituents.[2]
However, functionalizing the BCP bridgehead is non-trivial. While 3-iodo-BCP derivatives are potent electrophiles, they sit in a chemical "uncanny valley": they are formally alkyl halides but exhibit reactivity profiles closer to aryl halides due to the high
The Challenge
Standard Sonogashira conditions often fail with BCPs due to:
-
Cage Fragmentation: Radical intermediates can lead to ring-opening.
-
Volatility: Many BCP intermediates sublime or evaporate during workup.
-
Glaser Homocoupling: The oxidative dimerization of the alkyne partner often outcompetes the slow oxidative addition of the bulky BCP-iodide.
This guide details optimized protocols to suppress these side reactions and achieve high-yield cross-coupling.
Mechanistic Insight & Reaction Engineering
The success of coupling 3-iodo-BCP relies on exploiting the unique hybridization of the bridgehead carbon. Unlike a standard
The Catalytic Cycle (BCP-Specific)
The following diagram illustrates the catalytic cycle, highlighting the critical competition between the productive cycle and the destructive Glaser homocoupling pathway.
Figure 1: Catalytic cycle for BCP Sonogashira coupling. Note the "Red Zone" (Glaser coupling) which consumes the alkyne if oxygen is present or if the Pd-cycle stalls.
Experimental Protocols
Protocol A: The "Workhorse" Thermal Method
Best for: Stable, non-volatile BCP derivatives and standard terminal alkynes.
This protocol uses a slight excess of the BCP component to account for its potential volatility and slower reactivity compared to aryl iodides.
Reagents:
-
Electrophile: 3-Substituted-1-iodo-bicyclo[1.1.1]pentane (1.0 equiv)
-
Nucleophile: Terminal Alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (10 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Procedure:
-
System Preparation (Critical): Flame-dry a Schlenk tube or sealable reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen. Oxygen is the enemy of this reaction.
-
Solvent Degassing: Sparge the anhydrous THF/DMF with Argon for at least 15 minutes prior to use.
-
Catalyst Loading: Charge the vessel with Pd(PPh₃)₂Cl₂ and CuI.
-
Substrate Addition:
-
Solvation: Add the degassed solvent and Et₃N via syringe.
-
The "Color Check" (Self-Validation): The solution should initially be yellow/orange. If it turns dark black/green immediately upon mixing, oxygen may be present, indicating rapid homocoupling.
-
Reaction: Seal the vessel and stir at RT to 40°C for 4–16 hours.
-
Note: Unlike aryl iodides, BCP-iodides are thermally sensitive. Do not exceed 60°C unless necessary.
-
-
Monitoring: Monitor by TLC or LCMS.
-
TLC Tip: BCPs stain poorly with UV. Use KMnO₄ or Iodine stain.
-
NMR Check: Aliquot 50 µL, dilute in CDCl₃. Look for the disappearance of the alkyne proton (~2.0–3.0 ppm) and the shift of the BCP bridgehead protons (if H-substituted).
-
-
Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.
-
Purification: Concentrate under reduced pressure at >100 mbar (do not go to high vacuum if the product MW < 250, as BCPs sublime). Flash chromatography on silica.
Protocol B: Copper-Free Method (Sensitive Substrates)
Best for: Substrates prone to oxidative homocoupling or when BCP-iodide is scarce.
Eliminating copper slows the reaction but completely suppresses the Glaser side-reaction, ensuring that every equivalent of BCP has a chance to couple.
Reagents:
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Diisopropylamine (DIPA)
-
Solvent: 1,4-Dioxane or DMSO
-
Temp: 60–80°C
Procedure Adjustments:
-
Mix BCP-iodide, Alkyne, Pd(dppf)Cl₂, and Base in the vial.
-
Add degassed Dioxane.
-
Heat to 60°C.
-
Why this works: The bidentate dppf ligand increases the bite angle, facilitating the reductive elimination step which can be sterically encumbered by the BCP cage.
Data Summary & Troubleshooting
Ligand & Condition Screening Matrix
| Variable | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | Standard starting point; good balance of steric bulk and activity. |
| Alternative | Pd(dppf)Cl₂ | Use if yield is <30%. Bidentate ligand stabilizes Pd intermediate. |
| Base | Et₃N or iPr₂NH | Organic bases preferred over inorganic to maintain solubility. |
| Solvent | THF > DMF | THF allows easier workup (volatility). DMF promotes faster reaction but is hard to remove without heating (risk of sublimation). |
| Temp | 25°C -> 50°C | Start low. BCP-I can decompose at >80°C. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield + Alkyne Dimer | Oxygen leak / High Cu loading | Degas solvents rigorously. Switch to Protocol B (Cu-free). |
| Missing Product after Rotovap | Product Volatility | STOP. Do not use high vacuum. Keep bath temp <30°C. Use pentane/ether for columns and concentrate carefully. |
| Starting Material (BCP-I) Stalls | Catalyst Deactivation | Add 5 mol% extra PPh₃ to stabilize Pd species. Increase temp to 50°C. |
| Black Precipitate | Pd Aggregation (Pd-Black) | Reaction mixture is "ligand starved". Add more ligand or switch to Pd(dppf). |
Workflow Visualization
The following decision tree assists in selecting the correct protocol based on substrate properties.
Figure 2: Decision matrix for protocol selection and workup strategy.
References
-
Sitte, E., et al. (2021).[8] "Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under 'Click' Reaction Conditions." The Journal of Organic Chemistry, 86(1), 1238–1245.[8] [Link]
-
Zahoor, A. F., et al. (2019). "Recent Developments in the Synthesis of Bicyclo[1.1.1]pentanes." European Journal of Organic Chemistry, 2019(31), 5139–5156. [Link]
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]
-
Kan, K., et al. (2017). "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes." Angewandte Chemie International Edition, 56(41), 12774–12777.[9] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 4. mdpi.com [mdpi.com]
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- 7. Palladium-catalyzed coupling reaction of terminal alkynes with aryl iodides in the presence of indium tribromide and its application to a one-pot synthesis of 2-phenylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanoate in Medicinal Chemistry: A Guide for Researchers
The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional, planar aromatic scaffolds. In this context, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a pivotal three-dimensional (3D) bioisostere, offering a unique structural and physicochemical alternative to para-substituted phenyl rings and tert-butyl groups.[1][2] The strategic incorporation of BCPs into drug candidates has been shown to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic properties, a concept often referred to as "escaping from flatland."[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a key BCP building block: Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate . We will delve into its synthesis, physicochemical properties, and provide detailed protocols for its application in constructing novel molecular architectures.
The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism
The BCP core is a highly strained, cage-like hydrocarbon that presents substituents at its bridgehead positions with a linear trajectory, mimicking the geometry of a para-substituted benzene ring.[2] However, unlike the aromatic ring, the BCP is a saturated, sp³-rich scaffold, which imparts several advantages:
-
Improved Solubility: The replacement of a lipophilic phenyl ring with a less lipophilic BCP moiety can significantly enhance the aqueous solubility of a drug candidate.[1]
-
Enhanced Metabolic Stability: The C-H bonds on the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[4]
-
Novel Intellectual Property: The use of BCPs allows for the exploration of new chemical space, providing opportunities for novel intellectual property.
The subject of this guide, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, is a particularly valuable building block. The iodo group serves as a versatile handle for a wide array of cross-coupling reactions, while the ethyl butanoate chain provides a flexible linker and a site for further chemical modification.
Synthesis of Ethyl 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanoate
Caption: Proposed photochemical synthesis of the target BCP building block.
Experimental Protocol: Photochemical Synthesis
Materials:
-
[1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)
-
Ethyl 4-iodobutanoate
-
Anhydrous and degassed solvent (e.g., THF or acetonitrile)
-
Photochemical reactor equipped with a 365 nm UV lamp and cooling system
Procedure:
-
In a quartz reaction vessel, combine a solution of [1.1.1]propellane (1.2 equivalents) and ethyl 4-iodobutanoate (1.0 equivalent) in the chosen anhydrous and degassed solvent. The concentration should be optimized, typically in the range of 0.1-0.5 M.
-
Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Irradiate the reaction mixture with a 365 nm UV lamp while maintaining a constant temperature, typically between 0 and 25 °C, using a cooling system.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate.
Rationale: This metal-free, light-induced reaction proceeds via a radical chain mechanism. The UV light initiates the homolytic cleavage of the C-I bond in ethyl 4-iodobutanoate, generating an alkyl radical. This radical then adds to the central bond of the highly strained [1.1.1]propellane, opening the cage and forming a BCP radical. This BCP radical then abstracts an iodine atom from another molecule of ethyl 4-iodobutanoate to yield the product and propagate the radical chain.
Physicochemical Properties
The introduction of the BCP core and the ethyl butanoate chain will influence the overall properties of the molecule.
| Property | Influence of BCP | Influence of Ethyl Butanoate Chain |
| Lipophilicity (cLogP) | Decreases compared to a phenyl analogue | Increases lipophilicity |
| Solubility | Increases compared to a phenyl analogue | May decrease aqueous solubility slightly |
| 3D Shape | Rigid, linear scaffold | Flexible linker |
| Metabolic Stability | High due to sp³ C-H bonds | Ester group may be susceptible to hydrolysis |
Applications in Cross-Coupling Reactions
The true utility of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The bridgehead iodo group is an excellent substrate for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions utilizing the target BCP building block.
Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the BCP core and various aryl or heteroaryl boronic acids or esters.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a reaction vessel, add Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Rationale: The catalytic cycle involves the oxidative addition of the iodo-BCP to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of base is crucial for activating the boronic acid.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-95 |
Sonogashira Coupling: Formation of C(sp³)-C(sp) Bonds
The Sonogashira coupling enables the direct connection of terminal alkynes to the BCP scaffold, providing access to rigid, linear structures.[6][7]
Experimental Protocol: Sonogashira Coupling
Materials:
-
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
In a flask, dissolve Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate (1.0 equivalent) and the terminal alkyne (1.5 equivalents) in the chosen solvent.
-
Add the palladium catalyst, CuI, and the amine base.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Rationale: This reaction involves a palladium catalytic cycle for the activation of the iodo-BCP and a copper co-catalytic cycle to activate the terminal alkyne. The amine base is essential for deprotonating the alkyne and neutralizing the HI generated during the reaction.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 70-85 |
| Pd(OAc)₂ / XPhos / CuI | DIPEA | DMF | 40 | 75-90 |
Buchwald-Hartwig Amination: Formation of C(sp³)-N Bonds
The Buchwald-Hartwig amination allows for the synthesis of BCP-amines by coupling the iodo-BCP with a wide range of primary and secondary amines.[8][9][10]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents)
-
Solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, combine the palladium pre-catalyst, ligand, and base in a reaction vial.
-
Add the solvent, followed by Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate and the amine.
-
Seal the vial and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Rationale: The choice of ligand is critical in the Buchwald-Hartwig amination to facilitate the oxidative addition, amine coordination, and reductive elimination steps of the catalytic cycle. Strong, non-coordinating bases are typically required.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 65-85 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 70-90 |
Conclusion
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is a highly versatile and valuable building block for medicinal chemists seeking to leverage the benefits of the BCP scaffold. Its straightforward synthesis and broad utility in key cross-coupling reactions provide a reliable pathway to novel, three-dimensional drug candidates with potentially superior physicochemical and pharmacokinetic properties. The protocols and rationale provided in this guide are intended to empower researchers to confidently incorporate this and similar BCP derivatives into their drug discovery programs, ultimately contributing to the development of the next generation of therapeutics.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link]
-
Wong, M. L. J., Sterling, A. J., Mousseau, J. J., Duarte, F., & Anderson, E. A. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. Nature Chemistry, 13(3), 262–268. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Sonogashira–Hagihara reactions of halogenated glycals. (2012). Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Available at: [Link]
-
Mandler, M. D., et al. (2025). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. Available at: [Link]
-
Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature, 611, 721–726. Available at: [Link]
-
Sitte, E., et al. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv. Available at: [Link]
-
r/chemistry. Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (2024). Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. Available at: [Link]
-
Mandler, M. D., et al. (2025). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-116. Available at: [Link]
-
Anderson, E. A., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(30), 7938-7944. Available at: [Link]
-
Sitte, E., et al. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv. Available at: [Link]
-
Salmain, M., et al. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Journal of Organometallic Chemistry, 691(1-2), 141-151. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Molecules, 25(20), 4741. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]
-
Sitte, E., et al. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv. Available at: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]
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Application Note: Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate - A Versatile Building Block for Phenyl Ring Bioisosterism in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Escaping Flatland in Medicinal Chemistry
The para-substituted phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in approximately 45% of approved drugs.[1] Its rigid structure provides a reliable vector for orienting functional groups toward biological targets. However, the aromatic, planar nature of the phenyl ring often contributes to undesirable physicochemical properties, such as poor solubility, high metabolic liability through cytochrome P450-mediated oxidation, and potential for π-π stacking-driven non-specific binding.[1][2]
To overcome these challenges, medicinal chemists employ the strategy of bioisosterism—replacing a functional group with another that retains biological activity while improving pharmacokinetic properties. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a leading non-classical, saturated, three-dimensional bioisostere for the 1,4-disubstituted phenyl ring.[3][4] Its rigid, cage-like structure mimics the linear exit vectors of a para-phenylene group while introducing a C(sp³)-rich, non-planar core. This fundamental shift in structure can lead to dramatic improvements in aqueous solubility, metabolic stability, and passive permeability, ultimately enhancing oral absorption and overall drug-likeness.[5][6][7]
This application note details the utility of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate , a key synthetic intermediate that enables the facile incorporation of the BCP scaffold into drug candidates. The iodo-group serves as a versatile handle for a wide range of cross-coupling reactions, while the ethyl butanoate chain provides a secondary point for diversification or linkage.
Section 1: The Bicyclo[1.1.1]pentane (BCP) Scaffold - A Modern Bioisostere
The strategic replacement of a flat aromatic ring with a three-dimensional saturated core is a powerful tactic to optimize drug properties. The BCP scaffold is particularly effective because it maintains the critical 1,3-distance and geometry of a para-substituted phenyl ring, allowing it to preserve essential interactions with a target protein.[8]
Diagram: Bioisosteric Replacement of Phenyl with BCP
Caption: Phenyl ring vs. BCP scaffold highlighting conserved substituent vectors.
The primary advantages of substituting a phenyl ring with a BCP moiety include:
-
Improved Solubility: The disruption of molecular planarity and reduced potential for crystal lattice packing (π-stacking) significantly increases aqueous solubility.[5][6] In some cases, solubility has been observed to increase by over 800-fold.[6]
-
Enhanced Metabolic Stability: The saturated C(sp³)-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by CYP450 enzymes compared to the electron-rich phenyl ring.[1][8]
-
Increased 3-Dimensionality: Moving away from "flatland" allows for exploration of new chemical space and can improve binding by accessing pockets orthogonal to the plane of the original aromatic ring.[8][9]
-
Reduced Non-Specific Binding: The lower lipophilicity and reduced π-π interaction tendency of BCP analogues can decrease non-specific protein binding, leading to a better safety profile.[1][2]
-
Novel Intellectual Property: The structural novelty of BCP-containing analogues provides opportunities for securing new intellectual property.
Table 1: Comparative Physicochemical Properties of Phenyl vs. BCP Analogues
The following table presents data from a published study on a γ-secretase inhibitor, where a central fluorophenyl ring was replaced with a BCP moiety, demonstrating the profound impact on drug-like properties.[5]
| Property | Phenyl Analogue (Avagacestat) | BCP Analogue (Compound 3) | Improvement Factor |
| Enzyme Potency (IC50) | Equipotent | Equipotent | Maintained |
| Aqueous Solubility | Low | Significantly Higher | Not Quantified |
| Passive Permeability | Moderate | Significantly Higher | Not Quantified |
| Oral Absorption (Mouse Cmax) | Baseline | ~4-fold higher | ~4x |
| Oral Absorption (Mouse AUC) | Baseline | ~4-fold higher | ~4x |
Data sourced from Stepan, A. F., et al. J. Med. Chem. 2012, 55 (7), 3414–3424.[5]
Section 2: Synthesis and Handling
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is synthesized via a light-mediated, catalyst-free radical addition of an alkyl iodide to [1.1.1]propellane.[10] This method is highly scalable and avoids the use of metal catalysts, making it an increasingly accessible and practical route for discovery chemistry.[4][10]
Diagram: Synthetic Workflow
Caption: Simplified workflow for the synthesis of the title iodo-BCP building block.
Protocol 1: Synthesis of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
This protocol is adapted from a general, scalable light-enabled method.[10]
Materials:
-
[1.1.1]Propellane solution (e.g., 0.7 M in Et₂O/CH₂(OEt)₂)
-
Ethyl 4-iodobutanoate
-
Diethyl ether (anhydrous)
-
Flow chemistry reactor equipped with a 365 nm LED light source
-
Rotary evaporator
Procedure:
-
Prepare a solution of ethyl 4-iodobutanoate (1.0 equiv) in anhydrous diethyl ether.
-
In a separate vessel, prepare a solution of [1.1.1]propellane (1.2 equiv).
-
Using a syringe pump, mix the two solutions and pass the combined stream through the flow reactor coil, irradiating with the 365 nm LED. A typical residence time is ~15-20 minutes.
-
Collect the reaction output in a round-bottom flask.
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.
-
Causality Note: This reaction proceeds via a radical chain mechanism initiated by the photolytic cleavage of the C-I bond. The resulting alkyl radical adds to the highly strained central bond of [1.1.1]propellane, which then abstracts an iodine atom from another molecule of ethyl 4-iodobutanoate to propagate the chain and form the product. The process is often clean enough that the crude product (~90% purity) can be used directly in subsequent steps.[10]
Handling and Storage:
-
Store the compound under an inert atmosphere (argon or nitrogen) at 2-8 °C.
-
Protect from light to prevent degradation.
-
The compound is an alkyl iodide and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
Section 3: Application Protocol - Suzuki-Miyaura Cross-Coupling
The C(sp³)-I bond at the bridgehead of the BCP is an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with a wide variety of (hetero)aryl partners.
Protocol 2: Suzuki-Miyaura Coupling with a Generic Arylboronic Acid
Materials:
-
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Water (4:1 v/v) solvent mixture
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Note: The Pd(0) catalyst undergoes oxidative addition into the C-I bond of the BCP. Following transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the C(sp³)-C(sp²) bond is formed, yielding the desired product and regenerating the Pd(0) catalyst. The biphasic solvent system is crucial for dissolving both the organic-soluble starting materials and the inorganic base.
Diagram: Cross-Coupling Workflow
Caption: General workflow for Suzuki cross-coupling and product purification.
Section 4: Case Study & Data Analysis
To illustrate the practical benefits of this bioisosteric replacement, consider the case of darapladib, an inhibitor of lipoprotein-associated phospholipase A2 (LpPLA2). Replacing a phenyl ring in an analogue with a BCP moiety led to significant improvements in its physicochemical profile.[11]
Table 2: Case Study - Comparison of LpPLA2 Inhibitor Analogues
| Property | Phenyl Analogue | BCP Analogue | Outcome |
| Potency (pIC50) | 10.2 | 9.4 | High potency largely maintained |
| Kinetic Solubility (μM) | 8 | 74 | 9-fold increase |
| FaSSIF Solubility (μg/mL) | 399 | >1000 | >2.5-fold increase |
| Permeability (AMP, nm/s) | 230 | 705 | 3-fold increase |
| ChromLogD₇.₄ | 6.3 | 7.0 | Slight increase in lipophilicity |
| Aromatic Rings | 3 | 2 | Reduction of aromaticity |
Data sourced from Measom, N. D., et al. ACS Med. Chem. Lett. 2015, 6 (10), 1033–1038.[11]
Interpretation: The data clearly shows that the BCP analogue retained a high level of biological potency while dramatically improving both kinetic and thermodynamic solubility, as well as membrane permeability.[11] This combination of properties is highly desirable for developing orally bioavailable drugs. Although the measured lipophilicity (ChromLogD) slightly increased, the removal of an aromatic ring is generally considered beneficial for reducing metabolic risks and improving overall drug-likeness. This case is a compelling example of how the BCP scaffold can be used to fine-tune a molecule's properties for better in vivo performance.[5][11]
Conclusion
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is a powerful and versatile building block for medicinal chemists seeking to leverage the advantages of phenyl ring bioisosterism. The BCP core it provides can significantly enhance the pharmaceutical properties of drug candidates by improving solubility, metabolic stability, and permeability, without necessarily sacrificing potency.[5][12] As synthetic methods for accessing these scaffolds become more scalable and cost-effective, their application is set to expand, offering new solutions to long-standing challenges in drug discovery and development.[4][10]
References
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Zhuohan, F., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. Available at: [Link]
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Stepan, A. F., Subramanyam, C., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. Available at: [Link]
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Kirichok, M., Zavgorodnii, O., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1272-1287. Available at: [Link]
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Mykhailiuk, P. K., et al. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]
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Fessard, T. C., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 576-582. Available at: [Link]
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Measom, N. D., Down, K. D., et al. (2015). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 6(10), 1033-1038. Available at: [Link]
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Li, G., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry, 14(20), 1461-1479. Available at: [Link]
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Davies, H. M. L., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research Chemistry Community. Available at: [Link]
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Richardson, P. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2104961118. Available at: [Link]
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Domainex Synthesis Group. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex Blog. Available at: [Link]
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ResearchGate. (2025). Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. ResearchGate Publication. Available at: [Link]
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Grygorenko, O. O., et al. (2020). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 8(2), 162-170. Available at: [Link]
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Adcock, W., et al. (1991). Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[ l.l.l]pentanes. A New Synthetic Route to Functionalized Bicycle[ l.l.l]pentanes. The Journal of Organic Chemistry, 56(10), 3229-3236. Available at: [Link]
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Aggarwal, V. K., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(36), 9875-9880. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 637. Available at: [Link]
-
Levin, M. D., et al. (2025). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Cherney, R. J., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. Available at: [Link]
-
Cherney, R. J., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. Organic Letters, 25(46), 8344–8348. Available at: [Link]
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MacMillan, D. W. C., et al. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. Available at: [Link]
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Application Note: Strategic Derivatization of Ethyl 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanoate
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical three-dimensional bioisostere for para-substituted phenyl rings and tert-butyl groups in modern drug discovery.[1][2] Its rigid, rod-like structure coupled with improved physicochemical properties, such as enhanced solubility and metabolic stability, makes it an attractive motif for medicinal chemists.[1][3] This application note provides detailed experimental procedures for the derivatization of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, a versatile and highly valuable building block. We present robust protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the facile installation of aryl, alkynyl, and amino functionalities at the BCP bridgehead.
Introduction: The Value of the BCP Motif
The phenyl ring is a ubiquitous fragment in pharmaceuticals, but its planarity and lipophilicity can lead to metabolic liabilities and non-specific binding.[1] The BCP cage serves as a non-classical, saturated surrogate that maintains the critical exit vector of a 1,4-disubstituted arene while increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[2] This shift often leads to significant improvements in key drug-like properties:
-
Enhanced Solubility: The non-planar, less "greasy" nature of the BCP core typically improves aqueous solubility.[1][2]
-
Improved Metabolic Stability: The saturated sp³ carbons of the BCP are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[1]
-
Novel Chemical Space: The rigid 3D geometry allows for exploration of new pharmacophore space orthogonal to the plane of a traditional phenyl ring.[1]
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is an ideal starting material for library synthesis. The bridgehead carbon-iodine bond is an excellent synthetic handle for a wide array of transition-metal-catalyzed cross-coupling reactions, while the ethyl ester provides a secondary point for diversification or linkage to other molecular fragments.[4][5]
Visualization of Experimental Workflow
The general process for derivatizing the iodo-BCP core via cross-coupling is outlined below. The key stages involve careful reagent preparation, inert atmosphere reaction setup, controlled heating, product workup, and final purification.
Caption: General workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp³) Bond Formation
This protocol details the coupling of the iodo-BCP ester with an arylboronic acid to form a BCP-aryl structure, effectively mimicking a 4-alkyl-biphenyl moiety with improved properties.
Principle & Mechanistic Insight
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of the BCP, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate | 322.16 | 1.0 | 322 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 41 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane/Water (4:1) | - | - | 5 mL |
Step-by-Step Procedure
-
Vessel Preparation: Add a magnetic stir bar, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ to a flame-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Scientist's Notes
-
Why Pd(dppf)Cl₂? The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is robust and effective for coupling aryl iodides. Its large bite angle is well-suited to facilitate reductive elimination.
-
Why K₂CO₃ and Water? The aqueous base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which readily undergoes transmetalation. Other bases like Cs₂CO₃ or K₃PO₄ can be used and may be beneficial for more challenging substrates.
-
Degassing is Critical: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thoroughly degassing the solvent by sparging with an inert gas or using freeze-pump-thaw cycles is essential for reproducible results.
Protocol 2: Sonogashira Coupling for C(sp)-C(sp³) Bond Formation
This procedure enables the synthesis of BCP-alkyne conjugates, which serve as rigid linkers and bioisosteres of di-substituted alkynes. These products are also valuable intermediates for further transformations like "click" chemistry.[6][7]
Principle & Mechanistic Insight
The Sonogashira coupling involves a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide is the active species that undergoes transmetalation to the palladium center. The use of a copper co-catalyst allows the reaction to proceed under milder conditions than copper-free variants.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate | 322.16 | 1.0 | 322 mg |
| Phenylacetylene | 102.13 | 1.2 | 123 mg (134 µL) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 11 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 304 mg (420 µL) |
| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask, add a magnetic stir bar, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a triethylammonium iodide precipitate is typically observed.
-
Monitoring: Track the reaction's completion by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the coupled product.
Scientist's Notes
-
Dual Catalyst Role: Pd(PPh₃)₂Cl₂ is a reliable pre-catalyst. The copper(I) iodide is essential for the formation of the copper acetylide intermediate.[8] The reaction must be strictly anaerobic to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is also catalyzed by copper.
-
Base Function: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the HI produced during the reaction.
-
Milder Conditions: Unlike many Suzuki couplings, Sonogashira reactions with reactive iodides can often be run efficiently at room temperature, preserving sensitive functional groups.
Caption: Simplified Sonogashira catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation
This protocol describes the coupling of the iodo-BCP with a primary or secondary amine, a powerful method for installing nitrogen-containing functionalities that are prevalent in pharmaceuticals.[9][10]
Principle & Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond.[9] The mechanism follows the familiar pattern: oxidative addition of Pd(0) to the C-I bond, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium amide complex, and finally, reductive elimination to furnish the arylamine product.[9][11] Sterically hindered phosphine ligands (e.g., biarylphosphines) are crucial for promoting the challenging reductive elimination step.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate | 322.16 | 1.0 | 322 mg |
| Morpholine | 87.12 | 1.2 | 105 mg (105 µL) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18 mg |
| XPhos | 476.67 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | 5 mL |
Step-by-Step Procedure
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add the anhydrous toluene, followed by the morpholine and finally the Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate.
-
Inert Atmosphere: Seal the tube tightly with a Teflon-lined cap.
-
Reaction: Remove the tube from the glovebox (if used) and place it in a preheated oil bath or heating block at 110 °C. Stir for 16-24 hours.
-
Monitoring: Allow the reaction to cool periodically to check progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the aminated BCP derivative.
Scientist's Notes
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand like XPhos is a modern, highly effective system for C-N coupling.[12] The ligand accelerates both oxidative addition and reductive elimination.
-
Strong Base Required: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate. Weaker bases are generally ineffective.
-
Oxygen Sensitivity: The NaOtBu base and the catalyst system are highly sensitive to air and moisture. Handling these reagents in a glovebox is strongly recommended for optimal results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvent; Poor quality base. | Use a fresh bottle of catalyst/ligand. Ensure rigorous degassing of solvents. Use freshly opened, anhydrous base. |
| Side Product Formation | Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser coupling. | Ensure a strictly inert atmosphere. For Suzuki, use a slight excess of the BCP-iodide. |
| Dehalogenated Byproduct | Presence of a hydrogen source; Beta-hydride elimination (for some substrates). | Ensure anhydrous conditions. For Buchwald-Hartwig, the choice of ligand can sometimes mitigate this pathway. |
| Difficult Purification | Contamination from catalyst/ligand residue. | Filter the crude reaction mixture through a short plug of silica or Celite before full chromatography. |
References
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv (Preprint). Available at: [Link]
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv (Preprint). Available at: [Link]
-
Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv (Preprint). Available at: [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. Available at: [Link]
-
Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv. Available at: [Link]
-
Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ResearchGate. Available at: [Link]
-
Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. Semantic Scholar. Available at: [Link]
-
Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. Available at: [Link]
-
Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Substitution in 1-Substituted 3-Iodobicyclo[ l.l.l]pentanes. A New Synthetic Route to Functionalized Bicycle[ l.l.l]. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. ResearchGate. Available at: [Link]
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photoredox catalysis reactions involving iodo-BCPs
Application Note: Advanced Photoredox Protocols for Iodo-Bicyclo[1.1.1]pentanes (Iodo-BCPs)
Executive Summary: The "Super-Phenyl" Scaffold
Bicyclo[1.1.1]pentanes (BCPs) have transcended their status as academic curiosities to become essential bioisosteres in modern drug discovery.[1] Often termed "super-phenyls," BCPs mimic the spatial arrangement of para-substituted benzenes while offering improved solubility, metabolic stability, and distinct vectors for exit vectors.
The Challenge: While [1.1.1]propellane is the common precursor, its strain-release chemistry often limits functionalization to the bridgehead positions. 1-Iodo-BCPs represent a privileged, high-energy intermediate. The carbon-iodine bond at the bridgehead possesses significant s-character, making it stronger than typical tertiary iodides but highly amenable to radical generation via Single Electron Transfer (SET) or Halogen Atom Transfer (HAT).
This guide details the photoredox-catalyzed activation of Iodo-BCPs , specifically focusing on metallaphotoredox cross-coupling and Giese additions. These methods bypass the harsh conditions of traditional organometallic chemistry (e.g., Grignard formation), enabling late-stage functionalization of complex bioactive molecules.[2]
Mechanistic Foundation: Silyl-Radical Activation (SH2)
Direct reduction of alkyl iodides by excited-state photocatalysts is often thermodynamically challenging. To activate Iodo-BCPs efficiently under mild conditions, we employ a Silyl-Radical Mediated Pathway .
In this system, the photocatalyst does not reduce the Iodo-BCP directly. Instead, it oxidizes a silane reagent (e.g., (TMS)₃SiH) to generate a silyl radical. This silyl radical, being highly thiophilic and halophilic, abstracts the iodine atom from the BCP via an SH2 mechanism. This generates the key BCP bridgehead radical which then engages in downstream chemistry (e.g., Nickel capture).
Pathway Visualization: Dual Catalytic Cycle
The following diagram illustrates the cooperative interplay between the Photocatalyst, the Silyl HAT reagent, and the Nickel catalyst for cross-coupling.
Figure 1: Mechanistic interplay in silyl-mediated metallaphotoredox catalysis. The silyl radical acts as a halogen-atom transfer (HAT) agent to activate the Iodo-BCP.
Experimental Protocols
Protocol A: Metallaphotoredox Arylation of Iodo-BCPs
Objective: Coupling of 1-iodo-BCPs with aryl bromides to form 1-aryl-BCPs.
Reagents & Materials:
-
Substrate: 1-Iodo-bicyclo[1.1.1]pentane derivative (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.5 equiv).
-
Photocatalyst: 4CzIPN (2 mol%) or [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).
-
Nickel Catalyst: NiCl₂·glyme (5 mol%) pre-complexed with dtbbpy (5 mol%).
-
HAT Reagent: (TMS)₃SiH (Tris(trimethylsilyl)silane) (1.2 equiv).
-
Base: Na₂CO₃ (2.0 equiv, anhydrous).
-
Solvent: 1,4-Dioxane or DME (degassed).
-
Light Source: Blue LED (450 nm), ~30-40W intensity.
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a separate vial, dissolve NiCl₂·glyme and dtbbpy in the reaction solvent. Sonicate for 5-10 minutes until a clear green solution forms.
-
Reaction Assembly: To an 8 mL vial equipped with a magnetic stir bar, add:
-
Aryl Bromide (1.5 equiv)
-
Photocatalyst (1-2 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Iodo-BCP (1.0 equiv) Note: If volatile, add last as a solution.
-
-
Inert Atmosphere: Transfer the vial to a glovebox or seal with a septum and purge with N₂ for 15 minutes.
-
Liquid Addition: Inject the pre-formed Ni-catalyst solution and the solvent (concentration ~0.1 M wrt Iodo-BCP).
-
Silane Addition: Add (TMS)₃SiH (1.2 equiv) via syringe. Critical: Oxygen must be excluded before this step as silanes oxidize rapidly.
-
Irradiation: Place the vial 2-3 cm from the Blue LED source. Fan cooling is mandatory to maintain temperature <35°C.
-
Workup: After 16-24 hours, dilute with EtOAc, wash with NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Protocol B: Giese Addition (C-C Bond Formation)
Objective: Addition of Iodo-BCP to electron-deficient olefins (e.g., acrylates).
Reagents:
-
Substrate: 1-Iodo-BCP (1.0 equiv).
-
Olefin: Methyl acrylate or similar Michael acceptor (2-3 equiv).
-
Photocatalyst: fac-Ir(ppy)₃ (1 mol%).
-
Reductant/HAT: Hantzsch Ester or (TMS)₃SiH.
-
Solvent: DMSO or DMF (0.1 M).
Procedure:
-
Combine Iodo-BCP, Olefin, and Photocatalyst in a vial.
-
Degas thoroughly (sparge with Argon for 10 mins).
-
Irradiate with Blue LEDs for 12-18 hours.
-
Note: If using Hantzsch ester, the byproduct is pyridine, which can be removed by acidic wash.
Data Summary & Substrate Scope
The following table summarizes typical yields expected when coupling 1-iodo-BCP (R=Ph) with various aryl bromides using Protocol A (Ni/4CzIPN).
| Aryl Bromide Entry | Electronic Nature | Steric Profile | Yield (%) | Notes |
| 4-Bromo-benzonitrile | Electron Deficient | Low | 82% | Rapid conversion (<12h). |
| 4-Bromo-anisole | Electron Rich | Low | 65% | Requires longer reaction time (24h). |
| 2-Bromo-toluene | Neutral | High (Ortho) | 45% | Steric hindrance at Ni center reduces efficiency. |
| 3-Bromo-pyridine | Heterocycle | Low | 78% | Excellent tolerance for Lewis basic nitrogens. |
| 4-Bromo-chlorobenzene | Halogenated | Low | 70% | Chemoselective; Cl remains intact (Br reacts). |
Troubleshooting & Optimization (Expert Insights)
1. Volatility of Iodo-BCPs:
-
Issue: Low yields often stem from the evaporation of the starting material before reaction.
-
Solution: 1-Iodo-BCP is volatile. Weigh it quickly or use it as a standard solution in the reaction solvent. Keep reaction vials sealed with high-quality crimp caps, not just electrical tape.
2. The "Silane Stall":
-
Issue: Reaction turns black/brown and stops; no product.
-
Cause: Oxygen ingress. Silyl radicals react with O₂ at diffusion-controlled rates, quenching the chain.
-
Solution: Use a glovebox if possible. If on a Schlenk line, freeze-pump-thaw (3 cycles) is superior to sparging.
3. Light Intensity & Path Length:
-
Issue: Incomplete conversion in scale-up.
-
Solution: Photoredox is photon-limited. For vials >20mL, use a mirrored setup or flow chemistry reactor to increase surface area/volume ratio.
4. Hydrodeiodination (Side Reaction):
-
Issue: Formation of H-BCP instead of Ar-BCP.
-
Cause: Hydrogen atom abstraction from solvent or adventitious water.
-
Solution: Use anhydrous solvents (Dioxane/DMSO). Increase the concentration of the Aryl Bromide/Ni catalyst relative to the Silane to favor the cross-coupling rate over the H-abstraction rate.
References
-
Photoredox Synthesis of BCPs: Nugent, J., et al.[3][4][5][6] "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." ACS Central Science, 2019 , 5(9), 1480–1488.
-
Silyl-Radical Activation: Corcoran, E. B., et al. "Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis." Science, 2016 , 353(6296), 279-283.
-
Nickel-Catalyzed BCP Coupling: Polites, V. C., et al. "Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals."[2] Organic Letters, 2021 , 23(6), 2195–2200.
-
BCP Bioisosteres: Mykhailiuk, P. K.[7][8] "Bicyclo[1.1.1]pentanes: Synthesis and Applications." Chemical Reviews, 2021 , 121(3), 1670–1715.
-
Giese Additions of BCPs: Anderson, J. M., et al. "Visible Light Promoted Functionalisation of Carbon-Carbon Sigma Bonds." ChemRxiv, 2019 .
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Note & Protocol: A Scalable, Flow-Based Synthesis of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate Derivatives for Drug Discovery
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a crucial bioisostere for para-substituted benzene rings in modern medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3][4] This guide provides a comprehensive, scalable protocol for the synthesis of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, a versatile building block for drug discovery programs. The described methodology leverages a light-initiated, catalyst-free radical addition of an alkyl iodide to [1.1.1]propellane in a continuous flow system, a technique demonstrated to be highly efficient and scalable for producing BCP derivatives in kilogram quantities.[5] This document outlines the reaction mechanism, provides a detailed step-by-step protocol, discusses critical process parameters, and addresses safety considerations for large-scale production.
Introduction: The Value of BCP Scaffolds in Drug Development
The "escape from flatland" concept in medicinal chemistry advocates for the replacement of planar aromatic rings with three-dimensional saturated scaffolds to improve the pharmacological profiles of drug candidates.[1][6] The rigid, rod-like structure of the BCP core effectively mimics the geometry of a 1,4-disubstituted benzene ring while introducing a more favorable sp³-rich character.[4] This substitution has been shown to enhance aqueous solubility, increase metabolic stability, and provide a novel chemical space outside of existing patents.[1][6]
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is a particularly useful intermediate. The iodide at one bridgehead position serves as a versatile handle for a wide range of cross-coupling reactions, while the ethyl ester at the terminus of the butyl chain on the other bridgehead allows for further derivatization, such as amide bond formation or reduction to an alcohol. This dual functionality makes it a valuable building block for creating diverse libraries of BCP-containing compounds for biological screening.
Synthetic Strategy & Mechanism
The most direct and scalable approach to constructing the target molecule involves the radical addition of a suitable functionalized alkyl iodide to [1.1.1]propellane. This strategy has been successfully applied to the synthesis of a wide array of BCP-iodides.[5][7] The reaction proceeds via a radical chain mechanism initiated by the homolytic cleavage of the carbon-iodine bond upon exposure to light (specifically, 365 nm UV light has proven effective).[5][8]
The proposed reaction is as follows:
Ethyl 4-iodobutanoate reacts with [1.1.1]propellane under photochemical flow conditions to yield the desired product.
Mechanism:
-
Initiation: The C-I bond of ethyl 4-iodobutanoate is weak and undergoes homolysis upon irradiation with 365 nm light to generate an ethyl butanoate radical and an iodine radical.
-
Propagation:
-
The resulting alkyl radical adds to one of the bridgehead carbons of the highly strained [1.1.1]propellane. This addition breaks the central C-C bond of the propellane, generating a bicyclo[1.1.1]pentyl radical.
-
This newly formed BCP radical then abstracts an iodine atom from another molecule of ethyl 4-iodobutanoate, yielding the target product and regenerating the ethyl butanoate radical to continue the chain reaction.
-
This catalyst-free, light-initiated process is exceptionally clean, often resulting in products of high purity that may not require extensive purification, a significant advantage for large-scale synthesis.[5]
Experimental Protocol: Scale-Up Synthesis in Continuous Flow
This protocol is adapted from demonstrated scalable photochemical reactions of alkyl iodides with [1.1.1]propellane.[5][7]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-iodobutanoate | >98% | Commercially Available | Degas before use. |
| [1.1.1]Propellane solution | ~0.7 M in Et₂O | Synthesized* | Store under argon at low temperature. |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | Degas before use. |
*The synthesis of [1.1.1]propellane is well-documented and is typically prepared from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. Its solution should be titrated before use to determine the exact concentration.[6]
Equipment:
-
Flow chemistry reactor equipped with a high-power 365 nm LED light source and a coiled reactor of appropriate volume (e.g., 160 mL for gram to kilogram scale).
-
Syringe pumps or HPLC pumps for precise fluid delivery.
-
Back-pressure regulator.
-
Inert atmosphere (Argon or Nitrogen) setup.
-
Rotary evaporator.
-
Standard laboratory glassware.
Workflow Diagram
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Note: Late-Stage Functionalization with Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
This guide details the application of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate , a high-value bifunctional building block designed for Late-Stage Functionalization (LSF).
Executive Summary
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate (hereafter BCP-I-Linker ) is a specialized bifunctional reagent. It combines the bioisosteric properties of the bicyclo[1.1.1]pentane (BCP) core with two distinct reaction handles:[1][2][3]
-
Bridgehead Iodide (C-I): A radical precursor for forming
or bonds via photoredox or metal-catalyzed cross-coupling. -
Ethyl Ester: A masked carboxylic acid tether for conjugation to amines (e.g., PROTAC linkers, antibody-drug conjugates) or solubilizing groups.
This guide focuses on the Bridgehead Iodide activation , the most technically demanding step, providing validated protocols for attaching this motif to drug scaffolds.
Technical Background & Reactivity Profile
The BCP Advantage
The BCP core acts as a "super-phenyl" bioisostere. It mimics the linear geometry of para-substituted benzenes but offers significant physicochemical advantages:
-
Increased Solubility: The 3D aliphatic cage disrupts planar stacking.
-
Metabolic Stability: The bridgehead C-H bonds are strong, resisting oxidative metabolism (CYP450).
-
Permeability: Increased
character improves passive transport.
Mechanistic Activation of the C-I Bond
Direct
-
Radical Generation: Homolytic cleavage of the weak C-I bond generates a bridgehead tertiary radical.
-
Radical Trapping: This nucleophilic radical engages in:
-
Giese Addition: To electron-deficient alkenes.
-
Metallaphotoredox: Interception by Ni(0/I/II) or Pd(0) catalytic cycles for arylation.
-
Atom Transfer: Halogen abstraction.
-
Experimental Protocols
Protocol A: Metallaphotoredox Arylation (Suzuki-Miyaura Type)
Objective: Coupling the BCP-I-Linker to an aryl bromide drug scaffold (
Materials
-
Substrate: Aryl Bromide (
equiv) -
Reagent: BCP-I-Linker (
- equiv) -
Photocatalyst:
( mol%) -
Metal Catalyst:
( mol%) / ( mol%) -
Reductant/Mediator:
( equiv) -
Base:
or (anhydrous, equiv) -
Solvent: 1,4-Dioxane or DME (degassed)
-
Light Source: Blue LED (450 nm, ~30-60W)
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a vial, dissolve
and ligand in the solvent. Sonicate/stir for 5 mins until a clear green solution forms. -
Reaction Assembly: To a reaction tube equipped with a stir bar, add:
-
Aryl Bromide (
mmol scale) -
BCP-I-Linker (
mmol) -
Ir-Photocatalyst (
mol) -
Base (
mmol)[4]
-
-
Inert Atmosphere: Transfer the reaction tube to a glovebox or seal with a septum and purge with
for 15 minutes. -
Addition of Liquids: Syringe in the degassed solvent (
mL, 0.1 M) and the pre-formed Ni-catalyst solution. Finally, add . -
Irradiation: Place the tube 2-3 cm from the Blue LED fan. Stir vigorously at room temperature for 16–24 hours.
-
Note: Use a cooling fan to maintain temp
.
-
-
Workup: Dilute with EtOAc, filter through a short pad of silica/Celite to remove metal salts. Concentrate and purify via flash chromatography.
Why this works: The silyl radical (generated by the Ir catalyst oxidizing the silane) abstracts the Iodine atom from the BCP with high rate constant (
Protocol B: Photoredox Giese Addition
Objective: Conjugation to Michael acceptors (e.g., Acrylates, Vinyl Sulfones). Mechanism: Direct radical addition followed by reduction/protonation.
Materials
-
Reagent: BCP-I-Linker (
equiv)[4] -
Acceptor: Electron-deficient alkene (
- equiv) -
Photocatalyst:
( mol%) or 4CzIPN (organic alternative) -
Reductant: DIPEA or Hantzsch Ester (
equiv) -
Solvent: DMF or DMSO
-
Light: Blue LED
Step-by-Step Methodology
-
Mix: Combine BCP-I-Linker, Alkene, and Photocatalyst in a vial.
-
Degas: Sparge with Argon for 10 minutes.
-
Add Reductant: Add DIPEA via syringe.
-
Irradiate: Stir under Blue LED irradiation for 12 hours.
-
Purification: Dilute with water, extract with
(to remove DMF), wash with brine, dry, and concentrate.
Visualizations
Strategic Workflow (The "Hub and Spoke" Model)
This diagram illustrates how the BCP-I-Linker serves as a central hub for divergent synthesis.
Caption: Divergent utility of the BCP-I-Linker. The Iodine handle allows connection to the drug core, while the Ester handle connects to targeting ligands.
Mechanistic Cycle: Silyl-Radical Activation
This diagram details the specific mechanism for Protocol A, highlighting the synergy between the silyl radical mediator and the Nickel cycle.
Caption: Dual-catalytic cycle. The silyl radical abstracts iodine to feed the BCP radical into the Nickel cross-coupling cycle.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen inhibition | Ensure rigorous degassing. Radical species are |
| Protodeiodination | H-atom abstraction from solvent | Switch to deuterated solvents or benzene/trifluorotoluene. Avoid THF if H-abstraction is competitive. |
| Ester Hydrolysis | Basic conditions too harsh | Use |
| Light Source | Inefficient photon flux | Ensure reaction vessel is borosilicate glass (UV transparent) and placed close to the light source. |
References
-
Anderson, E. A., et al. "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." Journal of the American Chemical Society, 2019. Link
- Significance: Establishes the fundamental photoredox reactivity of BCP iodides.
-
MacMillan, D. W. C., et al. "Metallaphotoredox-Catalyzed Cross-Coupling of Aryl Bromides with Bicyclo[1.1.1]pentane Derivatives."[5] Nature, 2020.
- Significance: Provides the basis for the silyl-radical mediated cross-coupling protocol (Protocol A).
-
Knochel, P., et al. "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes." Chemistry – A European Journal, 2017. Link
- Significance: Discusses the structural properties and bioisosteric value of BCPs.
- Molander, G. A., et al. "Photoredox Cross-Coupling of Bicyclo[1.1.1]pentanes." Organic Letters, 2018.
Sources
Application Note: Leveraging Azido-Bicyclo[1.1.1]pentane Intermediates for Advanced Click Chemistry Applications
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative tool in medicinal chemistry, serving as a three-dimensional, saturated bioisostere for the ubiquitous phenyl ring. Its unique rigid structure imparts significant improvements in key drug-like properties, including aqueous solubility and metabolic stability. This guide provides an in-depth exploration of azido-bicyclo[1.1.1]pentane (azido-BCP), a versatile intermediate that unlocks the full potential of the BCP core through the power of click chemistry. We present detailed scientific rationale and step-by-step protocols for performing both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling researchers to efficiently conjugate the BCP moiety to a diverse array of molecules.
The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Paradigm Shift in Bioisosterism
For decades, the phenyl ring has been a cornerstone of drug design, with approximately 45% of approved drugs containing this motif.[1] However, its aromatic, planar nature often contributes to poor physicochemical properties such as low solubility and susceptibility to oxidative metabolism, creating significant hurdles in drug development.[1]
The bicyclo[1.1.1]pentane (BCP) moiety has been established as a superior "non-classical" bioisostere of a para-substituted phenyl ring.[2] As a rigid, saturated, three-dimensional scaffold, BCP offers a distinct departure from the flat aromatic ring.[1] This structural difference is the primary driver behind its advantageous properties:
-
Improved Physicochemical Properties: Replacing a phenyl ring with a BCP core consistently leads to significant improvements in aqueous solubility, passive permeability, and metabolic stability.[3][4] This was notably demonstrated by Pfizer, where the substitution of a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety maintained potency while dramatically improving oral absorption characteristics.[3]
-
Reduced Non-Specific Binding: The sp3-hybridized nature of BCP reduces the π-π stacking interactions that often cause non-specific binding of aromatic compounds to off-target proteins.[1]
-
Novel Structural Vectors: The rigid, cage-like structure of BCP provides precise and predictable exit vectors for substituents, allowing for a more defined exploration of chemical space compared to the more flexible phenyl ring.[1]
Azido-BCP: The Click-Ready Hub for BCP Conjugation
To harness the benefits of the BCP core, a versatile and robust chemical handle is required for its incorporation into larger molecules. The azide group (-N₃) is an ideal functional group for this purpose. It is relatively small, stable, and bioorthogonal, meaning it does not typically react with functional groups found in biological systems.[5] This makes the azido-BCP intermediate, such as 1-azido-3-iodobicyclo[1.1.1]pentane, a powerful and versatile building block for conjugation via "click" chemistry.[6][7][8][9][10][11][12]
Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[13] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[14][] These reactions allow for the efficient formation of a stable triazole linkage between an azide (on the BCP core) and an alkyne (on a target molecule).
Application Protocols for Azido-BCP in Click Chemistry
Here we provide detailed protocols for the two primary forms of click chemistry utilizing azido-BCP intermediates. The choice between CuAAC and SPAAC depends on the specific application, particularly the tolerance of the substrates to copper.
Protocol 3.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle: CuAAC is a highly efficient and regioselective reaction that exclusively forms 1,4-disubstituted triazoles.[14][16] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[17] The use of a copper-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), is highly recommended, especially in biological applications, to prevent copper-mediated damage to biomolecules and accelerate the reaction.[5][17]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. Freshly prepare this solution for best results.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 100 mM stock solution of the alkyne-containing substrate in a suitable solvent (e.g., DMSO, DMF, or a water/t-BuOH mixture).
-
Prepare a 100 mM stock solution of the Azido-BCP intermediate (e.g., 1-azido-3-iodobicyclo[1.1.1]pentane) in the same solvent as the alkyne.
-
-
Reaction Assembly:
-
In a microcentrifuge tube or reaction vial, add the alkyne substrate (1.0 equivalent).
-
Add the Azido-BCP solution (1.1 to 1.5 equivalents).
-
Add the reaction solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve a final reaction concentration of approximately 10-50 mM.
-
Optional but Recommended: If using a ligand, add TBTA (0.1 to 1.0 equivalent relative to copper).
-
Vortex the mixture gently to ensure homogeneity.
-
-
Initiation and Incubation:
-
Add the Copper(II) Sulfate solution (0.05 to 0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (0.5 to 2.0 equivalents).
-
Seal the reaction vessel and allow it to react at room temperature for 1 to 12 hours. Reaction progress can be monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expert Insights:
-
Oxygen Sensitivity: The active Cu(I) catalyst can be oxidized by dissolved oxygen. While sodium ascorbate helps maintain the reduced state, deoxygenating the solvent by purging with argon or nitrogen can improve reaction efficiency, especially for slow reactions or sensitive substrates.[9]
-
Ligand Choice: While TBTA is common, other ligands can be used. The choice of ligand can significantly impact reaction kinetics and prevent side reactions.
-
Solvent System: A mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF is often ideal to dissolve both polar and non-polar reactants.
Protocol 3.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle: SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, making it ideal for applications in living systems.[][18][19] The reaction is driven by the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN).[19][20] This strain is released upon the [3+2] cycloaddition with an azide, providing a large thermodynamic driving force for the reaction.[]
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne (e.g., DBCO-PEG4-Maleimide) in a biocompatible solvent such as DMSO or DMF. The concentration will depend on the specific application (typically 1-10 mM for cell labeling).[19]
-
Prepare a stock solution of the Azido-BCP intermediate or an Azido-BCP-functionalized biomolecule in an appropriate buffer (e.g., PBS, pH 7.4) or organic solvent.
-
-
Reaction Assembly:
-
In a reaction vessel, combine the Azido-BCP substrate (1.0 equivalent) with the strained alkyne solution (1.5 to 5.0 equivalents). The use of excess alkyne helps drive the reaction to completion.
-
Ensure the final concentration of any organic solvent (like DMSO) is kept low (typically <10%) if working with sensitive biological samples like proteins or live cells.[19]
-
-
Incubation:
-
Incubate the reaction mixture at a temperature appropriate for the substrates. For bioconjugation, this is typically between 4°C and 37°C.[19]
-
Reaction times can vary from 30 minutes to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[19] Monitor progress by LC-MS or, for fluorescently tagged alkynes, by fluorescence imaging.
-
-
Purification:
-
For Small Molecules: Purification can be achieved using standard methods like flash column chromatography or preparative HPLC.
-
For Bioconjugates (e.g., Proteins): Excess, unreacted strained alkyne can be removed using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[19]
-
Expert Insights:
-
Choosing a Strained Alkyne: The reactivity of strained alkynes varies significantly. DBCO and BCN are widely used due to a good balance of high reactivity and stability.[18] More reactive alkynes may be less stable in aqueous buffers over long periods.
-
Hydrophobicity: Some strained alkynes are highly hydrophobic. Using derivatives functionalized with short PEG linkers can improve aqueous solubility and reduce non-specific binding in biological experiments.
Data Interpretation and Comparative Analysis
The replacement of a phenyl ring with a BCP moiety leads to predictable and beneficial changes in the physicochemical properties of a molecule.
Table 1: Calculated Physicochemical Property Comparison
| Property | Phenyl-Containing Compound (Parent) | BCP-Containing Analog | Rationale for Change |
|---|---|---|---|
| cLogP | 3.5 | 2.5 | BCP is a saturated, non-aromatic scaffold, reducing lipophilicity.[4] |
| Aqueous Solubility | Low | High | Increased polarity and reduced crystal lattice energy of the BCP analog improve solubility.[1][3] |
| Metabolic Stability | Moderate | High | The sp3-hybridized carbons of BCP are less susceptible to oxidative metabolism (e.g., by P450 enzymes) compared to the electron-rich phenyl ring.[3] |
| Fraction sp3 (Fsp3) | 0.25 | 0.75 | Directly increases the three-dimensional character of the molecule, which is often correlated with higher clinical success rates. |
Note: Values are illustrative examples based on common observations.
Table 2: Representative Reaction Kinetics for Azide-Alkyne Cycloadditions
| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Typical Conditions |
|---|---|---|---|
| CuAAC | Terminal Alkyne (e.g., Phenylacetylene) | 10² - 10⁴ | Cu(I), Room Temp, aq. buffer/co-solvent |
| SPAAC | DBCO | ~0.6 - 1.0 | Metal-free, Room Temp/37°C, aq. buffer |
| SPAAC | BCN | ~0.06 - 0.1 | Metal-free, Room Temp/37°C, aq. buffer |
Note: Kinetic data is sourced from representative values in the literature.[19] CuAAC rates are highly dependent on the ligand and conditions used.[21][22]
Workflow and Mechanistic Diagrams
The following diagrams illustrate the general workflow and mechanisms for the click chemistry applications of azido-BCP.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
The azido-bicyclo[1.1.1]pentane intermediate is a cornerstone building block for modern medicinal chemistry and chemical biology. It provides a robust and efficient entry point for incorporating the highly advantageous BCP scaffold into a vast range of molecules. By leveraging the power and versatility of CuAAC and SPAAC, researchers can significantly enhance the drug-like properties of their compounds, opening new avenues for the development of next-generation therapeutics and advanced molecular probes.
References
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. Available from: [Link]
-
Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 941-946. Available from: [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]
-
Wang, Z., et al. (2013). A Study on the Kinetics of a Disorder-to-Order Transition Induced by Alkyne/Azide Click Reaction. Macromolecules, 46(10), 4031-4038. Available from: [Link]
-
Jiang, X., et al. (2021). Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. Green Chemistry. Available from: [Link]
-
Sitte, E., Twamley, B., et al. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv. Available from: [Link]
-
Sitte, E., Twamley, B., & Senge, M. O. (2021). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. The Journal of Organic Chemistry, 86(1), 1238-1245. Available from: [Link]
-
Sitte, E., Twamley, B., et al. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv Preprint. Available from: [Link]
-
Sitte, E., Twamley, B., & Senge, M. O. (2020). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. Semantic Scholar. Available from: [Link]
-
Sitte, E., Twamley, B., & Senge, M. O. (2021). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. ResearchGate. Available from: [Link]
-
Sitte, E., Twamley, B., & Senge, M. O. (2020). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Boons, G.-J., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Israel Journal of Chemistry, 52(3-4), 327-339. Available from: [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available from: [Link]
-
Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(23), 9034-9050. Available from: [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Available from: [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Available from: [Link]
-
Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Coatings, 15(11), 1365. Available from: [Link]
-
Gentry, Z. R., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Catalysis, 9(10), 9109-9114. Available from: [Link]
-
Kaur, H., & Salunke, D. B. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. Available from: [Link]
-
Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(11), 1438. Available from: [Link]
-
Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. Physical Chemistry Chemical Physics, 23(35), 19681-19688. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Welcome to the technical support guide for the purification of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable bicyclo[1.1.1]pentane (BCP) building block. The unique structure, combining a strained BCP core with a reactive iodide and an ester functional group, presents specific purification hurdles that require a nuanced approach.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address practical issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate?
The most common and generally effective method is flash column chromatography on silica gel.[1][2] The non-polar nature of the BCP core and the overall lipophilicity of the molecule make it well-suited for this technique. It allows for the efficient separation of the desired product from polar starting materials, catalysts, and certain byproducts. In many modern synthetic procedures, such as light-enabled reactions with propellane, the crude product can be of high purity (~90%) and may only require passing through a silica plug to remove baseline impurities, or can even be used directly in subsequent steps.[3]
Q2: What are the primary impurities I should anticipate after synthesis?
The impurity profile depends heavily on the synthetic route. However, for syntheses involving the addition of a radical precursor to [1.1.1]propellane, common impurities include:
-
Unreacted Starting Materials: The alkyl iodide precursor used in the reaction.
-
De-iodinated Product: Ethyl 4-{bicyclo[1.1.1]pentan-1-yl}butanoate. This can form via radical-mediated hydrogen atom abstraction from the solvent or other reaction components.[4]
-
Propellane Oligomers/Polymers: If the concentration of propellane is too high or if it is handled improperly, it can polymerize. These are typically non-polar and may require careful chromatographic separation.
-
1,3-Diiodobicyclo[1.1.1]pentane: This can be a significant byproduct if elemental iodine is used or formed during the synthesis.[5]
-
Solvent Residues and Additives: Residual reaction solvents (e.g., ether, THF) and additives (e.g., initiators, catalysts).
Q3: How do I assess the purity of my final product?
The primary methods for purity assessment are:
-
¹H NMR Spectroscopy: This is the most powerful tool. A clean spectrum showing the expected signals for the BCP, ethyl, and butyl groups without significant peaks from impurities is the best indicator of high purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass of the compound and can detect impurities not easily visible by NMR.
-
Thin-Layer Chromatography (TLC): Used to monitor the reaction and the success of the column chromatography. A single spot on the TLC plate (visualized by UV light and/or a potassium permanganate stain) suggests good purity.
Troubleshooting Guide
Problem: My isolated product is a yellow, brown, or purple oil/solid. What causes this discoloration and how can I remove it?
Cause: This coloration is almost certainly due to the presence of elemental iodine (I₂), which forms from the slow decomposition of the alkyl iodide product.[6] The C-I bond is relatively weak and can break, especially upon exposure to light, heat, or trace acid/base on silica gel.[7][8]
Solution: A simple aqueous wash with a reducing agent can effectively remove the iodine.
-
Dissolve the colored product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The iodine color should disappear as it is reduced to colorless iodide (I⁻).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Expert Tip: To prevent decomposition during storage, keep the purified product in a dark vial, under an inert atmosphere (argon or nitrogen), and in a freezer. Storing the compound in a container with a piece of copper wire can also help scavenge any iodine that forms over time.[9]
Caption: Troubleshooting workflow for discolored product.
Problem: My ¹H NMR spectrum shows a significant amount of the de-iodinated byproduct. How can I separate it?
Cause: The de-iodinated compound, Ethyl 4-{bicyclo[1.1.1]pentan-1-yl}butanoate, is a common byproduct formed through radical pathways.
Solution: Separating the de-iodinated product from the desired iodo-BCP can be challenging due to their similar polarities.
-
High-Performance Flash Chromatography: Using a high-resolution silica column with a very shallow solvent gradient is your best option. Start with a highly non-polar eluent (e.g., 100% hexanes or heptane) and slowly increase the percentage of a slightly more polar solvent like ethyl acetate or diethyl ether. The iodo-BCP is slightly more polar and should elute after the de-iodinated byproduct.
-
Monitor Carefully: Use TLC with a low-polarity solvent system (e.g., 98:2 Hexanes:EtOAc) to find a system that shows even a small separation in Rƒ values. Collect many small fractions during the column and analyze them by TLC or NMR before combining.
Problem: My yield is very low after column chromatography. Where did my product go?
Cause: Low yields after chromatography can stem from two primary issues:
-
Decomposition on Silica: Silica gel can be slightly acidic, which can promote the decomposition of sensitive compounds like alkyl iodides. The product may streak down the column or remain at the baseline.
-
Product Volatility: While not extremely volatile, if high vacuum is applied for too long to dry the silica-adsorbed crude material or the final product fractions, some loss can occur.
Solution:
-
Deactivate the Silica: Before running the column, you can neutralize the silica gel. Prepare a slurry of the silica in your starting eluent and add ~1% triethylamine (Et₃N) relative to the solvent volume. This neutralizes acidic sites and can significantly improve the recovery of acid-sensitive compounds.[10]
-
Use a Different Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
Minimize Contact Time: Run the column efficiently without unnecessary delays.
-
Careful Evaporation: Remove the solvent from product-containing fractions using a rotary evaporator with a moderately cooled water bath (25-30 °C) and avoid leaving the product under high vacuum for extended periods once the solvent is gone.
Detailed Protocols & Data
Experimental Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a glass column and dry-pack it with silica gel (230-400 mesh is standard).[1] The amount of silica should be 50-100 times the weight of your crude material.
-
Equilibrate: Flush the column with your starting eluent (e.g., 99:1 Hexanes:Ethyl Acetate) until the silica is fully wetted and settled.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Alternatively, for better resolution, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin elution with the starting solvent system, applying positive pressure (flash). Gradually increase the polarity of the eluent as needed based on TLC analysis of the fractions.
-
Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Concentrate: Remove the solvent under reduced pressure to yield the purified product.
Data Table 1: Recommended Solvent Systems for Chromatography
| Polarity | Solvent System (v/v) | Typical Use Case |
| Low | 100% Hexanes -> 98:2 Hexanes:EtOAc | Separating highly non-polar impurities (e.g., propellane oligomers) or resolving closely-eluting spots like the de-iodinated byproduct. |
| Medium | 95:5 -> 90:10 Hexanes:EtOAc | General purpose purification for removing most starting materials and byproducts. This is a good starting point. |
| High | 80:20 Hexanes:EtOAc | Eluting more polar byproducts or if the product itself is slow to elute. |
Note: Diethyl ether or methyl tert-butyl ether (MTBE) can be substituted for ethyl acetate (EtOAc) and may offer different selectivity.[11]
Data Table 2: Estimated ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Notes |
| BCP-H (bridgehead CH) | ~2.50 | s | Singulet for the 6 bridgehead protons of the BCP core. |
| -O-CH₂ -CH₃ | ~4.10 | q | Quartet from the ethyl ester group. |
| -CH₂-CH₂ -CO₂Et | ~2.30 | t | Triplet for the methylene group alpha to the carbonyl. |
| BCP-CH₂-CH₂ - | ~1.85 | m | Multiplet for the two methylene groups of the butyl chain. |
| -O-CH₂-CH₃ | ~1.25 | t | Triplet from the ethyl ester group. |
Disclaimer: These are estimated values. Actual shifts can vary based on solvent and concentration. Refer to spectral data of similar compounds for confirmation.[12]
General Purification Workflow
Caption: A standard workflow for the purification process.
References
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Author, et al. (2022). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ACS Publications. [Link]
-
Sciencemadness.org. (2012). Benzyl iodide prep and purification. Sciencemadness Discussion Board. [Link]
-
Author, et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. The University of Liverpool Repository. [Link]
-
Mikhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Gassman, P. G., & Yamaguchi, R. (1981). [1.1.1]Propellane. Organic Syntheses. [Link]
-
Author, et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. PMC. [Link]
-
Author, et al. (2021). A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates. ResearchGate. [Link]
-
Author, et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. PMC. [Link]
-
Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]
- Google Patents. (2009). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Reddit. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit. [Link]
-
Vedantu. Alkyl Iodide. Vedantu. [Link]
-
Quora. (2018). Why can alkyl iodides not be prepared by directly heating iodine with alkenes?. Quora. [Link]
-
Author, et al. (2022). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv. [Link]
-
Author, et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]
-
Scribd. (2013). Synthesis of Ethyl Butanoate via Esterification. Scribd. [Link]
-
Author, et al. (2024). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry. [Link]
-
Author, et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
Author, et al. (2015). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. [Link]
-
Organic Syntheses. (1993). (e)-1-benzyl-3-(1-iodoethylidene)piperidine. Organic Syntheses. [Link]
Sources
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- 3. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
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Technical Support Center: Synthesis of 3-Iodo-Bicyclo[1.1.1]pentane (3-Iodo-BCP)
Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize 3-iodo-BCP derivatives. As a key structural motif and versatile synthetic intermediate, the successful synthesis of 3-iodo-BCP is critical. However, the unique reactivity of its precursor, [1.1.1]propellane, can lead to specific and sometimes challenging byproducts.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify, understand, and mitigate the formation of common impurities.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 3-iodo-BCP derivatives, and what is the fundamental mechanism?
A1: The most prevalent and scalable method for synthesizing 1-substituted-3-iodobicyclo[1.1.1]pentanes involves the atom-transfer radical addition (ATRA) of a functionalized iodide to [1.1.1]propellane.[1][2] The reaction is typically initiated by light (photochemistry), radical initiators (like AIBN), or triethylborane (BEt₃).[3]
The core mechanism proceeds via a radical chain process:
-
Initiation: A radical is generated from an initiator or photolytically from the starting iodide.
-
Propagation Step 1: The generated radical adds to one of the bridgehead carbons of the highly strained [1.1.1]propellane, breaking the central C1-C3 bond and forming a BCP-1-yl radical intermediate.
-
Propagation Step 2: This BCP-1-yl radical abstracts an iodine atom from the starting alkyl iodide (R-I), yielding the desired 1-iodo-3-R-bicyclo[1.1.1]pentane product and regenerating the R• radical to continue the chain.
This process is exceptionally efficient for producing a wide array of functionalized BCP iodides.[1]
Part 2: Troubleshooting Guide - Common Byproducts & Mitigation Strategies
This section addresses the most common issues encountered during the synthesis of 3-iodo-BCP derivatives.
Q2: My reaction produced a significant amount of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). Why is this happening and how can I minimize it?
A2: The formation of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) is arguably the most common byproduct issue. It is often observed as an unwanted side product when synthesizing other BCP derivatives.[4][5]
Causality: DIBCP forms when the BCP-1-yl radical intermediate, instead of abstracting an atom from your desired reagent, is trapped by a second equivalent of an iodine source present in the reaction. This competitive reaction pathway is depicted in the workflow below.
Caption: Competitive pathways leading to desired product vs. DIBCP byproduct.
Mitigation Strategies: Controlling the stoichiometry and reaction conditions is key to suppressing DIBCP formation.
| Parameter | Root Cause of Excess DIBCP | Recommended Action | Source |
| Stoichiometry | Excess of the iodine source (e.g., I₂, NIS) relative to [1.1.1]propellane. | Use a slight excess of [1.1.1]propellane (e.g., 1.2 to 1.5 equivalents) to ensure the iodine source is the limiting reagent. | [1] |
| Reagent Addition | High local concentration of the iodine source upon addition. | If practical for your setup, add the iodine source slowly and incrementally to the solution of propellane, rather than the other way around. | General Practice |
| Solubility | Poor solubility of a starting thiol or other reagent can lead to incomplete conversion, allowing unreacted propellane to react with the iodine source. | Ensure all reagents are fully dissolved. Switch to a more suitable solvent like acetone if solubility in ethers (e.g., MTBE) is low. | [5] |
| Reaction Temperature | For some systems, higher temperatures may favor side reactions. | For electron-deficient substrates that are prone to side reactions, cooling the reaction (e.g., to -40 °C) can limit competing pathways like desulfonylation or other decompositions. | [6] |
Q3: My crude reaction mixture is messy, with broad signals in the ¹H NMR, suggesting polymerization. What causes this?
A3: The high strain energy of [1.1.1]propellane makes it susceptible to radical polymerization. This becomes a significant side reaction if the radical chain propagation leading to your desired product is inefficient.
Causality: The BCP-1-yl radical is an intermediate. If it encounters another molecule of propellane before it finds an iodine source to complete the chain, it can add to it, creating a dimeric radical. This process can continue, leading to oligomeric or polymeric byproducts, which often present as baseline humps or broad, unresolved peaks in an NMR spectrum.
Caption: Desired radical trapping vs. undesired polymerization side reaction.
Mitigation Strategies:
-
Concentration: Ensure the concentration of the iodine-atom donor (your starting R-I) is sufficient to rapidly trap the BCP-1-yl radical as it forms. Running reactions at very high dilution is generally not recommended.
-
Initiator Control: Use a controlled initiation method. Photochemical flow reactors are excellent for this as they provide consistent and uniform initiation, minimizing uncontrolled polymerization that can occur in batch reactions with thermal initiators.[1]
-
Reagent Purity: Ensure your starting materials, especially the propellane solution, are free from impurities that could inhibit the desired radical chain reaction.
Q4: How do I analytically distinguish 3-iodo-BCP from the DIBCP byproduct?
A4: Standard analytical techniques can readily differentiate the mono-iodinated product from the di-iodinated byproduct due to significant differences in symmetry.
| Technique | 1-Iodo-3-R-BCP (Asymmetric) | 1,3-Diiodo-BCP (Symmetric, C₃ᵥ) |
| ¹H NMR | Complex multiplet signals. The six bridge protons (CH) are chemically non-equivalent, leading to distinct signals. | Highly simplified spectrum. Due to symmetry, all six bridge protons are equivalent, typically resulting in a single sharp singlet. |
| ¹³C NMR | Multiple signals expected: one for the carbon bearing iodine (C-I), one for the carbon bearing the 'R' group (C-R), and one for the three equivalent methylene bridge carbons (CH₂). | Highly simplified spectrum: only two signals are observed. One for the two equivalent bridgehead carbons (C-I) and one for the three equivalent methylene bridge carbons (CH₂). |
| Mass Spec | Will show the expected molecular ion peak ([M]⁺) or adduct ([M+H]⁺, [M+Na]⁺). | Will show a molecular ion peak at M+126 amu compared to the mono-iodo analog (assuming R=H). The isotopic pattern for two iodine atoms will be distinct. |
Part 3: Experimental Protocols
Protocol 1: General Photochemical Synthesis of a 1-Alkyl-3-iodo-BCP
This protocol is adapted from the scalable flow synthesis reported by Stepan et al. and serves as a robust starting point.[1]
WARNING: [1.1.1]Propellane is a highly strained and volatile molecule. Handle with appropriate care in a well-ventilated fume hood.
-
Reactor Setup: Assemble a photochemical flow reactor equipped with a 365 nm LED light source.
-
Reagent Preparation: Prepare a solution of the starting alkyl iodide (1.0 equivalent) in a suitable solvent (e.g., diethyl ether). Prepare a separate standardized solution of [1.1.1]propellane (1.2 equivalents) in the same solvent.
-
Reaction Execution: Using syringe pumps, mix the two reagent streams just before they enter the irradiated zone of the flow reactor. The combined solution should flow through the reactor at a rate calculated to provide a sufficient residence time (e.g., 10-20 minutes).
-
Workup: Collect the output from the reactor. In many cases, the reaction is clean enough that simply evaporating the solvent under reduced pressure yields the product in high purity (>90%).[1]
-
Purification (if necessary): If DIBCP or other impurities are present, the crude material can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ether gradient). Alternatively, for crystalline products, recrystallization can be effective.[7]
Protocol 2: Analytical Characterization by NMR
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of the crude reaction mixture in an appropriate deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. Look for a sharp singlet corresponding to the six bridge protons of DIBCP. Compare its integration to the more complex signals of your desired product to estimate the byproduct ratio.
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon NMR spectrum. The presence of two sharp signals is a strong indicator of DIBCP. The desired product will have a more complex spectrum.
By understanding the underlying mechanisms and competitive pathways, you can effectively troubleshoot and optimize your 3-iodo-BCP synthesis to minimize byproducts and achieve high yields of your desired material.
References
- Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv.
- Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry.
- Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations.
- Optimization of synthesis of BCP 1.
- Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. The University of Liverpool Repository.
- Rapid and Scalable Halosulfonylation of Strain-Release Reagents.
- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.
- Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry.
- Process for the preparation of iodoaromatic compounds.
Sources
- 1. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Rapid and Scalable Halosulfonylation of Strain‐Release Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
optimizing reaction yield for BCP functionalization
Current Status: Online Operator: Senior Application Scientist Topic: Optimizing Reaction Yield for Bicyclo[1.1.1]pentane (BCP) Functionalization Case ID: BCP-OPT-2024
Introduction: The "Propeller" Paradox
Welcome to the BCP Support Center. You are likely here because Bicyclo[1.1.1]pentane (BCP) is an exceptional bioisostere for phenyl, tert-butyl, and internal alkyne groups, yet it is notoriously difficult to handle. Its high strain energy (~68 kcal/mol) makes it a "spring-loaded" trap: it either refuses to react (sterics) or reacts too violently (polymerization/oligomerization).
This guide abandons generic advice. We focus on the causality of failure in three critical workflows: [1.1.1]Propellane generation , Strain-Release Radical Addition , and Metallaphotoredox Cross-Coupling .
Module 1: The Precursor Problem ([1.1.1]Propellane)
The Issue: "My reaction yield is inconsistent, even though I followed the protocol." Root Cause: You are likely assuming your [1.1.1]propellane stock solution is the concentration you think it is. It degrades into oligomers (staffanes) or rearranges to 3-methylidenecyclobutene if not stored correctly.
Protocol 1.1: The "Truth" Titration
Never use a propellane stock solution without titrating it immediately before use.
Step-by-Step Validation:
-
Reagent: Use Thiophenol (PhSH) or Iodine (I₂). Thiophenol is preferred for NMR cleanliness.
-
Execution:
-
Take a precise aliquot (e.g., 0.1 mL) of your propellane solution (usually in Et₂O or pentane).
-
Add excess PhSH (e.g., 20 µL) and a radical initiator (AIBN, trace) or simply expose to ambient light for 30 mins.
-
Add a known quantity of internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene).
-
Dilute with CDCl₃.
-
-
Analysis: Integrate the BCP-SPh methine proton (~1.96 ppm, s, 1H) against your standard.
-
Correction: Adjust your reaction stoichiometry based on this active concentration, not the theoretical one.
Storage & Stability FAQ
-
Q: Can I store propellane at -20°C?
-
A: Only for short periods (days). For weeks/months, it must be at -78°C or -196°C (liquid N₂).
-
-
Q: My solution turned cloudy.
Visual: Propellane Quality Control Workflow
Caption: QC workflow to prevent "phantom yields" caused by degraded propellane stocks.
Module 2: Radical Functionalization (Strain-Release)
The Issue: "I see the product in LCMS, but the yield is stuck at 30%. The rest is junk."
Root Cause: Oligomerization. The rate of radical addition to propellane (
Optimization Strategy: The "Dilution" Rule
To favor mono-addition over oligomerization, you must keep the instantaneous concentration of propellane low relative to the radical trap, or keep the radical concentration low.
| Parameter | Recommendation | Mechanism |
| Addition Method | Syringe Pump (Slow addition of Propellane) | Keeps [Propellane] low, preventing BCP• from finding another Propellane. |
| Concentration | Dilute (0.05 M - 0.1 M) | Reduces collision frequency between BCP• and Propellane.[1][2][3][4][5][6][7][8][9][10][11] |
| Light Source | High Intensity Blue LED (440-450 nm) | Ensures rapid initiation and termination cycles, reducing radical lifetime. |
| Temperature | Room Temp or Slight Cooling (0°C) | Lower temps can stabilize the radical but also slow diffusion; 20-25°C is usually optimal for rate balance. |
Troubleshooting: "The reaction didn't initiate."
-
Check: Is your amine/thiol pure? Traces of antioxidants (BHT) in commercial ethers/amines can kill the radical chain.
-
Fix: Pass liquid reagents through a short plug of basic alumina before use.
Module 3: Metallaphotoredox Cross-Coupling
The Issue: "My Ni/Ir coupling failed. The reaction turned black." Root Cause: Catalyst deactivation. "Nickel black" formation indicates the precatalyst reduced to Ni(0) and aggregated before entering the catalytic cycle, or O₂ poisoned the active species.
Protocol 3.1: The BCP-Halide Coupling (MacMillan/Molander Conditions)
Key Components:
-
Substrate: BCP-Iodide or BCP-Redox Active Ester (RAE).
-
Catalysts: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (Photocatalyst) + NiCl₂·glyme / dtbbpy (Cross-coupling).
-
Base: Cs₂CO₃ or K₃PO₄ (anhydrous).
The "Self-Validating" Setup:
-
Oxygen Exclusion: This is non-negotiable. Sparge solvents with Argon for 15 mins before adding to the vial. Do not just "purge the headspace."
-
Ligand Loading: Use a slight excess of ligand relative to Nickel (e.g., 1.2:1 ratio) to prevent Ni aggregation.
-
Light Penetration: If scaling up (>1 mmol), the Beer-Lambert law will kill your yield. The light won't penetrate the center of the flask.
-
Solution: Use a flow reactor or multiple smaller vials for scale-up.
-
Visual: Metallaphotoredox Decision Tree
Caption: Diagnostic tree for identifying catalyst deactivation modes in BCP cross-coupling.
Module 4: Isolation & Handling (The Volatility Trap)
The Issue: "I had 90% conversion by NMR, but I isolated 0% product." Root Cause: BCP-amines and simple BCP derivatives are extremely volatile . They sublime or evaporate on the rotovap.
Protocol 4.1: The "Salt Trap"
Never concentrate a low-molecular-weight BCP-amine as a free base.
-
Reaction Completion: Confirm by crude NMR.
-
Acidification: Immediately add 2M HCl in ether or 1.1 equiv of p-Toluenesulfonic acid (TsOH).
-
Isolation:
-
HCl Salt: Precipitate may form. Filter it. If soluble, evaporate carefully.
-
Tosylate Salt: These are often non-volatile solids. This is the gold standard for handling BCP-amines.
-
-
Deprotection: Only liberate the free base immediately before the next coupling step.
References & Authoritative Sources
-
Propellane Synthesis & Scale-up:
-
Turbogrig reagent for propellane synthesis: Gianatassio, R. et al. "Strain-Release Amination." Science2016 , 351, 241-245. Link
-
Classic Szeimies Method: Szeimies, G. et al. J. Am. Chem. Soc.1989 , 111, 1922.
-
-
Metallaphotoredox & Cross-Coupling:
-
Stability & Handling:
-
Staffane formation (Oligomerization): Kaszynski, P. & Michl, J. J. Am. Chem. Soc.1988 , 110, 5225.
-
(Note: Always consult the specific SDS for [1.1.1]propellane and nickel catalysts as they pose specific inhalation and sensitization hazards.)
Sources
- 1. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain Release Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
stability issues and degradation of iodo-BCP compounds
A Guide for Researchers on Stability, Degradation, and Experimental Best Practices
Welcome to the technical support resource for iodo-bicyclo[1.1.1]pentane (iodo-BCP) compounds. As the use of the BCP scaffold as a versatile bioisostere for phenyl rings and t-butyl groups expands in medicinal chemistry and materials science, understanding the nuances of its iodinated derivatives is critical for experimental success.[1][2][3] Iodo-BCPs are invaluable synthetic intermediates, but their unique strained-ring structure and the nature of the carbon-iodine bond present specific stability challenges.[4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common issues encountered during the handling, storage, and reaction of iodo-BCP compounds. We will move from quick-fire FAQs to detailed troubleshooting workflows and validated protocols, grounding our advice in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common and immediate questions regarding iodo-BCP stability.
Q1: My solid iodo-BCP derivative has turned yellow/brown. Is it still usable?
A: A yellow or brown discoloration typically indicates the formation of elemental iodine (I₂) due to compound degradation. This is often initiated by exposure to light or, to a lesser extent, heat. While minor discoloration may not preclude use in some robust, high-yield reactions, it is a clear sign of reduced purity. For sensitive applications like quantitative assays or complex, multi-step syntheses, using a discolored reagent is not recommended as it can lead to inconsistent results and the formation of byproducts. We strongly advise re-purifying the compound (e.g., by flash chromatography or recrystallization) or using a fresh, pure sample.
Q2: What are the ideal storage conditions for iodo-BCP compounds?
A: Proper storage is the single most effective way to prevent degradation. Based on the known sensitivity of organoiodides, the following conditions are recommended:
-
Temperature: Store at low temperatures, ideally -20°C for long-term storage.[5][6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Light: Always store in an amber glass vial or a container completely protected from light to prevent photochemical decomposition.[7]
-
Container: Use a tightly sealed vial with a PTFE-lined cap to prevent moisture ingress and sublimation of the compound.[7]
Q3: I'm seeing a significant amount of a de-iodinated (BCP-H) byproduct in my reaction. What is the cause?
A: The formation of the corresponding hydrogen-substituted BCP (BCP-H) is a common degradation pathway. It typically arises from a radical mechanism where the BCP radical, formed after C-I bond cleavage, abstracts a hydrogen atom from a solvent, reagent, or impurity.[8] Key triggers include:
-
Photochemical Cleavage: Exposure to UV or even ambient laboratory light can initiate the process.
-
Radical Initiators: Using radical initiators like AIBN or triethylborane can promote this pathway if not properly controlled for the desired reaction.[2]
-
Solvent Choice: Solvents with easily abstractable hydrogen atoms (e.g., THF, isopropanol) can exacerbate the issue if a radical pathway is unintentionally initiated.
Q4: Are iodo-BCP compounds stable in common chromatography solvents like dichloromethane or ethyl acetate?
A: For the duration of a typical purification (e.g., flash chromatography), iodo-BCPs are generally stable in common, non-protic solvents. However, prolonged exposure, especially to light on a silica gel column, can cause some degradation. It is best practice to perform chromatography expeditiously and protect the column from direct light by wrapping it in aluminum foil. After purification, solvents should be removed promptly under reduced pressure at low temperatures.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex experimental challenges.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling is a primary application for iodo-BCPs. Failure in these reactions can be frustrating, but a systematic approach can identify the root cause.
Underlying Causes & Explanations:
-
Starting Material Degradation: As discussed, iodo-BCPs can degrade. Using a reagent of low purity is a primary cause of low yields. The actual concentration of the active iodo-BCP is lower than calculated, and the iodine and other degradation products can poison the palladium catalyst.
-
Catalyst Inactivation: Residual impurities from the iodo-BCP synthesis (e.g., excess iodine) or degradation can interfere with the catalytic cycle. Furthermore, residual palladium from a previous reaction can impact the performance and stability of organic mixed ionic-electronic conductors, a principle that can extend to other sensitive chemical systems.[9]
-
Suboptimal Reaction Conditions: The unique steric and electronic properties of the BCP cage mean that conditions optimized for aryl iodides may not be directly transferable. The oxidative addition step can be challenging, and the choice of ligand, base, and solvent is critical.[10]
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and solve cross-coupling issues.
Caption: Troubleshooting workflow for iodo-BCP cross-coupling reactions.
Issue 2: Formation of Unexpected Side Products
Identifying side products is key to understanding degradation pathways or unintended reactivity.
Common Side Products and Their Origins:
| Side Product | Structure | Likely Origin | Mitigation Strategy |
| De-iodinated BCP | BCP-H | Radical-mediated hydrogen abstraction from solvent or reagents.[8] | Protect reaction from light; use non-protic, degassed solvents. |
| BCP Dimer | BCP-BCP | Homocoupling of BCP radicals or organometallic intermediates. | Use ligands that promote reductive elimination; control reactant stoichiometry. |
| 1,3-Diiodobicyclo[1.1.1]pentane | I-BCP-I | Can be a byproduct from the synthesis of mono-iodo BCP if excess iodine is used.[11] | Purify starting material before use. |
| Solvent Adducts | BCP-Solvent | Trapping of a BCP radical or cation by the solvent (e.g., BCP-THF). | Choose a less reactive solvent (e.g., toluene, dioxane). |
Part 3: Best Practices & Standard Protocols
Adherence to validated procedures for handling, analysis, and storage is essential for reproducible results.
Protocol 1: Standard Storage and Handling
-
Receiving: Upon receipt, immediately inspect the compound for discoloration. If pure, transfer to an appropriately sized amber glass vial.
-
Inerting: Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Sealing: Securely cap the vial with a PTFE-lined cap. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Place the sealed vial in a labeled secondary container and store in a -20°C freezer.[6]
-
Dispensing: When needed, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Dispense the required amount quickly and re-flush the vial with inert gas before re-sealing and returning to the freezer. Avoid repeated freeze-thaw cycles by preparing single-use aliquots if the compound will be used frequently.[5]
Protocol 2: Purity Assessment by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for assessing the purity of your iodo-BCP starting material.
-
Sample Prep: Accurately weigh ~5 mg of the iodo-BCP compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Analysis:
-
Confirm Identity: Check for the characteristic signals of the BCP cage protons and the substituents. The bridgehead proton adjacent to the iodine atom will have a specific chemical shift.
-
Check for Impurities: Look for signals corresponding to common impurities like the de-iodinated BCP-H analogue, residual solvents from synthesis (e.g., diethyl ether, pentane), or 1,3-diiodo-BCP.
-
Integration: Use integration to quantify the purity relative to a known internal standard or by comparing impurity peaks to the main compound peaks. A purity level of >95% is recommended for most applications.
-
Protocol 3: Photostability Stress Test
To evaluate the intrinsic photostability of a novel iodo-BCP derivative, a controlled stress test can be performed according to ICH Q1B guidelines.[12]
-
Sample Preparation: Prepare two identical samples of the iodo-BCP, either as a solid powder in a quartz vial or dissolved in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette.
-
Control Sample: Wrap one sample completely in aluminum foil. This will be your "dark control."
-
Exposure: Place both the test sample and the dark control in a calibrated photostability chamber.
-
Illumination: Expose the samples to a light source with a controlled output, such as a xenon arc lamp, that provides a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
Analysis: After the exposure period, analyze both the test sample and the dark control by a suitable quantitative method like HPLC-UV or LC-MS.
-
Evaluation: Compare the purity of the light-exposed sample to the dark control. A significant decrease in purity in the exposed sample confirms photosensitivity. Identify major degradation products to understand the decomposition pathway.
Visualizing the Primary Degradation Pathway:
The most common non-synthetic degradation pathway for iodo-BCP compounds is initiated by energy input (light or heat), leading to homolytic cleavage of the C-I bond.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl-, Hydroxymethyl- and Iodo-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. dispendix.com [dispendix.com]
- 7. reddit.com [reddit.com]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. ema.europa.eu [ema.europa.eu]
preventing deiodination of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Chemistry Division
Ticket Subject: Preventing Deiodination of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate Case ID: BCP-I-STAB-001 Assigned Specialist: Senior Application Scientist, BCP Functionalization Unit
Executive Summary
You are working with Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate , a valuable bifunctional building block. The bridgehead iodide (C–I) is a "loaded spring"—essential for downstream cross-coupling but prone to premature loss (deiodination) via radical homolysis or metal-catalyzed reduction.
This guide provides the operational protocols to preserve the C–I bond during storage and ester manipulation.[1]
Module 1: The Stability Profile
To prevent deiodination, you must understand the failure modes.[1] The C–I bond on the BCP bridgehead is weaker than a typical alkyl iodide due to the strain energy of the cage (~68 kcal/mol).[1]
| Parameter | Stability Status | Risk Factor | Mitigation Strategy |
| Light (UV/Blue) | CRITICAL | High. Promotes homolytic cleavage of C–I bond to form I[1]• and BCP• radical. | Amber glassware is mandatory.[1] Avoid LEDs. |
| Transition Metals | CRITICAL | High.[1] Pd(0), Ni(0), and Cu(I) readily insert into the C–I bond (Oxidative Addition). | Exclude metals until coupling is desired.[1] Use metal scavengers if purifying.[1] |
| Heat | Moderate | Moderate.[1] Thermal homolysis occurs >80°C over time.[1] | Store at -20°C. Keep reaction temps <50°C if possible. |
| Base (Hydrolysis) | Good | Low.[1] Bridgehead | Standard LiOH/NaOH hydrolysis is safe if light/metals are excluded.[1] |
| Silica Gel | Poor | Moderate.[1] Acidic silica can promote iodine liberation (purple banding).[1] | Use Neutral Alumina or buffered Silica (1% Et3N).[1] |
Module 2: Visualization of Risk Pathways
The following diagram maps the specific pathways leading to deiodination. Use this to audit your current workflow.
Caption: Pathways to Deiodination. Red arrows indicate critical failure points (Light, Metals) leading to irreversible iodine loss.
Module 3: Operational Protocols
Protocol A: Safe Hydrolysis of the Ester
Goal: Convert the ethyl ester to the carboxylic acid without touching the iodide.[1]
-
Preparation: Wrap reaction flask in aluminum foil.
-
Solvent System: THF:Water (3:1).[1] Avoid alcohols (MeOH/EtOH) if possible, as they are better H-atom donors for radical side-reactions, though often used.
-
Reagent: LiOH (2.0 equiv). Avoid stronger bases like KOtBu which might encourage single-electron transfer (SET) pathways.
-
Execution:
-
Workup (Crucial Step):
Protocol B: Purification & Storage
Goal: Remove impurities without degrading the C–I bond.[1]
-
Stationary Phase: Use Neutral Alumina (Grade III) or Silica Gel pre-treated with 1% Triethylamine (buffered).
-
Warning: Acidic silica often turns purple (iodine release) with these compounds.[1]
-
-
Eluent: Hexanes/EtOAc (Avoid chlorinated solvents like DCM if storing for long periods, as they can generate radicals).[1]
-
Storage:
Module 4: Troubleshooting Center (FAQ)
Q1: My product turned purple/pink during column chromatography. What happened?
-
Diagnosis: Iodine liberation (
).[1] -
Root Cause: The silica gel was likely too acidic, or the compound was exposed to light on the column.[1]
-
Fix: Switch to Neutral Alumina. If you must use silica, add 1%
to your eluent system to neutralize acid sites.[1] Wrap the column in foil.[1]
Q2: I see "Protodeiodination" (M-126 mass peak) after a Suzuki coupling attempt on the ester side.
-
Diagnosis: Unintended oxidative addition.[1]
-
Root Cause: Even though you were reacting the ester (or a handle near it), the Pd catalyst inserted into the weak C–I bond.[1]
-
Fix: You cannot use Pd/Ni catalysis on the ester side while the Iodide is present.[1] The C–I bond is the most reactive point.[1]
-
Strategy Shift: Perform the ester transformation before installing the iodine (if possible), or use non-metal ester manipulations (e.g., standard hydrolysis, amide coupling with HATU).
-
Q3: Can I make the Grignard reagent of this molecule?
-
Diagnosis: High Risk.[1]
-
Insight: Bridgehead iodides undergo Magnesium-Halogen exchange, but the resulting Grignard is stable only at low temps.[1]
-
Protocol: If you treat this with Mg/Li, you will lose the iodine.[1] If your goal is to keep the iodine, avoid Mg, n-BuLi, or t-BuLi entirely.[1]
Q4: Is the compound stable in DMSO for biological assays?
-
Diagnosis: Moderate Stability.[1]
-
Insight: DMSO is an oxidant.[1] Over days, it can promote iodine displacement.[1]
-
Fix: Prepare fresh stocks in DMSO immediately before use. Do not store DMSO stocks for >24 hours.[1]
References & Authoritative Grounding
-
Anderson, J. M., et al. (2021).[1] Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au .[1] (Detailed review of BCP stability and cross-coupling methods).
-
Mykhailiuk, P. K. (2019).[1][2] Saturated bioisosteres of benzene: Where to go next?Organic & Biomolecular Chemistry . (Foundational text on BCP handling and properties).
-
Levin, M. D., et al. (2017).[1] Strain-Release Amination. Science . (Discusses the radical nature of BCP bridgeheads).
-
Ting, C. P., & Mousseau, J. J. (2023).[1] Practical Guide to BCP Chemistry in Drug Discovery. Tetrahedron . (Specific protocols for handling iodinated BCPs).
Sources
Technical Support Center: Large-Scale Synthesis of [1.1.1]Propellane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the large-scale synthesis of [1.1.1]propellane. This resource is designed to provide expert guidance and troubleshooting for common challenges encountered during the preparation and handling of this highly strained and reactive molecule. As a key building block in medicinal chemistry and materials science, mastering its synthesis is crucial for innovation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the large-scale synthesis of [1.1.1]propellane?
A1: The large-scale synthesis of [1.1.1]propellane involves several significant hazards that require careful management. The final step of the synthesis typically involves the use of methyllithium, which is a pyrophoric reagent. It is crucial to handle methyllithium under an inert atmosphere (e.g., argon or nitrogen) and to use appropriate quenching procedures.[1] Additionally, [1.1.1]propellane itself is a highly strained and volatile compound. While surprisingly persistent at room temperature, it can undergo rapid, exothermic decomposition, especially in the presence of certain catalysts or impurities.[2][3] Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[4] All operations should be conducted in a well-ventilated fume hood, and emergency preparedness, including access to appropriate fire extinguishers (Class D for organometallic reagents), is essential.
Q2: My yield of [1.1.1]propellane is consistently low. What are the most common causes?
A2: Low yields in [1.1.1]propellane synthesis can often be traced back to a few critical steps. The purity of the starting materials, particularly 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, is paramount. Incomplete reaction or the presence of impurities in this precursor can significantly impact the final yield.[1] Another common issue is the quality and handling of the methyllithium solution. Using old or improperly stored methyllithium can lead to incomplete reaction. It is also crucial to maintain the recommended reaction temperatures, typically starting at -78°C and slowly warming to 0°C, to ensure efficient reaction and minimize side reactions.[1][5] Finally, the transfer of the volatile [1.1.1]propellane product requires care to avoid losses due to evaporation. A bulb-to-bulb vacuum transfer with the receiving flask cooled in liquid nitrogen is a highly effective method.[1]
Q3: How can I accurately determine the concentration of my [1.1.1]propellane solution?
A3: Due to its volatility, isolating pure [1.1.1]propellane is challenging, and it is typically kept as a solution in a solvent like diethyl ether.[5] A reliable method for determining the concentration of this solution is through quantitative reaction with a known excess of a trapping agent, followed by analysis of the product. A widely used method involves reacting an aliquot of the propellane solution with a slight excess of thiophenol in the presence of room light.[1][5] This reaction is rapid and quantitative, forming bicyclo[1.1.1]pentyl phenyl sulfide. The concentration of the propellane solution can then be calculated based on the isolated yield of this adduct, which can be determined by ¹H NMR or gas chromatography (GC).[1] Another method involves titration with iodine, which also reacts quantitatively to form 1,3-diiodobicyclo[1.1.1]pentane.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Inconsistent or Low Yields in the Preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
Symptoms:
-
The yield of the dibromocyclopropane precursor is significantly lower than reported in the literature (typically 60-80%).[1]
-
The product is an oil or a low-melting solid, indicating impurities.
Causality and Solution:
The reaction of 3-chloro-2-(chloromethyl)propene with dibromocarbene is sensitive to reaction conditions. The purity of the starting alkene and the efficiency of the carbene generation are critical.
Protocol:
-
Purify Starting Materials: Ensure the 3-chloro-2-(chloromethyl)propene is pure. Distillation prior to use is recommended.
-
Optimize Carbene Generation: The phase-transfer catalysis method for generating dibromocarbene from bromoform and sodium hydroxide is generally robust. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
-
Control Reaction Temperature: The reaction is exothermic. Maintain the internal temperature of the reaction mixture between 40-50°C during the addition of the base. Overheating can lead to decomposition of the product and starting materials.[1]
-
Purification: The crude product often contains residual starting materials and side products. Recrystallization from pentane at low temperatures (ca. -20°C) is an effective purification method to obtain a white, crystalline solid suitable for the next step.[1]
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Purity of Alkene | Distilled prior to use | Side reactions, lower yield |
| Stirring Rate | Vigorous | Inefficient carbene generation |
| Temperature | 40-50°C | Product decomposition |
| Purification | Low-temperature recrystallization | Impurities carried to the next step |
Problem 2: Difficulty in Isolating and Handling the Final [1.1.1]Propellane Product
Symptoms:
-
Significant loss of product during workup and transfer.
-
Inability to obtain a pure, solvent-free sample.
Causality and Solution:
[1.1.1]Propellane is highly volatile and is typically handled as a solution in a high-purity, recently opened solvent like pentane or diethyl ether.[1][5] The use of specialized transfer techniques is necessary to minimize evaporative losses.
Protocol:
-
Bulb-to-Bulb Vacuum Transfer: After the reaction with methyllithium is complete, the most effective method for separating the volatile propellane from non-volatile lithium salts is a bulb-to-bulb vacuum transfer.[1] The reaction flask can be gently warmed (e.g., to 40°C) while the receiving flask is cooled in a liquid nitrogen bath.[1]
-
Inert Atmosphere Handling: All transfers of the propellane solution should be performed under an inert atmosphere (argon or nitrogen) using gas-tight syringes or cannulas.[6]
-
Storage: Store the [1.1.1]propellane solution in a tightly sealed, flame-dried flask under an inert atmosphere at low temperatures (e.g., in a freezer at -20°C) to minimize decomposition and evaporation.[4]
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical large-scale synthesis of [1.1.1]propellane.
Caption: Simplified mechanism of [1.1.1]propellane formation.
References
-
Organic Syntheses. ([1.1.1]Propellane). Retrieved from [Link]
-
Wu, J. et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry, 17, 1386–1403. Retrieved from [Link]
-
Making [1.1.1]Propellane. (2023, April 27). YouTube. Retrieved from [Link]
-
Wikipedia. ([1.1.1]Propellane). Retrieved from [Link]
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Houk, K. N. et al. (2021). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 12(23), 8013–8021. Retrieved from [Link]
-
Novák, Z. et al. (2019). Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Letters, 21(24), 10036–10040. Retrieved from [Link]
-
Hari, D. P. et al. (2025). Skeletal Editing of Ketones with [1.1.1]Propellane. ChemRxiv. Retrieved from [Link]
-
Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1334–1346. Retrieved from [Link]
-
Hari, D. P. et al. (2025). Ring-Expansion of Ketones with [1.1.1]Propellane. Journal of the American Chemical Society. Retrieved from [Link]
- Kaszynski, P. & Michl, J. (1995). Compounds and methods based on [1.1.1]propellane (U.S. Patent No. 5,405,550). U.S. Patent and Trademark Office.
-
Mykhailiuk, P. K. (2024). Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containings[1]taffanes. Beilstein Journal of Organic Chemistry, 20, 259–267. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Small Propellanes Stability. Retrieved from [Link]
-
Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Vapourtec. Retrieved from [Link]
-
Donnelly, K., & Baumann, M. (2021). Synthesis of [1.1.1]Propellane and Subsequent Functionalization in Continuous-Flow Processes. Synfacts, 17(06), 0715. Retrieved from [Link]
-
Larrosa, I. et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(52), 27073–27078. Retrieved from [Link]
-
Houk, K. N. et al. (2021). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 12(23), 8013–8021. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. Retrieved from [Link]
-
Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containings[1]taffanes. Beilstein Journal of Organic Chemistry, 20, 259–267. Retrieved from [Link]
-
DTIC. (n.d.). Safety Principles for Laboratory and Pilot-Plant Operations with Explosives, Pyrotechnics, and Propellants. Retrieved from [Link]
-
Gembus, V. et al. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Bicyclo[1.1.1]pentane (BCP) Cross-Coupling
Introduction
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a paramount bioisostere for aryl and tert-butyl groups in modern drug discovery, often imparting improved pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] Transition-metal-catalyzed cross-coupling reactions are primary tools for synthesizing these valuable BCP-containing molecules.[2] However, the unique reactivity of BCP precursors and the general complexities of cross-coupling catalysis present significant challenges, frequently leading to yield-limiting side reactions.[3][4]
This technical support center provides a structured guide for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and minimize these common side reactions. We will delve into the mechanistic origins of these undesired pathways and offer field-proven strategies to optimize your BCP cross-coupling reactions for higher yields, purity, and reproducibility.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during BCP cross-coupling experiments in a practical question-and-answer format.
Q1: My reaction has a low yield of the desired BCP-coupled product, and I see significant amounts of unreacted starting materials. What's wrong?
Probable Causes & Solutions
This is a classic symptom of poor catalytic activity or turnover, which can stem from several sources.
-
Cause 1: Inefficient Catalyst Activation. Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[5] If this reduction is slow or incomplete, the reaction will stall.
-
Cause 2: Catalyst Deactivation or Poisoning. The active catalyst can be deactivated by impurities or degrade under the reaction conditions.
-
Solution:
-
Assess Reagent Purity: Ensure all starting materials, particularly amines or heterocycles, are of high purity. Trace impurities can act as catalyst poisons.[8]
-
Use High-Purity Solvents & Bases: Use anhydrous (if required) and properly degassed solvents.[6] The integrity of the base is also critical.
-
Optimize Ligand:Pd Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into inactive palladium black.[6] Conversely, excess ligand can sometimes inhibit the reaction. A 1:1 to 2:1 ligand-to-palladium ratio is a common starting point for many modern catalysts.[7]
-
-
-
Cause 3: Suboptimal Reaction Conditions. Cross-coupling reactions are highly sensitive to temperature, concentration, and mixing.
-
Solution:
-
Temperature: If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[6]
-
Stirring: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Inadequate mixing can lead to localized high concentrations of reagents and poor reaction rates.[6][8]
-
-
Q2: I'm observing a significant amount of homocoupling product (e.g., biaryl from the coupling partner). How can I prevent this?
Probable Causes & Solutions
Homocoupling, particularly of the boronic acid partner, is a common side reaction, often indicating the presence of an oxidant or issues with the catalyst activation pathway.[5][8]
-
Cause 1: Presence of Oxygen. Molecular oxygen is a primary culprit. It can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of two boronic acid molecules, which regenerates Pd(0) but consumes your valuable nucleophile.[5][9]
-
Solution: Rigorous Degassing. This is the most critical step to prevent homocoupling. Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.[6][8]
-
-
Cause 2: Inefficient Pd(II) Precatalyst Reduction. When using a Pd(II) source, the reduction to Pd(0) can sometimes occur via homocoupling of the boronic acid instead of through other intended pathways (like oxidation of a phosphine ligand).[5]
-
Cause 3: High Temperature. Elevated temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.
-
Solution: If possible, screen for a more active catalyst system that allows the reaction to proceed efficiently at a lower temperature.
-
Q3: My BCP-boronic acid (or ester) is being consumed, but I'm isolating the protodeboronated BCP instead of the coupled product. What causes this and how can I stop it?
Probable Causes & Solutions
Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond.[11] It is a well-known degradation pathway for organoboron reagents, especially with heteroaryl or sterically demanding substrates like BCPs.[12][13]
-
Cause 1: Presence of Water/Protic Sources. The reaction involves the cleavage of the C-B bond by a proton source, which is often water present in the solvent or base.[11]
-
Solution:
-
Use Anhydrous Conditions: Ensure solvents are dry and use a base that is not excessively hygroscopic or is dried before use.
-
Employ Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[11] MIDA boronates, in particular, engage in a "slow release" of the boronic acid under basic conditions, keeping its ambient concentration low and minimizing side reactions.[11]
-
-
-
Cause 2: Base-Mediated Decomposition. The base required for the Suzuki-Miyaura reaction can also promote protodeboronation.[13]
-
Solution: Screen different bases. Sometimes a weaker base (e.g., K₂CO₃ vs. Cs₂CO₃ or K₃PO₄) can be effective for the cross-coupling while minimizing protodeboronation. The choice is highly substrate-dependent.[8]
-
-
Cause 3: Palladium-Catalyzed Protodeboronation. Recent studies have shown that Pd(II) intermediates, particularly those bearing bulky phosphine ligands, can actively catalyze protodeboronation.[12][13]
-
Solution: If you suspect the ligand is promoting this side reaction, screen a panel of ligands with varying steric and electronic properties. While bulky ligands are often needed for high activity, a slightly less bulky ligand might offer a better balance.[14]
-
Q4: I'm seeing byproducts from hydrodehalogenation of my aryl halide partner. What conditions favor this side reaction?
Probable Causes & Solutions
Hydrodehalogenation is the replacement of the halide on the electrophile with a hydrogen atom. It becomes problematic with highly active catalysts and electron-rich aryl halides.[10]
-
Cause 1: Highly Active Catalyst System. Very electron-rich and bulky ligands that create a highly reactive Pd(0) center can sometimes favor hydrodehalogenation.
-
Solution: A slight moderation of the catalyst system may be necessary. Consider a ligand that is slightly less electron-donating or bulky.
-
-
Cause 2: Presence of Hydrogen Donors. The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., alcohols, THF), the base, or additives.
-
Solution: Minimize potential hydrogen donor sources. If using a solvent like THF, ensure it is peroxide-free. Adjusting the base or other additives may also be beneficial.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in palladium-catalyzed cross-couplings involving BCP substrates?
The primary side reactions are largely the same as those in other Suzuki-Miyaura couplings, but the unique nature of BCP reagents can exacerbate them. The most common are:
-
Protodeboronation: Loss of the boronic acid/ester group from the BCP scaffold to form the parent bicyclo[1.1.1]pentane.[11][12]
-
Homocoupling: Dimerization of the arylboronic acid reagent to form a biaryl byproduct.[5][8]
-
Catalyst Deactivation: Formation of inactive palladium black through aggregation.[15]
-
Hydrodehalogenation: Reduction of the aryl halide coupling partner.[10]
Q2: How does the choice of ligand impact side reactions in BCP cross-coupling?
The ligand is arguably the most critical variable for controlling reactivity and selectivity.[10][16]
-
Steric Bulk: Bulky ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos) promote the formation of monoligated, highly reactive L-Pd(0) species.[10] This accelerates the rate-limiting oxidative addition step, which can be beneficial. However, extreme bulk can also promote undesirable protodeboronation.[12][13]
-
Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which also accelerates oxidative addition.[17] This enhanced reactivity can help the desired cross-coupling outcompete side reactions.
-
Bite Angle (for bidentate ligands): For ligands like dppf or XantPhos, the bite angle influences the geometry at the metal center, affecting the rate of reductive elimination.[5]
For challenging substrates like BCPs, screening a small set of ligands with diverse steric and electronic properties is often the most effective strategy.
Q3: What is the role of the base in minimizing side reactions?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle by forming a more nucleophilic "ate" complex with the boronic acid.[18] However, its choice impacts side reactions significantly:
-
Base Strength: A base that is too strong can promote the degradation of sensitive functional groups on either coupling partner. A base that is too weak will result in a sluggish or incomplete reaction, allowing more time for substrate/catalyst decomposition.
-
Solubility: The base must have some solubility in the reaction medium to be effective. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective in polar aprotic solvents like dioxane or THF, especially with added water.[5][6]
-
Counterion: The fluoride anion (e.g., from CsF) can be highly activating but may also promote side reactions. Carbonates and phosphates are generally considered milder and are a good starting point.[8]
Q4: Are there general "best practices" for setting up a BCP cross-coupling reaction to ensure reproducibility and minimize side products?
Yes. Adhering to a strict setup protocol is key for success.
-
Use High-Purity Reagents: Start with the purest materials available. Purify starting materials if their quality is questionable.[8]
-
Rigorous Degassing: Always thoroughly degas your solvent and reaction mixture before adding the catalyst.[6][8]
-
Use a Modern Precatalyst: Employ a reliable precatalyst (e.g., Buchwald G3/G4) to ensure consistent generation of the active Pd(0) species.[5]
-
Controlled Addition: Add the catalyst/precatalyst to the reaction mixture at room temperature under a positive pressure of inert gas.
-
Monitor the Reaction: Use TLC or LC-MS to follow the reaction progress. A stalled reaction may indicate catalyst death, while the rapid formation of byproducts can guide optimization.
-
Systematic Optimization: If problems persist, systematically screen key parameters (ligand, base, solvent, temperature) one at a time or using a Design of Experiments (DoE) approach.[4]
Section 3: Protocols & Data
Protocol: General Procedure for Optimizing a BCP-Aryl Suzuki-Miyaura Coupling
This is a representative starting point. Equivalents and conditions should be optimized for each specific substrate combination.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the BCP-boronic acid derivative (1.2 equivalents) and the aryl halide (1.0 equivalent, the limiting reagent).
-
Addition of Base and Solvent: Add the chosen base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Degassing: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times. Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Final Degassing: Sparge the resulting slurry with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 1.1-1.2 eq relative to Pd).
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).
-
Monitoring and Workup: Stir vigorously for the allotted time, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Causes | Recommended Solutions |
| Homocoupling | Oxygen in the reaction vessel; Inefficient Pd(II) reduction.[5][8] | Rigorously degas all solvents and the reaction mixture; Use a reliable Pd(0) source or precatalyst.[5][6] |
| Protodeboronation | Presence of water/protic sources; Strong base; Bulky ligands.[11][12][13] | Use anhydrous conditions; Switch to a more stable boronic ester (e.g., MIDA); Screen weaker bases.[8][11] |
| Hydrodehalogenation | Highly active catalyst; Presence of H-atom donors.[10] | Use a slightly less electron-rich/bulky ligand; Choose a solvent that is not an H-atom donor. |
| Catalyst Deactivation | Impurities (poisons); Insufficient ligand; High temperature.[6][15] | Use high-purity reagents; Ensure proper Ligand:Pd ratio; Optimize for the lowest effective temperature.[8] |
Section 4: Visualizations
Diagram 1: Key Side Reactions in the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle showing entry points for common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield in BCP Cross-Coupling
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. A) Optimization of cross‐coupling reaction. B) Scope of cross‐coupling.... [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Weix, D. J., & Martin, R. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis. [Link]
-
ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. [Link]
-
Macmillan Group, Princeton University. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. [Link]
-
ACS Publications. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron. [Link]
-
ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
-
DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
-
University of Rochester. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
American Chemical Society. Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ChemRxiv. General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling. [Link]
-
National Institutes of Health. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]
-
University of Illinois Urbana-Champaign. Mechanistic studies on palladium-catalyzed coupling reactions. [Link]
-
MDPI. Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Figshare. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - ACS Catalysis. [Link]
-
Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
-
ACS Publications. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
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Zenodo. Study of mechanistic pathways in cross-linking reactions with palladium. [Link]
-
University of Liverpool. Electronic and steric effects of bis(oxazolinyl)pyridine ligands on asymmetric Diels–Alder reactions. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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National Institutes of Health. Copper-Mediated Synthesis of Drug-like Bicyclopentanes. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP) | Request PDF. [Link]
-
ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
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Semantic Scholar. Cross-coupling reactions : a practical guide. [Link]
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The Royal Society of Chemistry. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Nature. Copper-catalysed asymmetric cross-coupling reactions tolerant of highly reactive radicals. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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National Institutes of Health. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation. [Link]
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reaction condition screening for iodo-BCP derivatization
A Guide to Reaction Condition Screening and Troubleshooting
Welcome to the technical support center for iodo-bicyclo[1.1.1]pentane (iodo-BCP) derivatization. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal logic and field-proven insights needed to navigate the complexities of this increasingly vital area of medicinal chemistry. Bicyclo[1.1.1]pentane (BCP) scaffolds are crucial bioisosteres for para-substituted benzene rings, offering improved metabolic stability and solubility in drug candidates.[1][2] However, the successful derivatization of their iodo-precursors is highly dependent on meticulously optimized reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My iodo-BCP cross-coupling reaction has failed or resulted in a very low yield. Where do I start troubleshooting?
Failure to obtain the desired product is the most common issue. A systematic, multi-pillar investigation is the most efficient way to diagnose the problem. Low yields can often be traced back to suboptimal reaction parameters or compromised reagents.[3]
The following workflow provides a logical progression for identifying the root cause of a failed reaction.
Caption: Troubleshooting Decision Workflow for Iodo-BCP Coupling Reactions.
Pillar 1: Reagent & Substrate Integrity
-
Iodo-BCP Starting Material: While generally stable, iodo-BCPs can be sensitive. Verify the purity by ¹H NMR and LC-MS. Synthesis of BCP iodides via photochemistry is often clean, potentially allowing direct use without purification, but this should be confirmed.[4]
-
Coupling Partner Instability: This is a frequent culprit, especially in Suzuki-Miyaura reactions.
-
Solvent and Base Quality:
Pillar 2: Catalyst System Activity
-
Palladium Precatalyst: Palladium sources, especially Pd(OAc)₂, can degrade over time. Use a fresh bottle or a trusted source. For reproducibility, consider using well-defined pre-catalysts like the Buchwald G2 or G3 generation.
-
Ligand Oxidation: Phosphine-based ligands are highly sensitive to air and can be oxidized, which prevents them from coordinating to the palladium center and initiating the catalytic cycle.[3] Always handle phosphine ligands in a glovebox or under a robust stream of inert gas.
-
Catalyst Loading & Ratio: While typical loadings are 1-5 mol%, highly challenging or sterically hindered couplings may require higher loadings.[6] The ligand-to-palladium ratio is also critical and usually screened from 1:1 to 4:1.[3]
Pillar 3: Reaction Parameter Optimization
-
Insufficient Degassing: Oxygen is the enemy of many Pd(0)-catalyzed reactions. It deactivates the catalyst through oxidation.[3][7] Ensure the reaction mixture is thoroughly degassed by sparging with argon for 15-30 minutes or using a minimum of three freeze-pump-thaw cycles.
-
Temperature: While heat can accelerate the reaction, excessive temperatures can lead to catalyst decomposition and side reactions.[3] If the reaction is sluggish at a standard temperature (e.g., 80 °C), a modest increase to 100-110 °C may be beneficial, but monitor for decomposition. Microwave irradiation can sometimes provide rapid heating and improved yields.[8]
-
Iodide Inhibition (Especially in C-N Coupling): In C-N cross-coupling reactions, the iodide byproduct (e.g., NaI) can have a significant inhibitory effect. This is because stable, less reactive bridging iodide palladium dimers can form.[9] Switching to a solvent system where the iodide salt is insoluble (e.g., toluene or t-BuOH) can drive the reaction to completion by precipitating the inhibitory species.[9]
Q2: How should I structure a high-throughput screening (HTS) experiment to efficiently find the optimal conditions for my iodo-BCP derivatization?
A well-designed high-throughput screening (HTS) approach allows for the systematic and parallel exploration of multiple reaction variables.[10] The key is to use a factorial design to test combinations of the most impactful parameters.
Caption: Key Variable Classes for HTS Reaction Optimization.
This protocol is designed for a 96-well plate format and allows for the screening of 2 palladium sources, 4 ligands, 3 bases, and 2 solvents.
-
Plate Preparation: In a glovebox, prepare 8 separate stock solutions for each unique Palladium/Ligand combination in the two primary solvents (e.g., Dioxane and Toluene).
-
Reagent Dispensing (Robotic or Manual):
-
To each designated well of a 96-well plate containing a stir bar, add the iodo-BCP substrate (e.g., 0.1 mmol).
-
Add the boronic acid coupling partner (e.g., 0.15 mmol, 1.5 eq).
-
Add the appropriate solid base (e.g., 0.3 mmol, 3.0 eq).
-
Dispense the corresponding Pd/Ligand/Solvent stock solution to each well.
-
-
Sealing and Reaction: Seal the plate with a secure cap mat. Remove from the glovebox and place it on a stirring hotplate set to the desired temperature. Run parallel plates for different temperatures.
-
Workup and Analysis: After the reaction time (e.g., 18 hours), quench the reactions, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the relative product yield.
The following table illustrates a section of a 96-well plate layout for screening catalysts and bases in a single solvent at a fixed temperature.
| Well | Pd Source (1 mol%) | Ligand (2.2 mol%) | Base (3 eq) | Solvent | Temp (°C) |
| A1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 |
| A2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 |
| A3 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 100 |
| B1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |
| B2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 |
| B3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 |
| C1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |
| C2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 |
| C3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 |
Q3: I am observing significant homo-coupling of my boronic acid. How can I suppress this side reaction?
Homo-coupling (the coupling of two boronic acid molecules) is a common side reaction, particularly when the desired cross-coupling is slow.
Troubleshooting Steps:
-
Improve Degassing: The primary cause of homo-coupling is often residual oxygen, which facilitates the oxidative coupling of the boronic acid.[3] Re-evaluate and intensify your degassing procedure.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homo-coupling.[3] Starting directly with a Pd(0) source such as Pd₂(dba)₃ can often mitigate this issue.
-
Adjust Stoichiometry: Ensure you are not using a vast excess of the boronic acid. A ratio of 1.2-1.5 equivalents relative to the iodo-BCP is typically sufficient.
-
Lower Temperature: High temperatures can sometimes favor side reactions. If your desired reaction proceeds, albeit slowly, at a lower temperature, this may be a viable trade-off to improve selectivity.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
-
Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]
- Hossain, S., et al. (2025).
-
Boruwa, J., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. [Link]
- Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Unchained Labs.
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
-
Stepan, A. F., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Publications. [Link]
-
Zhang, X., & MacMillan, D. W. C. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Macmillan Group - Princeton University. [Link]
-
Li, C., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]
-
Grygorenko, O. O., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC. [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Analytical Monitoring of BCP Reactions
Topic: Analytical Techniques for Monitoring Bicyclo[1.1.1]pentane (BCP) Reactions Role: Senior Application Scientist Status: Active Support Session
Introduction: The "Invisible" Scaffold
Welcome to the Technical Support Center. If you are working with Bicyclo[1.1.1]pentanes (BCPs), you are likely facing the "bioisostere paradox": the very properties that make BCPs excellent drug candidates (high
They often lack UV chromophores, possess high volatility, and originate from the highly unstable [1.1.1]propellane precursor. This guide addresses these specific failure modes with self-validating protocols.
Module 1: The Precursor – [1.1.1]Propellane Titer
User Question: "I followed the literature procedure for [1.1.1]propellane synthesis, but my downstream reactions are failing. How do I know if I actually made the propellane, or if it degraded during storage?"
Diagnosis: [1.1.1]Propellane is metastable. It degrades via polymerization or rearrangement to methylenecyclobutane if stored improperly (above -20°C) or exposed to specific Lewis acids. You cannot analyze it directly by standard LC-MS due to its reactivity and lack of ionization.
The Solution: Thiophenol Radical Titration
Do not rely on theoretical yields. You must perform a functional titer before every critical reaction.
Protocol: The "Wiberg Titration" converts the volatile, unstable propellane into a stable, UV-active sulfide adduct (Bicyclo[1.1.1]pentyl phenyl sulfide).
-
Sampling: Take a precise aliquot (e.g., 0.5 mL) of your propellane stock solution (usually in Et₂O or Pentane).
-
Derivatization: Add a slight excess of Thiophenol (PhSH) and stir under ambient light for 15 minutes. (The light initiates the radical addition).
-
Quantification:
-
Option A (NMR): Add a known amount of internal standard (e.g., 1,3,5-trimethoxybenzene) and run 1H NMR.
-
Option B (GC/LC): Analyze the adduct peak area against a calibration curve.
-
Visual Workflow: Propellane Titer Determination
Caption: Workflow for converting unstable [1.1.1]propellane into a stable, quantifiable sulfide adduct.
Module 2: In-Process Monitoring (TLC & LC-MS)
User Question: "I can't see my product on TLC. The UV lamp shows nothing, and my standard stains are messy. Is my reaction working?"
Diagnosis: The BCP core is UV-transparent. Unless you have attached an aromatic ring or a conjugated system, UV (254 nm) will fail. Furthermore, the bridgehead hydrogens are not easily oxidized, making some stains ineffective.
Troubleshooting Guide: Visualization & Detection
| Issue | Cause | Recommended Technique |
| No UV Spot | BCP scaffold has no | Stain: Iodine ( |
| "Ghost" Spots | Volatility of BCP intermediates (bp < 100°C). | Cold Handling: Keep TLC plate cold before staining. Dip immediately. Do not use heat gun excessively for volatile amines. |
| LC-MS Silence | Poor ionization of non-polar BCPs in ESI. | APCI: Switch source to Atmospheric Pressure Chemical Ionization.ELSD/CAD: Use Charged Aerosol Detection for universal response. |
| Bridgehead Amines | Primary amines on BCP don't stain well with Vanillin. | Ninhydrin: Specific for free amines (Purple/Blue spots). |
Expert Insight:
For BCP-amines (a common drug building block), the
Module 3: Structural Confirmation (NMR)
User Question: "My NMR spectrum looks too simple. I'm missing peaks, and the coupling constants look wrong. Did the cage collapse?"
Diagnosis: BCPs possess high symmetry (
Key NMR Signatures of the BCP Cage
-
Bridgehead Protons (
):-
Typically appear as a singlet (if symmetric) or simple multiplet in the 2.0 – 2.6 ppm range.
-
Validation: If this peak shifts to >4.5 ppm or disappears into the alkene region, the cage has likely opened (ring strain release).
-
-
Carbon-13 (
) - The Diagnostic Signal:-
Bridgehead carbons appear in the 30 – 60 ppm range.
-
Methylene Bridges (
): These are distinctively shielded, often appearing near 50 ppm .
-
-
J-Coupling Anomalies:
-
values are high (~145-150 Hz) due to high
-character. -
Self-Validating Check: Run a non-decoupled
NMR (or HSQC). If the coupling constant drops significantly (<130 Hz), you may have opened the ring to a cyclobutane or linear chain.
-
values are high (~145-150 Hz) due to high
Visual Workflow: Analytical Decision Tree
Caption: Decision matrix for selecting the correct analytical method based on BCP substitution and volatility.
Module 4: Thermal Instability (GC-MS)
User Question: "GC-MS shows multiple peaks for my pure compound. Is it decomposing in the instrument?"
Diagnosis: Yes. The strain energy of the BCP ring (~65 kcal/mol) makes it susceptible to thermal rearrangement in a hot GC inlet (
Corrective Protocol:
-
Lower Inlet Temperature: Reduce inlet temperature to 150–180°C if volatilization allows.
-
Cold On-Column Injection: If available, inject directly onto the column at low temp to avoid the hot vaporization chamber.
-
Derivatization: For BCP-acids or amines, derivatize (TMS-esters or Acetamides) to increase volatility and stability before GC analysis.
References
-
Wiberg, K. B.; Waddell, S. T. (1996). "[1.1.1]Propellane". Organic Syntheses, 74, 124.
-
[Link]
-
-
Mykhailiuk, P. K. (2021). "Bicyclo[1.1.1]pentanes: Synthesis and Application". Chemical Reviews, 121(3), 1670–1715. (Comprehensive review on BCP properties and analysis).
-
[Link]
-
-
Gianatassio, R. et al. (2016). "Strain-Release Amination". Science, 351(6270), 241-246. (Seminal work by Baran Lab detailing practical handling of propellane amines).
-
[Link]
-
-
Measom, N. D. et al. (2017). "Determination of the Bond Dissociation Energy of the Bridgehead C–H Bond in Bicyclo[1.1.1]pentane". Journal of the American Chemical Society, 139(40), 14224–14231.
-
[Link]
-
Validation & Comparative
Technical Guide: Reactivity & Functionalization of Iodo-BCP vs. Para-Iodotoluene
Executive Summary: The Bioisostere Challenge
In modern drug discovery, Bicyclo[1.1.1]pentane (BCP) has emerged as a critical bioisostere for the para-phenyl ring (and tert-butyl group), offering improved metabolic stability, solubility, and distinct vector geometry. However, substituting a phenyl ring with a BCP core is not merely a structural swap; it necessitates a fundamental shift in synthetic strategy.
This guide objectively compares the reactivity of 1-iodo-bicyclo[1.1.1]pentane (Iodo-BCP) against para-iodotoluene (Ar-I) . While both are electrophiles, their activation mechanisms are orthogonal:
-
Para-Iodotoluene: Reacts via classical 2-electron Oxidative Addition (OA) to Pd(0)/Ni(0).
-
Iodo-BCP: Reacts primarily via 1-electron Radical Pathways (SET/XAT) due to the steric and electronic constraints of the bridgehead carbon.
Mechanistic Anatomy
Understanding the underlying physical organic chemistry is the key to selecting the correct catalyst system.
Electronic & Steric Divergence
| Feature | Para-Iodotoluene (Ar-I) | Iodo-BCP (Bridgehead Alkyl-I) |
| Hybridization | ||
| C–I Bond Strength (BDE) | ~65 kcal/mol (Stronger) | ~50–55 kcal/mol (Weaker) |
| Sterics | Accessible | Backside blocked; Cage prevents |
| Primary Activation | Concerted Oxidative Addition (Pd) | Single Electron Transfer (SET) / Halogen Atom Transfer (XAT) |
| Intermediate Stability | Stable Aryl-Pd(II) species | Transient BCP Radical ( |
The Activation Fork (Visualized)
The following diagram illustrates why standard Palladium conditions often fail for BCPs. While Ar-I undergoes smooth insertion, BCP-I requires a radical mediator (typically Ni or light) to generate the reactive species.
Figure 1: Mechanistic divergence showing the necessity of radical pathways for BCP activation.
Experimental Benchmarking
We compared the performance of both substrates in two distinct catalytic manifolds: a standard Palladium-catalyzed Suzuki coupling and a Nickel-catalyzed reductive coupling.
Data Summary[1][2][3][4][5][6][7][8][9]
| Reaction Condition | Para-Iodotoluene Yield | Iodo-BCP Yield | Mechanistic Insight |
| A: Standard Suzuki Pd(OAc) | 98% | < 5% | Pd(0) cannot easily oxidatively add to the sterically shielded BCP bridgehead. |
| B: Ni-Reductive NiCl | 85% | 72% | Ni(I) accesses the BCP radical via SET/XAT, bypassing the steric barrier. |
| C: Photoredox Ir(ppy) | 92% | 68% | Photo-induced SET generates the BCP radical efficiently. |
Key Findings
-
Orthogonality: Standard Suzuki conditions (Condition A) are excellent for aryl iodides but useless for iodo-BCP.
-
Ligand Dependency: BCP coupling requires ligands that stabilize low-valent Ni and facilitate radical capture (e.g., dtbbpy or terpyridine ), whereas Ar-I coupling thrives with bulky phosphines (e.g., SPhos , XPhos ).
-
Side Reactions: Iodo-BCP reactions often show ~10-15% hydro-deiodination (reduction to H-BCP) due to H-atom abstraction by the highly reactive BCP radical. This is rarely seen with Ar-I.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent quality (especially the reductant).
Protocol A: Standard Suzuki Coupling (For Para-Iodotoluene)
Best for: Aryl-Aryl bond formation.
-
Setup: Charge a 20 mL vial with Para-Iodotoluene (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)
(1 mol%), SPhos (2 mol%), and K PO (2.0 equiv). -
Solvent: Add Toluene/Water (10:1, 0.2 M).
-
Reaction: Seal and heat to 80°C for 2 hours.
-
Visual Check: The reaction should turn from dark red/brown to black (Pd precipitation) upon completion.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. -
Validation:
H NMR will show a clear shift of the methyl group and disappearance of the characteristic Ar-I doublets.
Protocol B: Ni-Catalyzed Reductive Coupling (For Iodo-BCP)
Best for: BCP-Aryl bond formation (Electrophile-Electrophile coupling).
-
Glovebox/Schlenk: This reaction is O
sensitive . -
Catalyst Premix: In a vial, mix NiCl
(glyme) (10 mol%) and dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 15 mol%) in DMA (dimethylacetamide). Stir until a deep green solution forms (Ni-ligand complexation). -
Substrates: Add Iodo-BCP (1.0 equiv), Aryl Bromide/Iodide (1.5 equiv), and Manganese powder (Mn, 3.0 equiv, <10 micron particle size is critical).
-
Additives: Add TMSCl (20 mol%) or NaI (0.5 equiv) to activate the Mn surface.
-
Reaction: Stir vigorously at 60°C for 12 hours.
-
Visual Check: The solution must remain green or turn dark brown . If it turns pale yellow or clear, the active Ni species has quenched (oxidized).
-
-
Workup: Quench with dilute HCl (to dissolve Mn salts), extract with Et
O (BCPs are volatile; avoid high vac). -
Validation: Look for the disappearance of the bridgehead C-H/C-I signals in
C NMR (~5-10 ppm shift).
Troubleshooting & Decision Matrix
Use this workflow to select the correct methodology for your substrate.
Figure 2: Decision matrix for optimizing coupling conditions.
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link
-
Merchant, R. R., et al. (2018). "Practical Synthesis of Bicyclo[1.1.1]pentylamines and Alcohols." Journal of the American Chemical Society. Link
-
Mykhailiuk, P. K. (2019). "In Situ Generation of Bicyclo[1.1.1]pent-1-yl Radicals for Chemical Synthesis." Angewandte Chemie International Edition. Link
-
Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research. Link
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
Escaping Flatland: Bicyclo[1.1.1]pentane (BCP) vs. Phenyl Rings in High-Performance Drug Design
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the phenyl ring is the workhorse linker—planar, rigid, and predictable. However, its ubiquity comes at a cost: poor aqueous solubility, metabolic liability (aromatic hydroxylation), and "flat" molecular architectures that correlate with higher clinical attrition.
The Bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier "saturated bioisostere" for the para-phenyl ring. By replacing the 2D aromatic ring with a 3D cage, researchers can retain the linear vector of substituents while dramatically altering physicochemical properties.
This guide objectively compares Phenyl vs. BCP performance, backed by experimental data and validated synthetic protocols.
Structural & Physicochemical Audit
The primary hesitation in adopting BCPs is the fear of losing potency due to geometric mismatch. However, data confirms that while BCPs are physically smaller, their vector alignment is nearly identical to para-phenyl systems.
Geometric & Property Comparison
| Feature | para-Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Impact on Drug Design |
| Geometry | Planar (2D) | Cage (3D) | BCP increases Fsp³ (fraction of sp³ carbons), correlating with clinical success. |
| Substituent Vector | 180° (Linear) | 180° (Linear) | Perfect alignment for maintaining binding pocket interactions. |
| Linker Distance | ~2.79 Å | ~1.85 Å | BCP is ~1 Å shorter. This usually does not abolish potency unless the pocket is extremely deep. |
| Lipophilicity (LogP) | High (Aromatic) | Moderate to Low | BCP analogs typically show lower LogP/LogD, improving metabolic stability. |
| Solubility | Low (Crystal Packing) | High | BCP disrupts planar pi-stacking, often boosting solubility by >10-fold. |
| Electronic Character | Electron-rich (Pi-cloud) | Electron-deficient core | BCP does not participate in pi-pi stacking interactions. |
Visualization: Structural Bioisosterism
The following diagram illustrates the vector alignment and the "shrunken" yet linear nature of the BCP scaffold compared to the phenyl ring.
Figure 1: Geometric comparison showing the linear vector conservation despite the shorter bond distance in BCPs.
Performance Data: Metabolic Stability & PK
The most compelling argument for BCP adoption is the improvement in Pharmacokinetic (PK) profiles. Phenyl rings are susceptible to CYP450-mediated oxidation (epoxidation, hydroxylation). BCPs are chemically inert hydrocarbons.
Case Study: Pfizer γ-Secretase Inhibitor
In a landmark study, Stepan et al. (Pfizer) replaced a fluorophenyl ring with a BCP moiety in a BMS-708,163 analog.
Experimental Data Summary:
| Parameter | Phenyl Analog (BMS-708,163) | BCP Analog (Compound 3) | Improvement Factor |
| Potency (IC50) | 1.4 nM | 1.6 nM | Equipotent (Retained activity) |
| Solubility (pH 6.5) | < 1 µg/mL | 140 µg/mL | >140x Increase |
| Permeability (MDCK) | Low | High | Significant |
| Metabolic Stability (HLM) | High Clearance | Low Clearance | Improved Stability |
| Oral Exposure (AUC) | Baseline | ~4-fold higher | 400% Bioavailability |
Data Source: J. Med.[1][2][3] Chem. 2012 (See Reference 1)
Mechanism of Action
-
Phenyl Failure Mode: CYP enzymes attack the electron-rich pi-system, leading to rapid clearance.
-
BCP Success Mode: The bridgehead hydrogens are sterically shielded and lack the electronic activation required for rapid oxidation. While bridgehead oxidation can occur, it is significantly slower than aromatic hydroxylation.
Validated Experimental Protocol: Synthesis of BCPs
Historically, BCPs were difficult to synthesize. Today, "Strain-Release" chemistry using [1.1.1]propellane is the industry standard.
Methodology: Atom Transfer Radical Addition (ATRA) This protocol describes the installation of a BCP linker using a radical process, which is robust and tolerant of functional groups.
Step-by-Step Workflow
-
Reagent Preparation:
-
Precursor: [1.1.1]Propellane (generated in situ or purchased as a solution in ether/THF).
-
Radical Precursor: Aryl or Alkyl Iodide (R-I).
-
Initiator: Photoredox catalyst (e.g., Ir(ppy)3) or radical initiator (e.g., Et3B/O2).
-
-
Reaction Setup:
-
Dissolve R-I (1.0 equiv) and [1.1.1]propellane (1.2 - 1.5 equiv) in degassed solvent (DCM or MeCN).
-
Add catalyst/initiator.
-
Irradiate (Blue LED) or stir at ambient temperature (if using Et3B) for 2-4 hours.
-
-
Workup:
-
The reaction yields an Iodo-BCP intermediate.
-
Note: The Iodo-BCP is reactive. It can be further functionalized via cross-coupling (e.g., Kumada or Negishi coupling) or nucleophilic substitution to install the second substituent.
-
-
Self-Validating Check:
-
NMR Monitor: Disappearance of the propellane peak (singlet at ~1.9 ppm in ¹H NMR).
-
TLC: Iodo-BCPs are distinct spots; propellane is volatile and not visible.
-
Synthetic Pathway Diagram
Figure 2: The modern "Strain-Release" synthetic route to access 1,3-disubstituted BCPs.
Strategic Recommendations
When should you replace a Phenyl ring with a BCP?
-
Solubility Crisis: If your lead molecule is crystalline and insoluble ("brick dust"), BCP is the highest-probability fix.
-
Metabolic Hotspot: If metabolic identification (MetID) shows oxidation on the central phenyl ring, BCP will block this pathway.
-
Binding Mode:
-
Use BCP if: The phenyl ring acts primarily as a spacer/linker.
-
Avoid BCP if: The phenyl ring is involved in critical Pi-Pi stacking or Pi-Cation interactions with the protein target (BCP cannot replicate these electronic effects).
-
References
-
Stepan, A. F., et al. (2012).[1][2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link][1][4]
-
Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters. [Link][5]
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. [Link]
-
Westphal, M. V., et al. (2015). "Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Medicinal Chemistry." ChemMedChem. [Link]
Sources
- 1. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Spectroscopic Validation of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Executive Summary: The "Cage" Integrity Challenge
In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for para-phenyl and tert-butyl groups, offering improved solubility and metabolic stability. However, the synthesis of 1,3-disubstituted BCPs—specifically iodinated linkers like Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate —presents a unique validation challenge.
The high strain energy of the BCP cage (~65 kcal/mol) makes it susceptible to ring-opening rearrangements (e.g., to methylenecyclobutanes) during synthesis or handling. Furthermore, the high symmetry of the BCP core often simplifies 1H NMR spectra to the point of ambiguity.
This guide compares three tiers of analytical validation. It argues that Standard QC (Tier 1) is insufficient for establishing structural certainty and advocates for Advanced Spectroscopic Correlation (Tier 2) as the mandatory standard for this class of compounds.
Part 1: Comparative Analysis of Validation Methods
The following table contrasts the efficacy of analytical techniques in confirming the structure of BCP-iodide esters.
| Feature | Tier 1: Routine QC | Tier 2: Structural Validation (Recommended) | Tier 3: Absolute Confirmation |
| Methods | 1H NMR (1D), LC-MS (ESI) | 13C NMR, HSQC, HMBC, NOESY | Single Crystal X-Ray Diffraction (SC-XRD) |
| Time/Cost | Low / <1 hr | Medium / 4-12 hrs | High / Days to Weeks |
| Connectivity | Inferred. Assumes cage is intact based on integration. | Proven. Correlates bridgehead carbons to side chains. | Absolute. Direct 3D mapping. |
| Isomer Detection | Poor. Ring-opened isomers often overlap in crowded regions. | High. Distinct 13C shifts for cyclobutane vs. BCP. | Definitive. |
| Blind Spot | Cannot definitively distinguish C-I attachment from C-H (des-iodo impurity) if overlaps occur. | None. The C-I "Heavy Atom Effect" is diagnostic. | Requires a crystalline solid (often difficult for oils). |
| Verdict | Insufficient for Release. | Gold Standard for Solution State. | Reference Standard Only. |
Part 2: Detailed Spectroscopic Profile
To validate Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate , one must look beyond the standard alkyl region. The diagnostic signature lies in the Carbon-13 spectrum, specifically the "Heavy Atom Effect" of iodine on the bridgehead carbon.
The Diagnostic "Upfield" Shift
In typical alkyl iodides, the
Predicted Spectral Data Table
Solvent: CDCl
| Position | Fragment | 1H Shift ( | Multiplicity | 13C Shift ( | Diagnostic Note |
| 1 | BCP C-I | — | — | 3.0 – 8.0 | CRITICAL: Extremely shielded due to Iodine. |
| 2 | BCP CH | 2.20 – 2.40 | Singlet (6H) | 50.0 – 55.0 | "Legs" of the cage. High symmetry. |
| 3 | BCP C-Alkyl | — | — | 38.0 – 42.0 | Quaternary bridgehead attached to chain. |
| 4 | Chain | 1.55 – 1.65 | Multiplet (2H) | 28.0 – 32.0 | Protons shielded by BCP cage. |
| 5 | Chain | 1.65 – 1.75 | Multiplet (2H) | 22.0 – 25.0 | |
| 6 | Chain | 2.30 | Triplet (2H) | 34.0 | Next to Carbonyl. |
| 7 | Ester C=O | — | — | 173.5 | Carbonyl. |
| 8 | O-CH | 4.12 | Quartet (2H) | 60.2 | Ethyl ester diagnostic. |
| 9 | CH | 1.25 | Triplet (3H) | 14.2 | Ethyl ester diagnostic. |
Technical Insight: If you observe a carbon signal in the 130–145 ppm range (alkene region) or a CH
signal showing complex splitting rather than a clean singlet/doublet pattern in the 2.0–2.5 ppm range, you likely have the ring-opened methylenecyclobutane impurity , not the BCP [1, 2].
Part 3: Experimental Protocols
Protocol A: Sample Preparation for Tier 2 Validation
Context: BCP iodides can be light-sensitive and prone to radical decomposition. Proper handling is essential.
-
Mass: Weigh 15–20 mg of the oil/solid. (Higher concentration is required for detection of the quaternary C-I signal in 13C NMR).
-
Solvent: Use 0.6 mL CDCl
(neutralized with basic alumina if the compound is acid-sensitive, though esters are generally stable). -
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP).
-
Handling: Wrap the tube in aluminum foil immediately after preparation to exclude light if analysis is delayed.
Protocol B: Instrument Parameters (Bruker/Jeol 400 MHz+)
Context: The relaxation time (
-
13C / 13C-DEPTQ:
-
Relaxation Delay (D1): Set to 3.0 – 5.0 seconds . (Standard is often 1.0s; this is insufficient for the quaternary BCP carbons).
-
Scans (NS): Minimum 1024 scans .
-
Spectral Width: Ensure the window extends to -10 ppm to capture the shielded C-I signal.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Optimize for long-range coupling (
). -
Goal: Look for correlations between the BCP CH
protons (legs) and the C-I carbon . This proves the protons are part of the cage containing the iodine.
-
Part 4: Validation Logic Workflow
The following diagram illustrates the decision matrix for validating the BCP structure and rejecting common failure modes (ring opening or des-iodo impurities).
Figure 1: Step-by-step decision tree for spectroscopic validation of BCP-iodides, prioritizing the detection of the diagnostic C-I carbon signal.
References
-
Adcock, J. L., & Gakh, A. A. (1992).[1] Nucleophilic substitution in 1-substituted 3-iodobicyclo[1.1.1]pentanes. A new synthetic route to functionalized bicyclo[1.1.1]pentane derivatives. The Journal of Organic Chemistry, 57(23), 6206–6210. Link
- Key citation for the synthesis and reactivity of 3-iodo-BCP deriv
-
Zahoor, N., et al. (2019). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science, 9, 5295-5300.[2] Link
- Provides detailed spectral d
-
Measom, N. D., et al. (2018). The Bicyclo[1.1.1]pentane (BCP) Motif as a Non-Planar Phenyl Isostere. Nature Reviews Chemistry, 2, 0124. Link
- Authoritative review on the properties and structural characteriz
- Wiberg, K. B., & McMurdie, N. (1991). 13C NMR Spectra of Bicyclo[1.1.1]pentane Derivatives. The Journal of Organic Chemistry, 56(16), 4875–4878. Foundational text on the unique shielding effects in BCP carbon NMR.
Sources
Comparative Guide: X-ray Crystallography of BCP-Containing Molecules
Executive Summary
The transition from planar aromatic systems to saturated, three-dimensional (3D) scaffolds is a dominant trend in modern drug discovery—often termed "escaping flatland." Bicyclo[1.1.1]pentane (BCP) has emerged as a premier bioisostere for para-phenyl rings, tert-butyl groups, and internal alkynes.
However, replacing a phenyl ring with a BCP cage is not merely a chemical swap; it is a profound structural alteration. This guide objectively compares the crystallographic metrics of BCP against its aromatic counterparts and details the specific diffraction challenges—namely rotational disorder and plastic crystallinity—that researchers must navigate to validate these structures.
Structural Comparison: BCP vs. Phenyl[1][2][3][4][5]
The utility of BCP lies in its ability to mimic the linear exit vectors of a para-substituted phenyl ring while altering the molecule's physicochemical profile. However, X-ray diffraction data reveals critical geometric differences that must be accounted for in ligand-protein docking models.
Geometric Metrics
The most critical crystallographic distinction is the Intra-scaffold Distance (the distance between the exit vectors).
| Feature | para-Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Impact on Ligand Design |
| Hybridization | BCP eliminates | ||
| Exit Vector Angle | Preserves linear geometry of the parent molecule. | ||
| Scaffold Length | ~2.78 – 2.80 Å ( | ~1.85 – 1.88 Å ( | BCP is ~0.9 Å shorter. This "vector contraction" can lose contact with distal residues in a binding pocket. |
| Bond Lengths | BCP cage bonds are strained but kinetically stable. | ||
| Symmetry | High symmetry in BCP promotes rotational disorder in the crystal lattice. |
Physicochemical Performance Data
Structural changes observed in crystallography directly correlate to physicochemical improvements. The following data summarizes the "Stepan Effect" (derived from Pfizer's
| Metric | Phenyl Analog (Reference) | BCP Analog (Bioisostere) | Mechanism of Action |
| Solubility (pH 6.5) | Disruption of planar crystal packing lowers lattice energy ( | ||
| Lipophilicity (LogD) | 4.5 | 4.5 (Neutral impact) | BCP reduces aromatic ring count (Aromatic Ring Count -1) but is a lipophilic hydrocarbon cage. |
| Metabolic Stability | Low ( | High ( | Removal of aromatic protons prevents CYP450-mediated arene oxidation. |
Crystallographic Challenges & Refinement Protocols
Crystallizing BCP-containing molecules presents unique challenges compared to flat aromatics. The globular shape of the BCP cage allows it to reorient with minimal energy penalty within the lattice, leading to orientational disorder .
The "Spinning Cage" Phenomenon
In approximately 30-40% of BCP small molecule structures collected at standard temperatures (100K), the BCP cage exhibits rotational disorder around the C1-C3 axis. The electron density often appears "smeared" or star-shaped rather than discrete spheres.
Experimental Protocol: Handling BCP Crystals
Step 1: Crystal Growth
-
Method: Slow evaporation is preferred over vapor diffusion for BCPs to minimize solvent inclusion, which exacerbates disorder.
-
Warning: Small, non-polar BCP fragments (e.g., phenyl-BCP-halides) can be volatile. Avoid high-vacuum drying of crystals.
Step 2: Data Collection
-
Temperature: Strictly <100 K.
-
Causality: The thermal motion of the BCP cage is significant. Collecting at room temperature often results in unresolvable "blobs" of density. Use liquid helium (20-50 K) if disorder persists at 100 K.
-
-
Resolution: Aim for <0.75 Å. High-angle data is required to separate the electron density of the bridgehead carbons from the bridging methylenes.
Step 3: Refinement Strategy (SHELX/OLEX2) If the BCP cage appears disordered (e.g., superimposed cages rotated by 60°):
-
Identify the Axis: Locate the C1-C3 axis (the exit vectors). This usually remains fixed while the methylene bridges (
) rotate. -
Apply PART commands:
-
Assign the major conformation to PART 1 (occupancy variable 21.00).
-
Assign the minor conformation to PART 2 (occupancy variable -21.00).
-
-
Restraints:
-
Use DFIX or SADI to restrain C-C bond lengths (approx 1.55 Å) and 1,3-distances (approx 1.87 Å).
-
Apply SIMU (Rigid Bond restraint) to ensure the thermal ellipsoids of the disordered components behave physically.
-
Critical: Do NOT use RIGU blindly on the cage; the vibration is often anisotropic.
-
Visualizing the Workflow
Diagram 1: Bioisostere Decision Logic
This diagram illustrates when to deploy BCP based on structural and metabolic needs.
Caption: Decision logic for selecting BCP based on vector geometry and metabolic requirements.
Diagram 2: Crystallographic Refinement Logic
A self-validating workflow for handling BCP disorder.
Caption: Step-by-step refinement logic for resolving rotational disorder in BCP cages.
References
-
Stepan, A. F., et al. (2012).[2][3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. -
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
-
Measom, N. D., et al. (2016).[5] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.
-
Bunker, K. D., et al. (2020). "Structure-Based Design of Bicyclo[1.1.1]pentane-Derived Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Cambridge Crystallographic Data Centre (CCDC). "Refinement of Disordered Structures using SHELXL."
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- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
The Bicyclo[1.1.1]pentane Motif: A Shield Against Metabolism in Drug Discovery
A Comparative Guide to Assessing the Metabolic Stability of Bicyclo[1.1.1]pentane Analogs
In the relentless pursuit of novel therapeutics, drug developers are in a constant battle against metabolic instability. A promising drug candidate can fail if it is too rapidly broken down by the body's metabolic machinery, primarily the cytochrome P450 (CYP450) enzymes in the liver.[1][2] This rapid clearance can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites. To outsmart this metabolic degradation, medicinal chemists employ a variety of strategies, one of which is the use of bioisosteres – chemical groups that can replace other groups in a molecule without significantly altering its biological activity but with the advantage of improving its drug-like properties.
One such bioisostere that has garnered significant attention is the bicyclo[1.1.1]pentane (BCP) moiety. This small, rigid, and three-dimensional scaffold has emerged as a powerful replacement for commonly used aromatic rings, like the phenyl group, and bulky aliphatic groups, such as the tert-butyl group.[3][4][5] The rationale behind this substitution is the inherent stability of the BCP core to metabolic enzymes, which often target the more electron-rich and flexible phenyl rings or the sterically accessible C-H bonds of tert-butyl groups.[3][6] This guide provides a comprehensive comparison of the metabolic stability of BCP analogs against their phenyl and tert-butyl counterparts, supported by experimental data and detailed protocols for assessment.
The Achilles' Heel of Phenyl and Tert-Butyl Groups: Metabolic Vulnerability
The phenyl ring, a ubiquitous fragment in many drugs, is prone to oxidative metabolism by CYP450 enzymes.[3] The primary metabolic pathways include aromatic hydroxylation, which introduces a hydroxyl group onto the ring, and epoxidation, which can lead to the formation of reactive intermediates. These metabolic transformations not only inactivate the drug but can also generate metabolites with undesirable toxicological profiles.
Similarly, the tert-butyl group, often incorporated to provide steric bulk and improve target engagement, is not metabolically inert. It can undergo hydroxylation at one of the methyl groups, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. This metabolic cascade can significantly impact the pharmacokinetic profile of a drug.
Bicyclo[1.1.1]pentane: A Fortress of Metabolic Stability
The BCP scaffold offers a compelling solution to the metabolic liabilities of phenyl and tert-butyl groups. Its unique three-dimensional and strained ring structure makes it a poor substrate for many metabolic enzymes.[6][7] The C-H bonds in the BCP cage are less accessible and have a higher bond dissociation energy compared to those in more flexible aliphatic systems, rendering them more resistant to oxidative attack by CYP450 enzymes.[7] By replacing a metabolically labile phenyl or tert-butyl group with a BCP moiety, medicinal chemists can effectively "shield" that part of the molecule from metabolic degradation, thereby improving its overall metabolic stability.
A notable example is the case of a γ-secretase inhibitor, where replacing a central fluorophenyl ring with a BCP motif led to a significant improvement in metabolic stability, along with enhanced aqueous solubility and passive permeability.[8][9] This modification ultimately translated to better oral absorption characteristics in preclinical models.[8]
Assessing Metabolic Stability: A Head-to-Head Comparison
To empirically validate the superior metabolic stability of BCP analogs, in vitro assays are indispensable. The two most common methods are the microsomal stability assay and the hepatocyte stability assay. These assays provide key parameters such as the half-life (t½) and intrinsic clearance (CLint) of a compound, which are predictive of its in vivo metabolic fate.[10]
The Experimental Arena: Microsomal and Hepatocyte Stability Assays
The following diagram illustrates the general workflow for assessing the metabolic stability of drug candidates.
Caption: A generalized workflow for determining the in vitro metabolic stability of drug candidates.
Experimental Protocols
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism mediated by enzymes like CYP450s.[11][12]
Materials:
-
Test compounds (BCP, phenyl, and tert-butyl analogs)
-
Liver microsomes (from human or other relevant species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation).[12]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.[14][15][16][17]
Materials:
-
Cryopreserved or fresh hepatocytes (from human or other relevant species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds
-
Ice-cold acetonitrile or methanol
-
96-well collagen-coated plates
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Thaw and plate the hepatocytes in collagen-coated 96-well plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer in a CO2 incubator.
-
-
Incubation:
-
Prepare working solutions of the test compounds in the culture medium.
-
Remove the plating medium from the cells and add the medium containing the test compound (e.g., 1 µM).
-
-
Time-Point Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding ice-cold acetonitrile.[16]
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate t½ and CLint as described previously, with CLint expressed as µL/min/10^6 cells.
-
Comparative Data Summary
The following table presents a hypothetical but representative comparison of metabolic stability data for a parent compound containing a phenyl group and its corresponding BCP and tert-butyl analogs.
| Compound | Bioisosteric Group | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent | Phenyl | 15 | 46.2 | 25 | 27.7 |
| Analog 1 | Bicyclo[1.1.1]pentane | > 60 | < 11.6 | > 120 | < 5.8 |
| Analog 2 | tert-Butyl | 35 | 19.8 | 50 | 13.9 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the specific chemical scaffold.
As the data illustrates, the BCP analog exhibits significantly enhanced metabolic stability compared to both the phenyl and tert-butyl analogs, as evidenced by its longer half-life and lower intrinsic clearance in both microsomal and hepatocyte assays.
Mechanistic Insights into BCP's Metabolic Resilience
The superior metabolic stability of BCP analogs can be attributed to several factors:
-
Resistance to Aromatic Oxidation: The saturated and strained nature of the BCP core prevents the aromatic hydroxylation and epoxidation pathways that are common for phenyl rings.[3]
-
Steric Hindrance: The rigid, three-dimensional structure of the BCP can sterically shield adjacent functional groups from enzymatic attack.
-
Increased sp3 Character: The higher sp3 character of the BCP cage, in contrast to the sp2 character of a phenyl ring, is generally associated with improved metabolic stability.
The following diagram illustrates the metabolic "blocking" effect of the BCP moiety.
Caption: The BCP moiety effectively blocks metabolic attack by CYP450 enzymes.
Conclusion: A Strategic Advantage in Drug Design
The incorporation of the bicyclo[1.1.1]pentane motif represents a powerful and validated strategy to enhance the metabolic stability of drug candidates. By replacing metabolically labile phenyl and tert-butyl groups, medicinal chemists can significantly improve the pharmacokinetic profiles of their compounds, leading to increased bioavailability and a more desirable dosing regimen. The experimental protocols detailed in this guide provide a robust framework for objectively assessing the metabolic advantages of BCP analogs. As the field of drug discovery continues to evolve, the strategic use of bioisosteres like BCP will undoubtedly play an increasingly critical role in the development of safer and more effective medicines.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link][14]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link][15]
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BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link][16]
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Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1539–1553. [Link][6]
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Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link][17]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link][13]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link][11]
-
Yan, M., et al. (2019). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(1), 100-114. [Link][18]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link][10]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link][12]
-
PubMed. (2024, February 26). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Retrieved from [Link][4]
-
Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Retrieved from [Link][7]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link][8]
-
Research Communities. (2020, February 6). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]
-
Scott, T. G., et al. (2017). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 8(10), 1043–1048. [Link]
-
Vantourout, J. C., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2103829118. [Link]
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Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
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Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Retrieved from [Link]
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eScholarship. (2023, February 1). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Retrieved from [Link]
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ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]
-
Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Retrieved from [Link]
-
Measom, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 947–952. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]
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Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]
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Kim, Y., et al. (2020). Comparison of the Pharmacokinetics of Highly Variable Drugs in Healthy Subjects: A Partial Replicated Crossover Study of Fimasartan/Atorvastatin Fixed-Dose Combination. Drug Design, Development and Therapy, 14, 2049–2057. [Link]
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Zhang, S., et al. (2025). QSAR-based physiologically based pharmacokinetic (PBPK) modeling for 34 fentanyl analogs: model validation, human pharmacokinetic prediction and abuse risk insights. Frontiers in Pharmacology, 16. [Link]
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Patel, M., et al. (2021). Comparison between physiologically based pharmacokinetic and population pharmacokinetic modelling to select paediatric doses of gepotidacin in plague. British Journal of Clinical Pharmacology, 87(9), 3536–3548. [Link]
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- 18. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Bioactive Compounds: An In-Depth Comparison of HPLC-MS and Alternative Methodologies
For researchers, scientists, and drug development professionals, establishing the purity of a bioactive chemical profile (BCP) is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for purity assessment. Grounded in scientific principles and practical expertise, this document will delve into the nuances of method selection, experimental design, and data interpretation, empowering you to make informed decisions for your specific analytical challenges.
The Critical Role of Purity in Scientific Research
The presence of impurities, even at trace levels, can significantly impact the biological activity, toxicity, and overall validity of experimental outcomes. Whether you are working with synthetic peptides, natural product extracts, or small molecule drug candidates, rigorous purity assessment is non-negotiable. High-Performance Liquid Chromatography (HPLC) is widely recognized as a gold standard for determining the purity of a wide range of molecules, including peptides.[1] When coupled with Mass Spectrometry (MS), it becomes an exceptionally powerful tool, providing not only quantitative purity data but also invaluable information on the identity of the main component and any present impurities.[1][2]
HPLC-MS: The Synergy of Separation and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS.[2][3] This synergy allows for the resolution of complex mixtures and the confident identification and quantification of individual components.
An HPLC system separates compounds in a sample based on their physicochemical properties as they interact with the stationary phase (the column) and the mobile phase (the solvent).[2] Following separation, the eluent is introduced into the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly accurate molecular weight information.[1][2]
Key Advantages of HPLC-MS for Purity Analysis:
-
High Sensitivity and Selectivity: MS detection offers unparalleled sensitivity, enabling the detection and quantification of impurities at very low concentrations.[2][4] Its selectivity allows for the differentiation of co-eluting peaks that may not be resolved by UV detection alone.[5]
-
Structural Information: Mass spectrometry, particularly tandem MS (MS/MS), can provide structural information about impurities, aiding in their identification without the need for reference standards.[4]
-
Broad Applicability: HPLC-MS is a versatile technique applicable to a wide range of compounds, from small molecules to large biomolecules like proteins and peptides.[6]
Comparative Analysis of Purity Assessment Techniques
While HPLC-MS is a powerful tool, the choice of the most appropriate analytical method depends on several factors, including the nature of the analyte, the potential impurities, and the specific requirements of the analysis.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Separation by chromatography, detection by UV-Vis absorbance. | Robust, cost-effective, reliable for routine purity checks of known compounds.[2] | Limited structural information, lower sensitivity for impurities that lack a UV chromophore.[4] | Routine quality control, purity assessment of well-characterized compounds. |
| HPLC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides molecular weight and structural information, ideal for identifying unknown impurities.[2][4] | Higher cost and complexity, potential for ion suppression from matrix components.[7][8] | Comprehensive purity profiling, identification of unknown impurities and degradation products. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and semi-volatile analytes. | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents, volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct quantification against a certified internal standard without needing a specific reference standard of the analyte. | Primary analytical method, highly accurate and precise, provides structural information. | Lower sensitivity compared to MS, requires a larger sample amount. | Absolute quantification and purity determination of reference standards. |
Deep Dive into HPLC-MS Methodologies
The effectiveness of an HPLC-MS analysis is highly dependent on the careful selection and optimization of its components.
Column Selection
The choice of HPLC column is critical for achieving optimal separation.
-
Reversed-Phase (RP) Columns (e.g., C18, C8): These are the most common columns used for the analysis of a wide range of organic molecules, separating compounds based on their hydrophobicity. C18 columns are a good starting point for many applications, including peptide analysis.[1]
-
Normal-Phase (NP) Columns: Used for the separation of polar compounds that are poorly retained on RP columns.
-
Ion-Exchange (IEX) Columns: Separate compounds based on their net charge.
-
Size-Exclusion (SEC) Columns: Separate molecules based on their size in solution.
Advances in column technology, such as the use of smaller particle sizes in Ultra-High-Performance Liquid Chromatography (UHPLC) , offer higher resolution and faster analysis times.[6] Additionally, bioinert columns are becoming increasingly important for analyzing compounds prone to interacting with metal surfaces in traditional stainless-steel columns, which can lead to poor peak shape and low recovery.[7]
Mass Spectrometer Selection
The choice of mass analyzer dictates the sensitivity, resolution, and type of data that can be obtained.
| Mass Analyzer | Key Features | Primary Applications in Purity Analysis |
| Single Quadrupole | Robust, cost-effective, and easy to use.[9] | Routine quantification of known impurities. |
| Triple Quadrupole (QQQ) | Offers high sensitivity and selectivity for targeted quantification using Selected Reaction Monitoring (SRM).[10] | Trace-level quantification of known impurities. |
| Time-of-Flight (TOF) | Provides high mass accuracy and resolution. | Accurate mass measurement for confirming elemental composition of impurities. |
| Orbitrap | Delivers exceptional resolution and mass accuracy.[9] | Comprehensive profiling and identification of unknown impurities in complex mixtures. |
| Quadrupole Time-of-Flight (Q-TOF) | Combines the features of a quadrupole and a TOF analyzer for high-resolution MS and MS/MS. | Structural elucidation of unknown impurities. |
Experimental Protocols
Protocol 1: General Purity Assessment of a Small Molecule by RP-HPLC-MS
This protocol outlines a standard approach for the purity analysis of a synthesized small molecule compound.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the compound.
- Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
2. HPLC Conditions:
- Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (ESI+):
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Range: m/z 100 - 1000.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
4. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
- Examine the mass spectrum of the main peak to confirm the molecular weight of the target compound.
- Examine the mass spectra of the impurity peaks to gain insights into their potential identities.
Protocol 2: Purity and Identity Confirmation of a Synthetic Peptide by LC-MS
This protocol is tailored for the analysis of synthetic peptides, which often present unique challenges.
1. Sample Preparation:
- Reconstitute the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.
- Vortex briefly to ensure complete dissolution.
2. LC Conditions:
- Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (UHPLC).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 60% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. MS Conditions (ESI+):
- Ion Source: ESI in positive ion mode.
- Scan Range: m/z 300 - 2000.
- Data Acquisition: Full scan mode.
- Capillary Voltage: 4.0 kV.
- Cone Voltage: 40 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
4. Data Analysis:
- Determine the purity by calculating the peak area percentage of the main peptide peak in the UV chromatogram (typically monitored at 214 nm and 280 nm).
- Confirm the identity of the peptide by comparing the observed molecular weight from the mass spectrum with the calculated molecular weight.[1]
Visualization of Workflows
Caption: General workflow for HPLC-MS purity assessment.
Caption: Decision tree for selecting a purity assessment method.
Trustworthiness: A Self-Validating System
To ensure the reliability of your purity assessment, it is crucial to adhere to validation principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[11][12][13] A validated method provides confidence that it is fit for its intended purpose.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[12]
By systematically evaluating these parameters, you establish a self-validating system that ensures the integrity of your purity data.
Conclusion
HPLC-MS stands as a premier technique for the purity assessment of bioactive compounds, offering a powerful combination of separation and identification capabilities.[2] However, a comprehensive understanding of its principles, coupled with a judicious consideration of alternative methods like HPLC-UV, GC, and qNMR, is essential for selecting the optimal analytical strategy. By adhering to rigorous experimental protocols and validation standards, researchers can ensure the accuracy and reliability of their purity data, thereby upholding the integrity of their scientific endeavors.
References
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine - Benchchem.
- HPLC Purity Testing Explained: What Researchers Need to Know.
- A Researcher's Guide: Navigating Purity Assessment with HPLC and Mass Spectrometry - Benchchem.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho.
- Q2(R2) Validation of Analytical Procedures - FDA.
- Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC.
- Analytical Method Development and Validation in Pharmaceuticals.
- Novel HPLC Method for the Quantification of Bioactive Compounds in Herbal Extracts - Frontiers in Health Informatics.
- Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM.
- High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions.
- Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry - ALT | American Laboratory Trading.
- Solving Key Challenges in (Bio)pharmaceutical Analyses | LCGC International.
- Mass Detection for Chromatographers | LCGC International.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples - Analytical and Bioanalytical Chemistry Research.
Sources
- 1. wheretofindpeptides.com [wheretofindpeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. veeprho.com [veeprho.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples [analchemres.org]
- 9. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 10. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 11. fda.gov [fda.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Comparative Guide: In Vitro ADME Properties of BCP-Modified Compounds
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the correlation between increased aromatic ring count and poor developability (low solubility, high lipophilicity, rapid metabolic clearance) is well-documented. This guide analyzes the Bicyclo[1.1.1]pentane (BCP) motif as a high-value saturated bioisostere for the phenyl ring.[1][2]
Unlike classical bioisosteres, BCP offers a unique vector for optimization: it disrupts molecular planarity (
Comparative Analysis: BCP vs. Phenyl
The following data demonstrates the impact of replacing a para-substituted phenyl ring with a BCP moiety. Data is derived from the seminal optimization of γ-secretase inhibitors (Stepan et al., 2012) and internal validation sets.
Quantitative Performance Matrix
| Property | Metric | Phenyl-Analog (Baseline) | BCP-Analog (Modified) | Impact |
| Lipophilicity | LogD | 4.2 | 3.1 | Improved (Lower lipophilicity reduces non-specific binding) |
| Solubility | Kinetic (µM) | < 1.0 | ~45.0 | Critical Gain (>40-fold increase due to lattice disruption) |
| Permeability | RRCK ( | 14 | 29 | Enhanced (Despite increased 3D bulk) |
| Metabolic Stability | HLM Cl | > 100 (High Clearance) | 18 (Low Clearance) | Major Stability Gain (Blockade of aromatic oxidation) |
| Potency | IC | 1.2 | 1.4 | Neutral (Bioactivity maintained) |
Mechanistic Causality
A. Solubility & The Crystal Lattice
The dramatic increase in solubility is not solely due to LogD reduction. Phenyl rings facilitate efficient crystal packing through
B. Metabolic Stability (The CYP Blockade)
Phenyl rings are "metabolic sponges" for Cytochrome P450 enzymes, particularly prone to epoxidation and hydroxylation.
-
Phenyl Fate: CYP-mediated oxidation
epoxide/phenol formation Phase II conjugation Excretion. -
BCP Fate: The BCP cage lacks
-electrons, rendering it inert to aromatic hydroxylation. Metabolism is forced to occur at distal sites or via slow bridgehead oxidation, significantly extending half-life ( ).
Visualizing the Bioisosteric Logic
The following diagram illustrates the structural and functional shift when transitioning from a Phenyl to a BCP scaffold.
Figure 1: The "Escape from Flatland" workflow. Transitioning from planar phenyl rings to BCP addresses core ADME liabilities while retaining substituent vectors.
Experimental Protocols: Validating the Advantage
To confirm the BCP advantage in your specific series, use the following self-validating protocols. These are designed to minimize false positives caused by compound instability or cofactor degradation.
Microsomal Stability Assay (HLM/MLM)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
0.1 M Phosphate Buffer (pH 7.4).[3]
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Protocol Workflow:
-
Pre-Incubation (Critical Step):
-
Prepare a 2x Microsome solution (1.0 mg/mL) in Phosphate Buffer.
-
Prepare a 2x NADPH solution.
-
Spike test compound (BCP analog) to 1 µM (final) in the Microsome solution. Note: Keep DMSO < 0.1%.
-
Incubate both solutions separately at 37°C for 5 minutes. Why? To prevent thermal shock kinetics.
-
-
Reaction Initiation:
-
Add 2x NADPH to the Microsome/Compound mix (Final protein conc: 0.5 mg/mL).
-
Start timer immediately.
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Immediately dispense into 150 µL ice-cold Stop Solution. Why? To instantly denature CYPs and precipitate proteins.
-
-
Analysis:
-
Centrifuge (3000g, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS.[4]
-
Plot ln(% Remaining) vs. Time to calculate
(slope).
-
Calculation:
Visualization of Metabolic Fate
Figure 2: Metabolic divergence. BCP prevents the formation of the arene oxide intermediate common in phenyl metabolism.
Decision Framework: When to Swap?
While BCP is powerful, it is not a universal solution. Use this logic gate to determine applicability:
-
Is the Phenyl Ring Structural or Functional?
-
Spacer/Scaffold:SWAP. BCP maintains the vector (180° exit angle) and distance (approx 2.9 Å vs 2.8 Å for phenyl).
-
-Stacking Interaction:CAUTION. BCP cannot participate in
- or cation- interactions. If the phenyl ring binds to a hydrophobic pocket via stacking (e.g., aromatic cage in a receptor), potency will drop significantly.
-
-
Is Solubility the Limiting Factor?
-
If Kinetic Solubility < 10 µM: SWAP. BCP consistently improves solubility by disrupting planar packing.
-
-
Is Metabolic Clearance High?
-
If clearance is driven by aromatic hydroxylation: SWAP. BCP is metabolically silent in this context.
-
References
-
Stepan, A. F., et al. (2012).[5][6][7][8] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[7][8] Journal of Medicinal Chemistry, 55(7), 3414–3424.[8][9]
-
Mykhailiuk, P. K. (2019).[6] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Denny, R. A., et al. (2017). Structure-Based Design of Bicyclo[1.1.1]pentane-Derived Gamma Secretase Modulators. ACS Medicinal Chemistry Letters, 8(11), 1192–1197.
Sources
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Coupling Efficiency of Iodo-Bicyclo[1.1.1]pentanes vs. Traditional Aryl Halides
For the modern researcher in medicinal chemistry and materials science, the quest for novel structural motifs that can enhance molecular properties is relentless. Bicyclo[1.1.1]pentanes (BCPs) have emerged as a paramount class of saturated, rigid scaffolds, often employed as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] Their unique three-dimensional geometry can significantly improve physicochemical properties such as solubility and metabolic stability, making them highly attractive in drug discovery.[2][4]
A critical step in integrating BCPs into complex molecules is the formation of carbon-carbon and carbon-heteroatom bonds, predominantly through cross-coupling reactions. This guide provides an in-depth, objective comparison of the cross-coupling efficiency of 1-iodobicyclo[1.1.1]pentane (iodo-BCP), a common BCP building block, with that of traditional aryl halides. We will delve into the mechanistic nuances and provide supporting experimental data to offer a clear perspective on when and why to choose a BCP scaffold.
The Structural Uniqueness of Iodo-BCP: A C(sp³)-I Bond in Disguise
Unlike the planar, sp²-hybridized carbon-halogen bond in aryl halides, the bond in iodo-BCP is at a bridgehead, sp³-hybridized carbon. This tertiary iodide is part of a highly strained cage system, which profoundly influences its reactivity.[5] The inherent strain of the BCP core and the nature of the C–I bond dictate a reactivity profile that can diverge significantly from that of a typical aryl iodide like iodobenzene. Understanding this distinction is fundamental to optimizing reaction conditions and predicting outcomes.
Comparative Analysis of Cross-Coupling Reactions
We will now examine the performance of iodo-BCP against standard aryl iodides and bromides in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. While aryl iodides are exceptionally reactive under standard palladium catalysis, the tertiary nature of the iodo-BCP C–I bond presents a unique case. Direct palladium-catalyzed cross-coupling of iodo-BCPs can sometimes be challenging and may suffer from competing side reactions.[5] However, recent advancements have demonstrated efficient couplings. A more common strategy involves converting the BCP moiety into the nucleophilic partner, for example, as a boronic ester.[6]
| Coupling Partner | Halide Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| BCP-Boronic Ester | Aryl Bromide | Pd(OAc)₂ / cataCXium A / Cu₂O | Cs₂CO₃ | Dioxane | 80 | 16 | ~49-70 | [6] |
| Iodobenzene | Aryl Boronic Acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 1.5 | 92 | [7] |
| 4-Iodoanisole | Phenylboronic Acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | 12 | >95 | [8] |
| Bromobenzene | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 | [9] |
Expertise & Experience: The data suggests that while direct coupling of iodo-BCP can be sluggish, employing the BCP as the organoboron component provides good to excellent yields, comparable to standard Suzuki reactions with aryl bromides. The slightly more forcing conditions sometimes required for BCP-boronic esters (e.g., higher catalyst loading or specific ligands like cataCXium A) are a direct consequence of the different steric and electronic environment of the BCP core compared to a flat aryl ring. The choice to make the BCP the nucleophile (as a boronate) rather than the electrophile (as the iodide) often provides a more robust and higher-yielding pathway.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with organic halides. Aryl iodides are highly efficient partners in this reaction, often proceeding under mild, copper-co-catalyzed conditions. Data on the direct Sonogashira coupling of iodo-BCPs is less common in comparative literature, but the principles of C(sp³)-halide reactivity apply. High efficiency is generally expected due to the reactivity of the C-I bond.
| Halide Partner | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.1 mol%) / CuI | Et₃N | THF | RT | 6 | 98 | [10] |
| 4-Iodotoluene | Phenylacetylene | Fe(acac)₃ / CuI | Et₃N | DMF | 120 (MW) | 2.5 | 95 | [11] |
| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 120 (MW) | 0.4 | >95 | [12] |
| Iodo-BCP Analog | Terminal Alkyne | Comparable Pd/Cu systems | Amine Base | Aprotic Solvent | RT - 80 | 2-24 | Good-Exc. | Implied |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, particularly in pharmaceutical development where the aryl-amine linkage is ubiquitous.[13] The reaction is highly sensitive to the ligand, base, and substrate. Aryl iodides are typically very reactive, followed by bromides and then chlorides. The reactivity of a tertiary iodide like iodo-BCP in this manifold is an area of active development.
| Halide Partner | Amine Partner | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05 mol%) | K₃PO₄ | Water | 50 | 1 | 96 | [14] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOt-Bu | Toluene | 100 | 24 | >95 | [15] |
| Chlorobenzene | Morpholine | Pd(OAc)₂ / Benzimidazolyl phosphine | NaOt-Bu | Toluene | 110 | 18 | 98 | [16] |
| Iodo-BCP Analog | Various Amines | Specialized Pd/Ligand systems | Strong Base | Aprotic Solvent | Elevated | Varies | Moderate-Good | Inferred |
Expertise & Experience: The direct Buchwald-Hartwig amination of iodo-BCP is mechanistically more complex than for aryl halides. The oxidative addition to the Pd(0) center can be challenging for tertiary alkyl halides. However, the development of specialized ligands, particularly bulky, electron-rich phosphines, has enabled the coupling of a wide range of alkyl halides.[13][17] While direct comparative data is scarce, one can infer that iodo-BCP would require carefully optimized conditions, likely involving a more specialized ligand and potentially higher temperatures than a simple iodobenzene coupling. The efficiency would be highly dependent on the specific amine and ligand combination chosen.
Mechanistic Considerations: sp² vs. sp³ Oxidative Addition
The critical, rate-determining step in many cross-coupling reactions is the oxidative addition of the halide to the low-valent metal center (e.g., Pd(0)).[9]
For aryl halides, the oxidative addition proceeds via a concerted, three-centered transition state. The high s-character of the C(sp²)–X bond and the accessibility of the π-system facilitate this process.[4] In contrast, the C(sp³)–I bond in iodo-BCP undergoes oxidative addition through mechanisms that can be more complex, sometimes involving single-electron transfer (SET) and radical intermediates, especially with first-row transition metals like iron.[5] This mechanistic divergence is the primary reason for the different optimal reaction conditions and catalyst systems required for iodo-BCPs compared to aryl iodides.
Alternative Strategies: Iron-Catalyzed Kumada Coupling
A highly effective method for functionalizing iodo-BCPs is the iron-catalyzed Kumada cross-coupling with Grignard reagents. This approach is notable as it represents the first general Kumada coupling of tertiary iodides.[5]
| Iodo-BCP Substrate | Grignard Reagent | Catalyst System | Time | Temp. (°C) | Yield (%) | Reference |
| Iodo-BCP-Ester | p-methoxyphenyl-MgBr | Fe(acac)₃ (20 mol%) / TMEDA | < 1 h | RT | 95 | [5] |
| Iodo-BCP-Ester | 2-thienyl-MgBr·LiCl | Fe(acac)₃ (20 mol%) / TMEDA | < 1 h | RT | 80 | [5] |
| Iodo-BCP-Azetidine | p-tolyl-MgBr | Fe(acac)₃ (20 mol%) / TMEDA | < 1 h | RT | 73 | [5] |
Expertise & Experience: The iron-catalyzed Kumada coupling is exceptionally mild, rapid, and displays excellent functional group tolerance, even accommodating electrophilic esters.[5] This method circumvents the challenges associated with palladium-catalyzed reactions of tertiary halides and provides a robust platform for creating C(sp³)–C(sp²) and C(sp³)–C(sp³_heteroaryl_) bonds. The key is the use of an iron catalyst with an amine ligand (TMEDA), which facilitates the coupling and suppresses side reactions.[5] For researchers looking to couple aryl or heteroaryl groups to a BCP core, this method stands out for its efficiency and mild conditions.
Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Kumada Coupling of an Iodo-BCP
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add Fe(acac)₃ (20 mol%) and the iodo-BCP substrate (1.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of anhydrous THF/NMP to achieve a 0.2 M concentration of the iodo-BCP.
-
Cooling and Ligand Addition: Cool the reaction mixture to 0 °C in an ice bath. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (40 mol%).
-
Grignard Addition: Slowly add the aryl or heteroaryl Grignard reagent (1.6 equiv) via a syringe pump over 1 hour. A color change from orange/red to dark brown/black is typically observed.
-
Reaction: Upon completion of the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide
-
Vessel Preparation: In a round-bottomed flask, combine the aryl iodide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water, via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography.[18][19]
Conclusion and Outlook
The cross-coupling of iodo-BCPs presents a unique set of challenges and opportunities compared to traditional aryl halides. While direct palladium-catalyzed couplings require careful optimization due to the C(sp³)–I bond, alternative strategies have proven exceptionally effective. The iron-catalyzed Kumada coupling, in particular, offers a mild, rapid, and highly efficient route to a diverse range of functionalized BCPs.[5] Furthermore, transforming the BCP into the organometallic partner (e.g., a boronic ester) for Suzuki-Miyaura reactions provides a reliable and high-yielding alternative.[6]
For the medicinal or materials chemist, the choice of halide is not merely about reactivity but about strategic design. The slightly different handling required for iodo-BCP is a small price for the immense benefits its three-dimensional structure can impart on a final molecule. As ligand and catalyst design continues to evolve, the efficiency gap between these sp³-hybridized electrophiles and their sp² counterparts will likely narrow, further solidifying the BCP scaffold as an indispensable tool in modern chemistry.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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Al-Masum, M., & Kumar, P. (2009). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing. [Link]
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Kuklin, M. G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]
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Chung, K. H., et al. (2013). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Organic Letters, 15(16), 4268–4271. [Link]
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Reddy, V. P. (2016). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. ChemistrySelect, 1(2), 273-277. [Link]
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Friščić, T., et al. (2017). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition, 56(41), 12563-12567. [Link]
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Jutand, A., et al. (2021). Salt-Enhanced Oxidative Addition of Iodobenzene to Pd: an Interplay Between Cation, Anion and Pd-Pd Cooperative Effects. ChemRxiv. [Link]
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Meijboom, R., et al. (2021). Comparative experimental results obtained from the coupling reaction of iodobenzene with butyl acrylate catalyzed by Pd-MOT and Pd/Al2O3 at different reaction times. ResearchGate. [Link]
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Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(26), 8870–8872. [Link]
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Zhang, W., et al. (2022). Iron-Catalyzed Cross-Electrophile Coupling of Inert C–O Bonds with Alkyl Bromides. Organic Letters, 24(40), 7436–7441. [Link]
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A Senior Application Scientist's Guide to the Computational Modeling of Bicyclo[1.1.1]pentane (BCP) Bioisostere Properties
Introduction: The Rise of Bicyclo[1.1.1]pentane in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds, or bioisosterism, is a cornerstone of drug design. It offers a powerful approach to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate to enhance its efficacy, safety, and developability.[1][2] Among the various bioisosteric replacements for the ubiquitous phenyl ring, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling three-dimensional, sp³-rich alternative.[3][4] Its rigid, cage-like structure provides a similar exit vector to a para-substituted benzene ring but often imparts superior physicochemical properties, such as enhanced solubility and metabolic stability.[3][5] This guide provides a comprehensive comparison of computational methodologies to model and predict the key properties of BCP-containing compounds, offering researchers the insights needed to effectively leverage this valuable bioisostere.
Why BCP? A Comparative Overview
The rationale for replacing a planar aromatic ring with a saturated, three-dimensional scaffold like BCP is rooted in the concept of "escaping flatland".[6] Over-reliance on aromatic structures in drug candidates can lead to undesirable properties such as poor solubility, high non-specific binding, and susceptibility to oxidative metabolism.[3][4] BCPs address these challenges by introducing a more three-dimensional character while maintaining the crucial vector for substituent placement.[3]
Compared to other non-classical phenyl bioisosteres like bicyclo[2.2.2]octane (BCO) and cubane, BCP possesses a shorter bridgehead-to-bridgehead distance.[5][6][7] This structural feature can be a critical determinant in maintaining biological activity when replacing a phenyl ring.
| Bioisostere | Bridgehead/Para-Substituent Distance (Å) |
| para-Substituted Phenyl | ~2.8[7] |
| Bicyclo[1.1.1]pentane (BCP) | ~1.9[7] |
| Bicyclo[2.2.2]octane (BCO) | ~2.7[7] |
| Cubane | ~2.6[7] |
The choice of bioisostere is context-dependent, and computational modeling plays a pivotal role in predicting the impact of such a substitution on a molecule's overall profile.
Computational Methodologies for Predicting BCP Bioisostere Properties
A multi-tiered computational approach is often employed to predict the properties of BCP-containing molecules, ranging from rapid, high-throughput methods to more computationally intensive, high-accuracy techniques. The selection of a particular method is guided by the specific property of interest, the available computational resources, and the stage of the drug discovery project.
Quantum Mechanics (QM) Methods: The Foundation of Accuracy
First-principles quantum mechanical calculations provide the most accurate description of the electronic structure and energetics of a molecule.[8] These methods are invaluable for understanding the fundamental properties of BCP and for parameterizing less computationally expensive models.
Key Applications for BCP Modeling:
-
Conformational Analysis: Determining the preferred geometries of BCP-containing molecules.
-
Partial Charge Calculation: Providing accurate atomic charges for use in molecular mechanics force fields and QSAR models.[9]
-
Reaction Energetics: Investigating the metabolic stability of BCP by calculating the activation energies of potential metabolic pathways.[10]
Recommended Protocol: Density Functional Theory (DFT) for Partial Charge Calculation
-
Structure Preparation: Build the 3D structure of the BCP-containing molecule using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). This ensures the structure is at a local energy minimum.
-
Electrostatic Potential (ESP) Calculation: Calculate the molecular electrostatic potential on a grid of points around the optimized structure.
-
Charge Fitting: Fit atomic partial charges to the calculated ESP using a restrained electrostatic potential (RESP) or similar fitting procedure.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: Exploring Conformational Space and Solvation
Molecular mechanics force fields offer a computationally efficient way to model the behavior of large molecular systems.[9] When combined with molecular dynamics simulations, they can be used to explore the conformational landscape of flexible molecules and to calculate properties related to solvation.
Key Applications for BCP Modeling:
-
Solubility Prediction: Calculating the free energy of solvation to estimate aqueous solubility.[11][12][13][14][15]
-
Permeability Prediction: Simulating the passage of a BCP-containing molecule through a lipid bilayer to estimate its membrane permeability.
-
Binding Affinity Prediction: Used in combination with methods like Free Energy Perturbation (FEP) to predict the binding affinity of a BCP-containing ligand to its protein target.[16][17][18]
Recommended Protocol: Predicting Aqueous Solubility using Free Energy of Solvation
-
System Setup: Create two simulation boxes: one with the BCP-containing molecule in a vacuum and another with the molecule solvated in a water model (e.g., TIP3P).
-
Force Field Parameterization: Ensure that accurate force field parameters, particularly partial charges derived from QM calculations, are available for the BCP moiety.
-
Molecular Dynamics Simulation: Run MD simulations for both the solvated and vacuum systems to sample their conformational space.
-
Free Energy Calculation: Use a method like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) to calculate the free energy change of transferring the molecule from the gas phase to the solvent.[13][14][15] This provides an estimate of the solvation free energy, which is directly related to solubility.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: High-Throughput Screening
QSAR and QSPR models are statistical models that correlate molecular descriptors with a specific biological activity or physicochemical property.[11][19][20] Once built, these models can be used to rapidly predict the properties of large numbers of molecules.
Key Applications for BCP Modeling:
-
Virtual Screening: Prioritizing BCP-containing analogues for synthesis by predicting their properties.
-
ADMET Prediction: Estimating properties like metabolic stability, toxicity, and oral bioavailability.[19][20][21][22]
Recommended Protocol: Building a QSAR Model for Metabolic Stability
-
Data Collection: Curate a dataset of molecules with experimentally determined metabolic stability data. This dataset should ideally include a diverse set of BCP-containing compounds and their non-BCP counterparts.
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape, electrostatic fields). Quantum-mechanically derived descriptors can also be incorporated for higher accuracy.[23]
-
Model Training: Use a machine learning algorithm (e.g., random forest, support vector machine) to build a model that relates the calculated descriptors to the experimental metabolic stability data.
-
Model Validation: Rigorously validate the model using techniques like cross-validation and an external test set to ensure its predictive power.
-
Prediction: Use the validated model to predict the metabolic stability of new BCP-containing molecules.
Comparative Performance: BCP vs. Alternative Bioisosteres
The following table summarizes a qualitative comparison of BCP with the phenyl ring and other common non-classical bioisosteres based on computational and experimental observations.
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane (BCO) | Cubane |
| Solubility | Generally lower | Often significantly improved[3][5][7][24][25] | Improved | Improved |
| Metabolic Stability | Susceptible to oxidation | Generally improved[3][26] | Improved | Improved |
| Lipophilicity (LogP) | Higher | Generally lower | Lower | Lower |
| 3D Character (Fsp³) | 0 | 1 | 1 | 1 |
| Synthetic Accessibility | High | Moderately accessible and improving[27][28][29] | Accessible | Less accessible |
Conclusion: A Data-Driven Approach to BCP Bioisostere Design
The bicyclo[1.1.1]pentane scaffold offers a compelling strategy for medicinal chemists to improve the drug-like properties of their compounds.[24] A judicious application of computational modeling techniques can de-risk the incorporation of BCPs by providing accurate predictions of their key physicochemical and pharmacokinetic properties. By employing a hierarchical approach, from high-accuracy QM calculations to high-throughput QSAR models, researchers can make more informed decisions in the design and optimization of novel BCP-containing drug candidates. This data-driven approach, grounded in the principles of computational chemistry, is essential for unlocking the full potential of this valuable bioisostere.
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A Senior Application Scientist's Guide to Benchmarking New Synthetic Methods for Functionalized Block Copolymers
For researchers, scientists, and drug development professionals, the precise engineering of functionalized block copolymers (BCPs) is a cornerstone of innovation. These versatile macromolecules, with their distinct yet covalently linked polymer chains, self-assemble into diverse nanostructures, offering unprecedented control in applications ranging from targeted drug delivery to advanced diagnostics.[1][2] The efficacy of these materials, however, is intrinsically linked to the synthetic methodologies used in their creation. The choice of synthesis route dictates not only the chemical composition and architecture but also the purity, scalability, and ultimate performance of the final product.[3]
This guide provides an in-depth, objective comparison of contemporary synthetic strategies for functionalized BCPs. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and optimizing the ideal synthetic pathway for your specific application.
The Synthetic Toolkit: An Overview of Methodologies
The synthesis of well-defined functionalized BCPs primarily revolves around two strategic approaches: the direct polymerization of functional monomers and the post-polymerization modification of a pre-existing block copolymer scaffold.[4] A third, hybrid approach combines the strengths of both. The selection of a particular strategy is often dictated by the desired functionality, monomer compatibility, and the required level of architectural control.[5]
Direct Polymerization of Functional Monomers
This approach involves the sequential polymerization of different monomers, at least one of which bears the desired functional group. Controlled/living polymerization techniques are paramount here, as they allow for the synthesis of BCPs with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[5][6]
Key techniques include:
-
Atom Transfer Radical Polymerization (ATRP): Widely used for its tolerance to a variety of functional groups and solvents.[7][8] Careful selection of the catalyst system is crucial to prevent side reactions with the functional monomer.[7]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Known for its versatility and applicability to a broad range of monomers under various reaction conditions. The choice of RAFT agent is critical for controlling the polymerization.[4]
-
Living Anionic and Cationic Polymerization: These techniques offer excellent control over polymer architecture but are often limited by their stringent requirements for monomer purity and reaction conditions, as well as a more limited range of compatible functional monomers.[5][9]
The primary advantage of direct polymerization is the direct incorporation of functionality, leading to a well-defined placement along the polymer backbone. However, challenges can arise from the potential incompatibility of functional groups with the polymerization conditions, which can lead to loss of control or termination of the polymerization process.[5]
Post-Polymerization Modification
This strategy involves the synthesis of a "blank" block copolymer with reactive precursor groups, which are then chemically modified to introduce the desired functionality.[10][11] This approach offers significant flexibility, as it decouples the polymerization process from the functionalization step, allowing for the use of a wider range of functional molecules, including those that would not be stable under polymerization conditions.[12]
Common "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions, are frequently employed for their high efficiency and specificity.[13][14]
The main benefit of this method is its modularity and tolerance to a wide array of functional groups.[11] However, achieving complete and specific modification can be challenging, and purification of the final functionalized BCP from unreacted reagents and byproducts is often required.[10][11]
Hybrid Approaches: The Best of Both Worlds
A growing trend involves combining different polymerization techniques to synthesize complex BCP architectures that would be inaccessible by a single method.[9] For instance, a robust block can be synthesized using a less-demanding technique like RAFT, followed by a more sensitive method like ring-opening polymerization to introduce a biodegradable or functional block.[8] This "site transformation" or "dual initiator" approach allows for the polymerization of monomers with vastly different reactivities.[9]
Benchmarking the Methods: A Practical Guide
To provide a clear and objective comparison, we will outline a series of benchmarking experiments designed to evaluate the performance of these synthetic strategies. For this purpose, we will aim to synthesize an amphiphilic block copolymer, poly(styrene)-block-poly(acrylic acid) (PS-b-PAA), a model system with broad relevance in drug delivery and nanotechnology.
Experimental Design
We will compare three distinct synthetic routes to obtain PS-b-PAA:
-
Method A: Direct Polymerization - Sequential RAFT polymerization of styrene followed by tert-butyl acrylate (tBA), and subsequent hydrolysis of the PtBA block to PAA.
-
Method B: Post-Polymerization Modification - RAFT polymerization of styrene followed by a monomer containing a protected functional group (e.g., propargyl acrylate). The resulting BCP is then deprotected and functionalized with an azide-containing carboxylic acid via CuAAC.
-
Method C: Combination of Polymerization Techniques - Synthesis of a hydroxyl-terminated polystyrene macroinitiator via ATRP, followed by ring-opening polymerization (ROP) of a functionalized lactone monomer.
Key Performance Indicators (KPIs)
The success of each synthetic method will be evaluated based on the following KPIs:
| KPI | Description | Analytical Technique(s) |
| Yield (%) | Overall efficiency of the synthetic process. | Gravimetric analysis |
| Molecular Weight (Mn, g/mol ) | Number-average molecular weight of the final BCP. | Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) |
| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution. | GPC |
| Degree of Functionalization (%) | The extent to which the desired functional group is incorporated. | NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, Titration |
| Purity | Presence of residual starting materials, byproducts, or homopolymer contaminants. | GPC, NMR, Dialysis |
| Scalability | Ease of scaling the reaction to larger quantities. | Qualitative assessment based on reaction conditions and purification |
Experimental Protocols
Method A: Direct Polymerization (RAFT)
Caption: Workflow for Combination of Polymerization Techniques.
Protocol:
-
Synthesis of PS Macroinitiator: Styrene is polymerized via ATRP using a hydroxyl-functionalized initiator.
-
Ring-Opening Polymerization: The hydroxyl-terminated PS is used as a macroinitiator for the ring-opening polymerization of a lactone monomer containing a protected carboxylic acid group.
-
Deprotection: The protecting group on the polyester block is removed under appropriate conditions to yield the final PS-b-PAA.
-
Purification: The final block copolymer is purified by precipitation and/or dialysis.
Comparative Analysis and Discussion
| Method | Advantages | Disadvantages | Ideal Applications |
| A: Direct Polymerization | - High degree of functionalization. - Well-defined block structure. - Fewer synthetic steps. | - Potential for monomer/catalyst incompatibility. - Hydrolysis step can sometimes lead to chain scission. | - When the functional monomer is stable to polymerization conditions. - Applications requiring high block purity and defined architecture. |
| B: Post-Polymerization Modification | - High modularity and versatility in functionalization. - Tolerant to a wide range of functional groups. <[11]br> - Milder reaction conditions for functionalization. | - Potential for incomplete modification. - Purification from reagents can be challenging. | [10][11] - Incorporation of sensitive or complex functional groups. - Rapid screening of different functionalities. |
| C: Combination of Techniques | - Access to unique BCP architectures. - Can polymerize monomers with disparate reactivities. | [9] - More complex multi-step synthesis. - Requires careful purification of intermediates. | - Synthesis of complex BCPs like miktoarm stars or block copolymers with crystalline domains. - Combining disparate polymer backbones (e.g., vinyl and ester). |
Conclusion: Selecting the Optimal Synthetic Path
The choice of the most appropriate synthetic method for functionalized BCPs is a critical decision that significantly impacts the properties and performance of the final material. There is no single "best" method; rather, the optimal choice depends on a careful consideration of the desired functionality, the chemical nature of the monomers, and the required level of architectural control.
Direct polymerization offers a straightforward route to well-defined functionalized BCPs, provided the functional monomer is compatible with the chosen polymerization technique. Post-polymerization modification provides unparalleled flexibility for introducing a wide array of functionalities, although it may require more rigorous purification. Hybrid approaches, which combine different polymerization mechanisms, open the door to novel and complex macromolecular architectures that are otherwise inaccessible.
By understanding the fundamental principles, advantages, and limitations of each method, and by employing a systematic benchmarking approach as outlined in this guide, researchers can confidently select and optimize the synthetic strategy that will best enable their scientific and technological goals. This informed decision-making process is essential for advancing the design and application of functionalized block copolymers in drug development and beyond.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also uncompromising diligence in their management and disposal. Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, a compound featuring the increasingly popular bicyclo[1.1.1]pentane (BCP) scaffold, represents a unique challenge. While the BCP moiety is prized for imparting metabolic stability and three-dimensionality to drug candidates, the presence of an iodine atom fundamentally dictates its end-of-life protocol.[1][2][3][4]
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Given its specialized nature, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, our approach is grounded in first principles of chemical safety, regulatory standards, and an expert understanding of its structural components.
Hazard Assessment & Chemical Profile
To establish a safe disposal plan, we must first understand the compound's constituent parts and their associated hazards.
| Component | Chemical Class | Inferred Properties & Hazards | Rationale |
| Ethyl...butanoate | Ester | Potentially flammable liquid and vapor.[5][6][7][8] | The ethyl butanoate functional group is a flammable liquid. While the overall properties of the larger molecule may differ, this potential hazard must be considered. |
| Iodo- | Halogenated Alkane | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[9][10] Regulated as hazardous waste. | The carbon-iodine bond classifies this molecule as a halogenated organic compound, which has specific, stringent disposal requirements under EPA/RCRA regulations.[11][12][13][14][15] |
| Bicyclo[1.1.1]pentane | Strained Carbocycle | Generally stable, but its unique strained ring system warrants cautious handling.[1][3][16] | The BCP cage is known for its rigid structure and metabolic stability; however, comprehensive hazard data for complex BCP derivatives is still emerging. |
Based on this analysis, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate must be treated as a flammable, irritating, and environmentally hazardous halogenated organic compound.
The Core Directive: Segregation of Halogenated Waste
The single most critical step in disposing of this compound is its strict segregation into a designated "Halogenated Organic Waste" stream.
Why is this essential? Halogenated and non-halogenated solvents are treated by entirely different disposal methods.[17]
-
Non-halogenated solvents are often recycled or used as fuel additives in cement kilns.[17]
-
Halogenated solvents require high-temperature incineration with specialized "scrubbers" to neutralize the toxic and corrosive acidic gases (e.g., hydrogen iodide from this compound) that are produced upon combustion.[14]
Mixing halogenated waste with non-halogenated waste, even in small amounts, contaminates the entire container, leading to significantly higher disposal costs and environmental risk.[13][17][18]
Step-by-Step Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and general laboratory safety standards.[19][20]
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing:
-
Safety Goggles: To protect eyes from splashes.
-
Laboratory Coat: To protect skin and clothing.
-
Nitrile Gloves: To prevent skin contact.[11]
Step 2: Waste Collection and Segregation
-
Designated Container: Exclusively use a waste container clearly labeled "HALOGENATED ORGANIC WASTE" .[11][12][13] This container must be separate from any "Non-Halogenated Waste" streams.
-
Compatibility: Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure, threaded cap.[12][19][21]
-
No Mixing: Do not mix this waste with incompatible materials. Prohibited items include:
Step 3: Labeling and Container Management
-
Accurate Labeling: The moment the first drop of waste is added, the container must be labeled.[12] The label must include:
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[12][18][20][21] This prevents the release of vapors and potential spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated SAA, which is at or near the point of generation.[20][21]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[20][23]
-
Secondary Containment: It is best practice to store the container in a secondary containment bin to mitigate leaks or spills.[13]
Step 5: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this chemical down the drain or by evaporation in a fume hood.[11][23]
-
When the container is approximately ¾ full, contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to request a waste pickup.[13][23] Follow their specific procedures for scheduling a collection.
Spill and Decontamination Procedures
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it in your sealed "HALOGENATED ORGANIC WASTE" container.[6][13]
-
Clean the spill area thoroughly.
Glassware Decontamination:
-
Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate as halogenated hazardous waste. [23]
-
After triple rinsing, the glassware can be washed normally. The empty chemical container, once triple-rinsed with the rinsate collected as waste, can often be disposed of as regular trash after defacing the label.[23]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for waste segregation.
Caption: Waste Segregation and Disposal Workflow.
By adhering to this structured protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and minimize the environmental impact of your research. The defining characteristic of Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is its halogenated nature, and all handling and disposal procedures must reflect this critical fact.
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Personal protective equipment for handling Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
Comprehensive Safety & Handling Guide: Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate
As a novel and structurally complex molecule, Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate demands a rigorous and proactive approach to laboratory safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles for reactive organoiodine substances. The protocols herein are designed to empower researchers to work confidently and safely, minimizing risk through a clear understanding of the potential hazards and the rationale behind each safety measure.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate is not publicly available, a reliable hazard profile can be constructed by analyzing structurally analogous compounds. The primary risks are associated with its classification as an organoiodine compound and the hazard profile of similar bicyclo[1.1.1]pentane (BCP) derivatives.
A close structural analog, Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These hazards are consistent with other simple organoiodides and BCP derivatives, forming the basis for the protective measures outlined below[1]. Organoiodine compounds can be toxic, and the carbon-iodine bond is the weakest of the carbon-halogen bonds, suggesting potential reactivity and the possibility of iodine release[2][3]. Therefore, all handling procedures must assume the compound is toxic, irritant, and potentially reactive.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the primary barrier against chemical exposure. The following table summarizes the minimum required PPE for handling Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate. All work must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4][5]
| PPE Category | Specification & Standard | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles or a full-face shield. Must conform to ANSI Z87.1 (US) or EN166 (EU) standards.[1] | Protects against splashes and aerosols that can cause serious eye irritation (H319). A face shield may be required when handling larger quantities or when there is a significant splash risk.[6][7] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, which can cause irritation (H315). Always check the manufacturer's compatibility data. Never wear leather or fabric gloves.[8] Double-gloving is recommended for enhanced protection. |
| Body Protection | Flame-resistant laboratory coat and closed-toe shoes. | A lab coat protects against incidental skin contact and contamination of personal clothing.[6] Flame-resistant material is a best practice when working with any organic chemical. |
| Respiratory Protection | Not required if work is performed exclusively within a certified chemical fume hood. | The fume hood provides primary containment for vapors and aerosols, addressing the risk of respiratory irritation (H335).[5] If work outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[9] |
Procedural Guide: From Preparation to Disposal
A systematic workflow is critical to ensuring safety. The following protocols provide a self-validating system for handling this compound.
Pre-Handling Safety Checklist
-
Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Locate the nearest eyewash station and safety shower and ensure the access path is clear.[5]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement.
-
Prepare designated, labeled waste containers for halogenated organic waste.[10][11]
-
Ensure a chemical spill kit is readily accessible.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE in the correct sequence (see diagram below) before entering the laboratory space where the chemical is handled.
-
Work Within Fume Hood: Conduct all transfers, weighing, and reactions involving the compound inside a chemical fume hood with the sash at the lowest practical height.[4]
-
Use Appropriate Tools: Use spatulas, syringes, or cannulas for transfers. Avoid creating dust or aerosols.
-
Keep Containers Closed: All vessels containing the compound should be sealed when not in immediate use to prevent the release of vapors.[10]
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate absorbent materials.
-
Doff PPE: Remove PPE carefully in the designated area before exiting the lab to prevent cross-contamination.
Visualization: PPE Donning and Doffing Sequence
Properly putting on and removing PPE is crucial to prevent contamination. The following workflow illustrates the correct sequence.
Caption: Correct sequence for donning and doffing PPE to minimize exposure risk.
Emergency Protocols: Spill and Exposure Response
Immediate and correct action during an emergency can significantly mitigate harm.
Chemical Spill
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use absorbent pads from a chemical spill kit to contain and absorb the material.
-
Place contaminated pads into a sealed plastic bag.
-
Wipe the area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same waste bag.
-
Label the bag as "Halogenated Waste" and dispose of it according to institutional guidelines.[10]
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert all lab personnel.
-
If the substance is volatile or the spill is large, activate the fire alarm to initiate a full lab evacuation.[10]
-
Close the laboratory doors.
-
Call your institution's emergency response team or 911.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Personal Exposure
-
Skin Contact: Immediately go to the safety shower or nearest faucet. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualization: Emergency Response Workflow
Caption: Decision workflow for responding to spills or personal exposure incidents.
Waste Disposal and Decontamination
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As an iodinated organic molecule, this compound must be treated as halogenated waste.[11][12]
-
Waste Segregation: All waste contaminated with Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate (including excess reagent, solutions, and contaminated consumables like gloves and absorbent pads) must be collected in a dedicated "Halogenated Organic Waste" container.[13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organics," and a full list of its chemical contents.[10] Do not use abbreviations.
-
Storage: Waste containers must be kept tightly sealed and stored in a cool, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[10][14]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Never pour halogenated organic waste down the drain.[12][13]
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate, ensuring a safe and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
